molecular formula C9H11ClFNO B581469 (R)-7-fluorochroman-4-amine hydrochloride CAS No. 1266230-22-1

(R)-7-fluorochroman-4-amine hydrochloride

Cat. No.: B581469
CAS No.: 1266230-22-1
M. Wt: 203.641
InChI Key: NTOXKACXYHMVON-DDWIOCJRSA-N
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Description

(R)-7-Fluorochroman-4-amine hydrochloride is a chiral fluorinated chiral amine that serves as a critical synthetic intermediate and privileged scaffold in advanced pharmaceutical research and development. Its core structure, which incorporates a stereodefined amine function on the chroman ring system further functionalized with a fluorine atom at the 7-position, makes it a valuable building block for the synthesis of novel bioactive molecules. Researchers utilize this compound extensively in medicinal chemistry to explore structure-activity relationships (SAR), particularly in the design of receptor-targeting ligands and central nervous system (CNS) active compounds. The strategic placement of the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in lead optimization. The enantiopurity of the (R)-enantiomer is essential for achieving high selectivity and potency against specific biological targets, making this compound a key reagent for the development of next-generation therapeutics. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXKACXYHMVON-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721446
Record name (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266230-22-1
Record name (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7-fluorochroman-4-amine hydrochloride is a chiral organic compound belonging to the chroman class of molecules. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines a plausible synthetic methodology based on established chemical principles, and discusses the potential, though currently unpublished, biological significance of this compound class. Due to the limited availability of direct experimental data, some properties have been predicted using computational models, and methodologies are based on analogous chemical transformations.

Chemical Properties

The fundamental chemical properties of this compound and its corresponding free amine are summarized below. It is crucial to distinguish between the hydrochloride salt and the free amine, as their physical properties will differ.

Core Compound Data
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1266230-22-1N/A
Molecular Formula C₉H₁₁ClFNON/A
Molecular Weight 203.64 g/mol N/A
Related Free Amine Data

The properties of the free amine, (R)-7-fluorochroman-4-amine, are essential for understanding the compound's behavior in non-ionic environments.

PropertyValueSource
Chemical Name (R)-7-fluorochroman-4-amineN/A
Molecular Formula C₉H₁₀FNON/A
Molecular Weight 167.18 g/mol N/A
Boiling Point (Predicted) 232.27 °C at 760 mmHg[]
Density (Predicted) 1.202 g/cm³[]
Spectral Data

While specific, authenticated spectra for this compound are not publicly available in research literature, chemical vendors such as ChemicalBook list the availability of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Researchers are advised to acquire these directly from suppliers for detailed analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of chiral amines and related chroman structures. A potential pathway involves the asymmetric reduction of a ketone precursor.

Proposed Synthesis of (R)-7-fluorochroman-4-amine

A common and effective method for the stereoselective synthesis of chiral amines is the asymmetric reduction of an oxime or the reductive amination of a ketone. An enzymatic approach offers high enantioselectivity and is becoming increasingly prevalent in pharmaceutical synthesis.

Step 1: Synthesis of 7-fluorochroman-4-one (Precursor)

The synthesis would likely begin with a commercially available substituted phenol, which undergoes reactions to form the chromanone ring structure.

Step 2: Asymmetric Amination of 7-fluorochroman-4-one

The key stereocenter can be introduced via enzymatic transamination.

  • Reaction: 7-fluorochroman-4-one is reacted with a suitable amine donor (e.g., isopropylamine) in the presence of an (R)-selective transaminase enzyme.

  • Enzyme: A specifically engineered (R)-selective transaminase would be required.

  • Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminases.

  • Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.

  • Work-up: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The crude product is then purified, typically by column chromatography.

Step 3: Formation of the Hydrochloride Salt

The purified (R)-7-fluorochroman-4-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise. The resulting precipitate of this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram of Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Asymmetric Amination cluster_2 Salt Formation Substituted_Phenol Substituted Phenol 7-fluorochroman-4-one 7-fluorochroman-4-one Substituted_Phenol->7-fluorochroman-4-one Ring Formation Ketone 7-fluorochroman-4-one Amine (R)-7-fluorochroman-4-amine Ketone->Amine Reductive Amination Free_Amine (R)-7-fluorochroman-4-amine Enzyme (R)-Transaminase, PLP Enzyme->Ketone HCl_Salt This compound Free_Amine->HCl_Salt Acidification HCl HCl in Ether HCl->Free_Amine

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific published research detailing the biological activity or the mechanism of action of this compound. However, the broader class of chroman derivatives has been shown to exhibit a wide range of pharmacological activities.

Potential Therapeutic Areas

Derivatives of the chroman scaffold have been investigated for their potential as:

  • Anticancer agents: Some chroman-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory agents: The chroman ring is a core structure in some molecules with anti-inflammatory properties.

  • Neuroprotective agents: Certain chroman derivatives have been explored for their potential in treating neurodegenerative diseases.

Postulated Signaling Pathway Involvement

Given the structural motifs present in (R)-7-fluorochroman-4-amine, it is plausible that it could interact with various biological targets. The primary amine group suggests potential interactions with receptors or enzymes that recognize amine-containing ligands. The fluorinated aromatic ring can influence binding affinity and metabolic stability.

A hypothetical signaling pathway that could be modulated by a chroman derivative is presented below. This is a generalized representation and has not been experimentally validated for the specific compound .

G Hypothetical Signaling Pathway Ligand (R)-7-fluorochroman-4-amine Receptor Target Receptor (e.g., GPCR, Ion Channel) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Modulation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: A generalized signaling pathway potentially modulated by a bioactive small molecule.

Future Directions

The lack of published data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and stereoselective synthetic route, along with full spectral characterization, is a critical first step.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets (e.g., receptors, enzymes, ion channels) to identify potential pharmacological activity.

  • Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular mechanism and signaling pathways involved will be necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help to understand the key structural features required for biological activity.

Conclusion

This compound is a chiral molecule with potential for biological activity based on the known pharmacology of the broader chroman class. While there is a significant gap in the publicly available experimental data for this specific compound, this technical guide provides a summary of its known chemical properties, a plausible synthetic approach, and a framework for future research. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel chroman derivatives.

References

Technical Guide: (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1266230-22-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-7-fluorochroman-4-amine hydrochloride, a chiral heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide leverages information on its synthesis, characterization, and the biological activities of closely related analogs to provide a valuable resource for research and development.

Physicochemical Properties

Quantitative data for this compound and its free base, along with data for structurally similar compounds, are summarized below for comparative analysis.

PropertyThis compound(S)-7-fluorochroman-4-amine (Free Base)7-Fluoro-N-methylchroman-4-amine hydrochloride
CAS Number 1266230-22-11018978-91-02138271-67-5
Molecular Formula C₉H₁₁ClFNOC₉H₁₀FNOC₁₀H₁₃ClFNO
Molecular Weight 203.64 g/mol 167.18 g/mol [1]217.67 g/mol [2]
Purity Typically ≥95%Not specified≥98%[2]
Appearance White to off-white solid (presumed)Not specifiedNot specified
Solubility Soluble in water, methanol, DMSO (presumed)Not specifiedNot specified

Synthesis and Experimental Protocols

Synthesis of 7-Fluorochroman-4-one

The synthesis of the ketone intermediate can be achieved through various established methods for chromanone synthesis.

  • Protocol: A common method involves the cyclization of a corresponding fluorophenoxypropionic acid.

    • Preparation of 3-(3-fluorophenoxy)propanoic acid: 3-Fluorophenol is reacted with a suitable three-carbon synthon, such as acrylic acid or a 3-halopropanoic acid ester followed by hydrolysis, under basic conditions.

    • Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 3-(3-fluorophenoxy)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular cyclization to form 7-fluorochroman-4-one.

    • Purification: The crude product is purified by crystallization or column chromatography.

Asymmetric Synthesis of this compound

The chiral amine can be obtained from the ketone via asymmetric reductive amination.

  • Protocol: Asymmetric Reductive Amination

    • Imine Formation: 7-Fluorochroman-4-one is reacted with a source of ammonia (e.g., ammonium acetate) or a protected amine in a suitable solvent to form the corresponding imine in situ.

    • Asymmetric Reduction: The imine is then reduced using a chiral catalyst and a hydride source. A common method is asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst.

    • Deprotection (if necessary): If a protected amine was used, the protecting group is removed under appropriate conditions.

    • Salt Formation: The resulting (R)-7-fluorochroman-4-amine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

    • Purification: The hydrochloride salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Diagram: Plausible Synthetic Workflow

G A 3-Fluorophenol C 3-(3-Fluorophenoxy)propanoic acid A->C Base, Heat B 3-Halopropanoic acid ester B->C Base, Heat, Hydrolysis D 7-Fluorochroman-4-one C->D PPA or Eaton's Reagent, Heat E (R)-7-fluorochroman-4-amine D->E 1. NH3 source 2. Chiral Catalyst, H- source F This compound E->F HCl

Caption: Plausible synthetic route to the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the chroman-4-amine scaffold is a known pharmacophore present in a variety of biologically active molecules. Research on related compounds suggests several potential areas of application.

Derivatives of chroman-4-one and chroman-4-amine have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Analgesic Agents: Certain substituted 7-amino-chromen-2-one derivatives have shown potent anti-inflammatory and analgesic activity.[3]

  • Protein Kinase B (PKB/Akt) Inhibition: Some bicyclic heterocycles, which can include chromane-like structures, are explored as inhibitors of the PKB/Akt signaling pathway, which is crucial in cancer progression.

  • Acid Pump Inhibition: Chromane-substituted benzimidazoles have been investigated as acid pump inhibitors for treating acid-related diseases.[4]

The introduction of a fluorine atom at the 7-position and the specific (R)-stereochemistry at the 4-position will significantly influence the compound's binding affinity, selectivity, and metabolic stability, making it a candidate for screening in various drug discovery programs targeting enzymes and receptors where this scaffold can be accommodated.

Diagram: Potential Role in a Generic Kinase Signaling Pathway

G cluster_0 Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., PKB/Akt) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Molecule (R)-7-fluorochroman-4-amine (Potential Inhibitor) Molecule->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Characterization Data

Spectroscopic data is essential for the structural confirmation of this compound. While publicly accessible spectra are limited, suppliers like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, and mass spectrometry data upon request.[5] Researchers should obtain a Certificate of Analysis (CoA) from the supplier, which will include this data and confirm the compound's identity and purity.

Handling and Storage

This compound should be handled by trained professionals in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, and potentially under an inert atmosphere to prevent degradation.

This technical guide serves as a foundational resource for researchers working with this compound. As more research is conducted and published, the understanding of this compound's properties and applications will undoubtedly expand.

References

An In-depth Technical Guide to (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-7-fluorochroman-4-amine hydrochloride, a fluorinated heterocyclic amine of interest to researchers and drug development professionals. The document details its physicochemical properties, a representative synthetic protocol, and the potential biological significance of the broader class of chroman-4-amine derivatives.

Physicochemical Data

The fundamental molecular properties of this compound have been calculated and are summarized below. These data are crucial for experimental design, including reaction stoichiometry, preparation of solutions, and analytical characterization.

PropertyValue
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
IUPAC Name (4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Canonical SMILES C1C--INVALID-LINK--N.Cl
Stereochemistry (R)

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Synthetic Protocols

Part 1: Synthesis of 7-fluorochroman-4-one (Precursor)

The synthesis of the chroman-4-one scaffold is a key step. One common method involves the intramolecular cyclization of a corresponding 2'-hydroxychalcone or a related Michael addition.[2] An alternative approach is the reaction of a phenol with an appropriate three-carbon synthon. A general procedure for the synthesis of a substituted chroman-4-one is as follows:

Reaction: 3-Fluorophenol reacts with acrylonitrile in the presence of a Lewis acid catalyst to yield 3-(3-fluorophenoxy)propanenitrile. This intermediate is then subjected to a Hoesch reaction, followed by cyclization to form 7-fluorochroman-4-one.

Experimental Procedure:

  • Step 1a: Cyanoethylation of 3-Fluorophenol. To a solution of 3-fluorophenol (1 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong base (e.g., sodium methoxide). Acrylonitrile (1.1 eq) is then added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Step 1b: Work-up and Isolation. The reaction mixture is quenched with a weak acid and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(3-fluorophenoxy)propanenitrile.

  • Step 2: Cyclization to 7-fluorochroman-4-one. The crude nitrile is dissolved in a suitable solvent (e.g., dry ether) and saturated with dry hydrogen chloride gas. A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise. The mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • Step 2b: Work-up and Purification. The reaction is cooled and carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 7-fluorochroman-4-one.

Part 2: Asymmetric Reduction and Amination

The conversion of the ketone to the chiral amine is a critical step. This can be achieved through reductive amination.

Reaction: 7-fluorochroman-4-one undergoes reductive amination using an ammonia source and a reducing agent. Chiral resolution or an asymmetric synthesis approach is necessary to obtain the desired (R)-enantiomer. A patent for a similar compound, R-5,7-difluorochroman-4-ol, suggests that enzymatic reduction can be a highly selective method.[3]

Experimental Procedure:

  • Step 3: Reductive Amination. 7-fluorochroman-4-one (1 eq) is dissolved in a solvent such as methanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature.

  • Step 4: Chiral Resolution. The resulting racemic 7-fluorochroman-4-amine can be resolved using a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts. Fractional crystallization can then separate the desired (R)-amine salt.

  • Step 5: Hydrochloride Salt Formation. The isolated (R)-7-fluorochroman-4-amine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway described above.

Synthetic_Pathway A 3-Fluorophenol B 7-Fluorochroman-4-one A->B Acrylonitrile, Cyclization C Racemic 7-fluorochroman-4-amine B->C Reductive Amination D (R)-7-fluorochroman-4-amine C->D Chiral Resolution E (R)-7-fluorochroman-4-amine HCl D->E HCl

A plausible synthetic route to this compound.

Biological Significance and Drug Development Context

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][4] Derivatives of chroman-4-one have been investigated for a wide range of therapeutic applications.

  • Anticancer and Antiviral Activity: Various fluorinated chroman-4-one derivatives have demonstrated potential as antiviral agents, particularly against the influenza virus.[5] Additionally, certain chroman derivatives have been explored for their anti-breast cancer properties.[6]

  • Enzyme Inhibition: Chroman-4-one derivatives have been developed as selective inhibitors of enzymes like sirtuin 2 (SIRT2), which are implicated in neurodegenerative diseases and cancer.[1]

  • Neuroprotective and Other Activities: The broader class of chromans has been associated with neuroprotective, antioxidant, and anti-HIV effects.[6]

The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The chiral amine at the 4-position provides a key site for interaction with biological targets and can be crucial for selectivity and potency.

The diagram below illustrates a conceptual workflow for the investigation of a novel chroman-4-amine derivative in a drug discovery context.

Drug_Discovery_Workflow cluster_0 Preclinical Development A Synthesis of (R)-7-fluorochroman-4-amine HCl B In vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B Characterization C Lead Optimization (SAR Studies) B->C Hit Identification D In vivo Efficacy and Toxicity Studies C->D Candidate Selection E IND-Enabling Studies D->E Preclinical Candidate

Conceptual workflow for preclinical evaluation of a novel chroman derivative.

References

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-7-fluorochroman-4-amine hydrochloride from 7-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthetic strategies for the enantioselective preparation of (R)-7-fluorochroman-4-amine hydrochloride, a valuable chiral building block in pharmaceutical research, starting from the corresponding ketone, 7-fluorochroman-4-one. The primary methodologies discussed are direct asymmetric reductive amination and the synthesis of a racemic amine followed by classical chiral resolution. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols derived from established methodologies for analogous structures, and data presentation to aid in the practical application of these synthetic routes.

Introduction

Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. (R)-7-fluorochroman-4-amine, with its fluorinated chroman scaffold, represents a privileged structural motif in medicinal chemistry. The synthesis of its enantiomerically pure hydrochloride salt is a key step in the development of various therapeutic agents. This guide will explore the two most common and effective strategies for achieving this synthesis.

Synthetic Strategies

The conversion of 7-fluorochroman-4-one to this compound can be accomplished through two principal pathways:

  • Strategy 1: Asymmetric Reductive Amination. This approach involves the direct conversion of the ketone to the chiral amine in a single step using a chiral catalyst or auxiliary. This method is often more atom-economical as it avoids the separation of a racemic mixture.

  • Strategy 2: Reductive Amination followed by Chiral Resolution. This classic two-step approach first involves the non-stereoselective synthesis of the racemic 7-fluorochroman-4-amine. Subsequently, the enantiomers are separated using a chiral resolving agent to isolate the desired (R)-enantiomer.

The logical workflow for these synthetic approaches is illustrated below.

cluster_0 Strategy 1 cluster_1 Strategy 2 A 7-Fluorochroman-4-one B Asymmetric Reductive Amination A->B F Reductive Amination A->F C (R)-7-Fluorochroman-4-amine B->C D HCl Salt Formation C->D E (R)-7-Fluorochroman-4-amine Hydrochloride D->E G Racemic 7-Fluorochroman-4-amine F->G H Chiral Resolution G->H I (R)-7-Fluorochroman-4-amine H->I J HCl Salt Formation I->J K (R)-7-Fluorochroman-4-amine Hydrochloride J->K

Figure 1: Synthetic Strategies for this compound.

Experimental Protocols

Strategy 1: Asymmetric Reductive Amination (Hypothetical Protocol)

Asymmetric reductive amination offers a direct route to the chiral amine.[1] Organocatalysis, particularly with chiral phosphoric acids, has emerged as a powerful tool for this transformation.[2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 7-fluorochroman-4-one (1 equivalent) in a suitable solvent such as toluene or dichloromethane at room temperature, add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).

  • Catalyst Addition: Add a chiral phosphoric acid catalyst (e.g., a SPINOL-derived borophosphate, 1-5 mol%).

  • Reducing Agent: Add a Hantzsch ester or another suitable reducing agent (1.2-1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the progress by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-7-fluorochroman-4-amine.

  • Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Expected Data (based on similar transformations):

ParameterExpected Value
Yield70-95%
Enantiomeric Excess (ee)>90%
Strategy 2: Reductive Amination and Chiral Resolution

This two-step approach is a widely used and reliable method for obtaining enantiomerically pure amines.

Reaction Scheme:

Experimental Protocol:

  • Imine Formation: Dissolve 7-fluorochroman-4-one (1 equivalent) and an ammonia source (e.g., ammonium chloride, 5-10 equivalents) in a protic solvent like methanol.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and adjust the pH to basic with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude racemic amine can be purified by column chromatography or used directly in the next step.

Quantitative Data for Reductive Amination:

ParameterValue
Yield85-95%

Chiral resolution by diastereomeric salt formation is a classical and effective method.[3][4] (-)-Dibenzoyl-L-tartaric acid is a common resolving agent for racemic amines.

Reaction Scheme:

Experimental Protocol:

  • Salt Formation: Dissolve the racemic 7-fluorochroman-4-amine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5 equivalents) in the same solvent, warming if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be determined by chiral HPLC analysis after liberating the free amine from a small sample.

  • Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from the same solvent system.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 2M NaOH). Stir until the solid dissolves. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically pure (R)-7-fluorochroman-4-amine.

  • Salt Formation: Form the hydrochloride salt as described in section 3.1.

Quantitative Data for Chiral Resolution:

ParameterValue
Yield of Diastereomeric Salt40-50% (theoretical max. 50%)
Enantiomeric Excess (after resolution)>98%

The logical flow of the chiral resolution process is depicted in the following diagram.

A Racemic 7-Fluorochroman-4-amine B Add (-)-Dibenzoyl-L-tartaric acid A->B C Mixture of Diastereomeric Salts ((R)-amine salt and (S)-amine salt) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., (R)-amine salt) D->E F More Soluble Salt (in mother liquor) D->F G Base Treatment E->G H (R)-7-Fluorochroman-4-amine G->H I HCl Salt Formation H->I J (R)-7-Fluorochroman-4-amine Hydrochloride I->J

References

Enantioselective Synthesis of (R)-7-fluorochroman-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the enantioselective synthesis of (R)-7-fluorochroman-4-amine, a chiral amine of interest in pharmaceutical research. The proposed methodology is based on established chemical transformations and asymmetric catalytic techniques, providing a robust framework for its preparation. This document outlines the synthesis of the key precursor, 7-fluorochroman-4-one, its conversion to an oxime intermediate, and the subsequent enantioselective reduction to the target (R)-amine.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-7-fluorochroman-4-amine can be achieved through a three-step sequence starting from 3-fluorophenol. The overall strategy involves the initial construction of the chromanone core, followed by the introduction of the amine functionality in a stereocontrolled manner.

A 3-Fluorophenol B 7-Fluorochroman-4-one A->B Friedel-Crafts Acylation & Intramolecular Cyclization C 7-Fluorochroman-4-one Oxime B->C Oximation D (R)-7-Fluorochroman-4-amine C->D Asymmetric Reduction

Caption: Proposed synthetic pathway for (R)-7-fluorochroman-4-amine.

Experimental Protocols

Synthesis of 7-Fluorochroman-4-one

The synthesis of the key intermediate, 7-fluorochroman-4-one, can be accomplished via a two-step process involving the Friedel-Crafts acylation of 3-fluorophenol with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis to form the chromanone ring.

Step 1: Synthesis of 3-Chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one

  • Materials: 3-Fluorophenol, 3-chloropropionyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C, a solution of 3-chloropropionyl chloride (1.1 equivalents) is added dropwise.

    • The mixture is stirred for 15 minutes, after which a solution of 3-fluorophenol (1.0 equivalent) in dry DCM is added dropwise, maintaining the temperature at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

Step 2: Intramolecular Cyclization to 7-Fluorochroman-4-one

  • Materials: 3-Chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • A mixture of 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one (1.0 equivalent) and K₂CO₃ (2.0 equivalents) in acetone is heated at reflux for 8-12 hours.

    • The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 7-fluorochroman-4-one, which can be further purified by recrystallization or column chromatography.

Synthesis of 7-Fluorochroman-4-one Oxime

The conversion of the chromanone to its corresponding oxime is a standard procedure.

  • Materials: 7-Fluorochroman-4-one, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (CH₃COONa), ethanol, water.

  • Procedure:

    • A solution of 7-fluorochroman-4-one (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2.0 equivalents) in a mixture of ethanol and water is heated at reflux for 2-4 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 7-fluorochroman-4-one oxime. The product is typically a mixture of (E) and (Z) isomers.

Enantioselective Synthesis of (R)-7-fluorochroman-4-amine

The crucial step of the synthesis is the asymmetric reduction of the oxime intermediate. A biocatalytic approach using an (R)-selective imine reductase is a highly effective method.

  • Materials: 7-Fluorochroman-4-one oxime, (R)-imine reductase [(R)-IRED], glucose, glucose dehydrogenase (GDH), NADP⁺, buffer solution (e.g., potassium phosphate buffer, pH 7.0), organic co-solvent (e.g., isopropanol).

  • Procedure:

    • In a temperature-controlled reaction vessel, a solution of potassium phosphate buffer is prepared.

    • To this buffer, glucose (as a regenerating agent), NADP⁺ (cofactor), and glucose dehydrogenase (for cofactor regeneration) are added and dissolved.

    • The (R)-imine reductase enzyme is then added to the mixture.

    • A solution of 7-fluorochroman-4-one oxime in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol) is added to the enzyme-containing buffer.

    • The reaction mixture is stirred at a controlled temperature (typically 25-35 °C) for 24-48 hours. The pH should be monitored and maintained.

    • Upon completion of the reaction (monitored by HPLC or TLC), the mixture is worked up by extracting with an organic solvent such as ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude (R)-7-fluorochroman-4-amine is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative data for the key steps of the synthesis. These values are based on literature precedents for analogous transformations and may require optimization for this specific substrate.

Table 1: Synthesis of 7-Fluorochroman-4-one

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1. Friedel-Crafts Acylation3-Fluorophenol, 3-Chloropropionyl chlorideAlCl₃Dichloromethane0 - RT12-1660-75
2. Intramolecular Cyclization3-Chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-oneK₂CO₃AcetoneReflux8-1285-95

Table 2: Synthesis of 7-Fluorochroman-4-one Oxime

ReactantReagentsSolventTemp. (°C)Time (h)Yield (%)
7-Fluorochroman-4-oneNH₂OH·HCl, CH₃COONaEthanol/WaterReflux2-4>90

Table 3: Enantioselective Reduction to (R)-7-fluorochroman-4-amine

SubstrateCatalyst/EnzymeCofactorRegeneration SystemSolventTemp. (°C)Time (h)Yield (%)ee (%)
7-Fluorochroman-4-one Oxime(R)-Imine ReductaseNADP⁺Glucose/GDHBuffer/IPA25-3524-4870-90>99

Mandatory Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

cluster_0 Synthesis of 7-Fluorochroman-4-one cluster_1 Oximation cluster_2 Asymmetric Reduction & Purification A Friedel-Crafts Acylation B Intramolecular Cyclization A->B C Reaction with Hydroxylamine B->C D Biocatalytic Reduction with (R)-IRED C->D E Work-up and Extraction D->E F Column Chromatography E->F G Chiral HPLC Analysis F->G

Caption: Experimental workflow for the synthesis of (R)-7-fluorochroman-4-amine.

Biocatalytic Reduction Cycle

The enzymatic reduction of the oxime involves a catalytic cycle for cofactor regeneration.

Oxime 7-Fluorochroman-4-one Oxime Amine (R)-7-Fluorochroman-4-amine Oxime->Amine Reduction IRED (R)-IRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration GDH GDH NADPH->NADP Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Biocatalytic cycle for the asymmetric reduction of the oxime.

Conclusion

This technical guide provides a comprehensive and actionable framework for the enantioselective synthesis of (R)-7-fluorochroman-4-amine. The proposed route, leveraging a biocatalytic asymmetric reduction as the key stereochemistry-determining step, offers a pathway to high enantiopurity. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this important chiral building block. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.

Chiral Resolution of 7-Fluorochroman-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral resolution of 7-fluorochroman-4-amine, a crucial process for the development of enantiomerically pure pharmaceutical compounds. Due to the absence of a specific, published protocol for this exact molecule, this document outlines a robust, generalized procedure based on the widely practiced method of diastereomeric salt formation. This method is a cornerstone in stereochemistry for separating racemic mixtures into their individual enantiomers.[1][2]

Core Principle: Diastereomeric Salt Resolution

The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][2][3] This process involves reacting a racemic mixture of an amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts of the (R)-amine and the (S)-amine with the chiral acid are diastereomers. These diastereomers possess different physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[2][4]

Commonly employed resolving agents for amines include derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), as well as other chiral acids like camphorsulfonic acid.[1][5][6] The selection of the appropriate resolving agent and solvent system is critical for achieving efficient separation and is often determined through systematic screening.[3]

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the chiral resolution of 7-fluorochroman-4-amine via diastereomeric salt formation.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 racemate Racemic 7-Fluorochroman-4-amine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R,R)-DBTA) resolving_agent->salt_formation solvent Solvent System (e.g., Methanol/Water) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt Liquid liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Pure 7-Fluorochroman-4-amine liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Hypothetical Screening Data for Resolving Agent and Solvent

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the solvent system. A preliminary screening is typically performed to identify the optimal conditions. The following table presents hypothetical data from such a screening for the resolution of racemic 7-fluorochroman-4-amine.

Resolving AgentSolvent System (v/v)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Amine in Salt (%)
(R,R)-DBTAMethanol4585
(R,R)-DBTAEthanol4288
(R,R)-DBTAIsopropanol3892
(R,R)-DBTAAcetonitrile3575
(S,S)-DBTAMethanol4684
(R,R)-DPTTAMethanol4080
(R,R)-DPTTAEthanol3782
L-Tartaric AcidMethanol/Water (9:1)5560
D-Tartaric AcidMethanol/Water (9:1)5358
(1S)-(+)-10-Camphorsulfonic acidEthyl Acetate3070

Note: This data is illustrative and intended to represent typical results from a screening experiment.

Based on the hypothetical data above, (R,R)-DBTA in isopropanol provides the highest enantiomeric excess and would be a promising candidate for optimization and scale-up.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for the chiral resolution of 7-fluorochroman-4-amine using (R,R)-dibenzoyltartaric acid ((R,R)-DBTA) based on the principles of diastereomeric salt formation.

Materials:

  • Racemic 7-fluorochroman-4-amine

  • (R,R)-dibenzoyltartaric acid ((R,R)-DBTA)

  • Isopropanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 7-fluorochroman-4-amine in a minimal amount of warm isopropanol.

    • In a separate vessel, dissolve 0.5 to 1.0 equivalents of (R,R)-DBTA in warm isopropanol. The exact stoichiometry may need to be optimized.[7]

    • Slowly add the (R,R)-DBTA solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold isopropanol to remove any adhering mother liquor.

    • Dry the solid under vacuum. This solid is the less soluble diastereomeric salt, enriched in one enantiomer of 7-fluorochroman-4-amine.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of dichloromethane and deionized water.

    • Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all the solid has dissolved. This deprotonates the amine and protonates the carboxylic acid of the resolving agent.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 7-fluorochroman-4-amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved amine should be determined by a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Advanced Considerations

For challenging resolutions, or to improve the yield beyond the theoretical maximum of 50% for a classical resolution, more advanced techniques can be employed:

  • Crystallization-Induced Dynamic Resolution (CIDR): This method involves the in-situ racemization of the unwanted enantiomer in the mother liquor, allowing for its conversion to the desired enantiomer, which then crystallizes out of solution.[8][9] This can theoretically lead to a 100% yield of the desired enantiomer.

  • Recycling of the Unwanted Enantiomer: The unwanted enantiomer remaining in the mother liquor can be isolated and racemized in a separate step, then recycled back into the resolution process to improve the overall process efficiency.[4]

Conclusion

The chiral resolution of 7-fluorochroman-4-amine is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. While a specific protocol is not publicly available, the principles of diastereomeric salt formation provide a clear and established path forward. Through systematic screening of chiral resolving agents and solvents, followed by optimization of crystallization conditions, a robust and scalable process can be developed to obtain the desired enantiomer in high purity.

References

Technical Guide: Structural Elucidation of (R)-7-fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public-domain experimental data for (R)-7-fluorochroman-4-amine hydrochloride, this guide provides a representative structural elucidation based on data for the closely related analog, (R)-6-fluorochroman-4-amine, and general principles of spectroscopic analysis for this class of compounds. The experimental protocols and data presented herein are illustrative and intended for research and development professionals in the pharmaceutical sciences.

Introduction

This compound is a chiral organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a fluorinated chroman backbone and a primary amine, makes it a valuable synthon for the synthesis of more complex biologically active compounds. Accurate structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring quality control in its synthesis. This technical guide outlines the key analytical techniques and experimental workflows for the comprehensive structural characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amine is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of (R)-7-fluorochroman-4-amine

PropertyValue
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
LogP (calculated) 1.85
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Synthesis and Stereochemistry

The synthesis of this compound typically starts from a substituted phenol and proceeds through a multi-step sequence to construct the chroman ring system and introduce the chiral amine functionality.

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Chiral Resolution and Amination cluster_2 Salt Formation 3-Fluorophenol 3-Fluorophenol 7-Fluorochroman-4-one 7-Fluorochroman-4-one 3-Fluorophenol->7-Fluorochroman-4-one Michael Addition with Acrylonitrile followed by Cyclization 7-Fluorochroman-4-one_racemic 7-Fluorochroman-4-one Acrylonitrile Acrylonitrile Oxime Oxime 7-Fluorochroman-4-one_racemic->Oxime Oximation Asymmetric_Reduction Asymmetric Reduction (e.g., Chiral Borane Reagent) Oxime->Asymmetric_Reduction R_Amine (R)-7-fluorochroman-4-amine Asymmetric_Reduction->R_Amine R_Amine_free (R)-7-fluorochroman-4-amine R_Amine_HCl (R)-7-fluorochroman-4-amine hydrochloride HCl HCl HCl->R_Amine_HCl R_Amine_free->R_Amine_HCl Treatment with HCl Structural_Elucidation_Workflow cluster_prelim cluster_detailed Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Preliminary_Analysis Preliminary Analysis Purification->Preliminary_Analysis Purified Compound Detailed_Spectroscopy Detailed Spectroscopy Preliminary_Analysis->Detailed_Spectroscopy Initial Characterization TLC TLC Preliminary_Analysis->TLC Melting_Point Melting Point Preliminary_Analysis->Melting_Point Structure_Confirmation Structure Confirmation Detailed_Spectroscopy->Structure_Confirmation Spectroscopic Data NMR 1H, 13C, COSY, HSQC Detailed_Spectroscopy->NMR MS Mass Spectrometry Detailed_Spectroscopy->MS IR Infrared Spectroscopy Detailed_Spectroscopy->IR Chiral_HPLC Chiral HPLC Detailed_Spectroscopy->Chiral_HPLC

Spectroscopic Characterization of (R)-7-fluorochroman-4-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-7-fluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical research. The document details anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is intended to serve as a valuable resource for the identification and characterization of this compound.

Introduction

This compound is a chiral amine derivative of the chroman scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 7-position can significantly influence the compound's physicochemical properties, including its metabolic stability and binding affinity to biological targets. Accurate spectroscopic characterization is therefore crucial for quality control, reaction monitoring, and regulatory submissions in the drug development process.

Predicted Spectroscopic Data

Due to the limited availability of specific experimental spectra in public databases, this section presents predicted data based on the chemical structure of this compound and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3m2HAromatic CH (H5, H6)
~6.8-7.0m1HAromatic CH (H8)
~4.5-4.7t1HCH-NH₃⁺ (H4)
~4.2-4.4m2HO-CH₂ (H2)
~2.1-2.4m2HCH₂ (H3)
~8.5-9.5br s3H-NH₃⁺

Note: Chemical shifts are referenced to a standard solvent signal. The presence of the hydrochloride salt will lead to a broad, exchangeable proton signal for the ammonium group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160-165 (d, ¹JCF)C-F (C7)
~150-155C-O (C8a)
~125-130 (d)Aromatic CH
~115-120 (d)Aromatic CH
~110-115 (d)Aromatic CH
~60-65O-CH₂ (C2)
~45-50CH-NH₃⁺ (C4)
~30-35CH₂ (C3)

Note: Carbon chemical shifts are approximate and can be influenced by solvent and concentration. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H stretching (ammonium salt)
3100-3000MediumAromatic C-H stretching
2960-2850MediumAliphatic C-H stretching
~1610, ~1500Medium-StrongAromatic C=C stretching
~1600MediumN-H bending (ammonium salt)
~1250StrongC-O-C stretching (aryl ether)
~1100StrongC-F stretching

Note: The broadness of the N-H stretch is a characteristic feature of amine salts due to hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
167.07[M-H]⁺ (free base)
150.05[M-NH₃]⁺

Note: In a typical Electrospray Ionization (ESI) mass spectrum, the molecular ion of the free base is often observed. The exact mass of the free base (C₉H₁₀FNO) is 167.0746.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar.

    • Transfer the finely ground powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates for ESI).

    • Set the mass analyzer parameters (e.g., mass range, scan speed).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • Compare the observed m/z values with the calculated theoretical values.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Outcome Sample Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Characterization Compound Characterization NMR_Data->Characterization IR_Data->Characterization MS_Data->Characterization

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Experimental_Workflow Start Start Prep Sample Preparation (Dissolve/Pelletize) Start->Prep Acquire Data Acquisition (Spectrometer) Prep->Acquire Process Data Processing (FT, Baseline Correction) Acquire->Process Analyze Data Analysis (Peak Picking, Assignment) Process->Analyze Report Report Generation Analyze->Report End End Report->End

The Ascendant Therapeutic Potential of Fluorinated Chroman Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated chroman amines, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas, including antiviral, anticancer, and enzyme inhibition applications. The introduction of fluorine into the chroman ring system can profoundly influence the molecule's physicochemical properties, leading to enhanced metabolic stability, improved binding affinity to biological targets, and ultimately, heightened potency and selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compelling molecules, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of Biological Activity

The biological efficacy of fluorinated chroman derivatives has been quantified across various assays. The following tables summarize key findings, offering a comparative look at their therapeutic potential.

Table 1: Antiviral Activity of Fluorinated Chroman Derivatives

CompoundVirus StrainCell LineIC50 (µM)Selectivity Index (SI)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)MDCK6150[1]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A(H5N2)MDCK-53[1]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza BMDCK-42[1]

Table 2: Enzyme Inhibition by Fluorinated Chroman Derivatives

CompoundTarget EnzymeInhibition DataReference
7-fluoro substituted chroman-4-oneSIRT218% inhibition at 200 µM[2]
6,8-dibromo-2-pentylchroman-4-one (non-fluorinated analog for comparison)SIRT2IC50 = 1.5 µM[3]

Table 3: Anticancer Activity of Chroman Derivatives

Compound ClassCell LineActivityReference
Chromone-2-carboxamido-alkylaminesVariousPotent AChE inhibitory activities (IC50 0.09–9.16 µM)Noted in a broader review of chromones

Key Experimental Methodologies

A foundational understanding of the experimental protocols used to evaluate fluorinated chroman amines is critical for interpreting the data and designing future studies.

Synthesis of Fluorinated 2-Arylchroman-4-ones

A common synthetic route involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, followed by oxidative cyclization of the resulting 2'-hydroxychalcones.[4]

  • Step 1: Condensation: A fluorinated 2-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., potassium hydroxide) in a solvent such as ethanol.

  • Step 2: Oxidative Cyclization: The intermediate 2'-hydroxychalcone is then treated with an oxidizing agent, such as iodine in dimethyl sulfoxide (DMSO), and heated to induce cyclization to the final 2-arylchromen-4-one product.[5]

Another efficient method is a p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes.[1]

Ugi Four-Component Condensation

For the synthesis of more complex chromane hybrids, the Ugi four-component condensation reaction is employed. This one-pot reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide.

  • General Procedure: The four components are mixed in a suitable solvent, such as methanol, and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by column chromatography.[6]

Antiviral Plaque Reduction Assay (Influenza A Virus)

This assay quantifies the ability of a compound to inhibit the replication of the influenza virus.[7][8]

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates to form a confluent monolayer.

  • Virus Infection: The cells are infected with a known titer of influenza A virus in the presence of varying concentrations of the test compound.

  • Agarose Overlay: After an incubation period to allow for viral entry, the medium is replaced with an agarose-containing medium. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).

  • Plaque Visualization: After several days of incubation, the cells are fixed and stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas.

  • Data Analysis: The number of plaques is counted for each compound concentration, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme.[9][10][11]

  • Reaction Setup: Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and the co-factor NAD+ in a buffer solution. The test compound at various concentrations is included in the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time at 37°C. During this time, active SIRT2 deacetylates the substrate.

  • Development: A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

MCF-7 Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on the MCF-7 breast cancer cell line.[12][13]

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Workflows and Relationships

To better illustrate the processes and logic described, the following diagrams have been generated using the DOT language.

start Start reagents Fluorinated 2-Hydroxyacetophenone + Benzaldehyde start->reagents Combine condensation Base-promoted Aldol Condensation reagents->condensation chalcone 2'-Hydroxychalcone Intermediate condensation->chalcone cyclization Oxidative Cyclization (I2, DMSO) chalcone->cyclization product Fluorinated 2-Arylchromen-4-one cyclization->product end End product->end Isolate & Purify

Caption: Synthesis of Fluorinated 2-Arylchromen-4-ones.

seed_cells Seed MDCK cells in 6-well plate infect Infect cells with Influenza A virus + Test Compound seed_cells->infect overlay Add Agarose Overlay infect->overlay incubate Incubate for 48-72 hours overlay->incubate fix_stain Fix and Stain (Crystal Violet) incubate->fix_stain analyze Count Plaques and Calculate IC50 fix_stain->analyze

Caption: Workflow for Influenza Plaque Reduction Assay.

sirt2 SIRT2 Enzyme reaction Enzymatic Reaction sirt2->reaction substrate Fluorogenic Substrate + NAD+ substrate->reaction inhibitor Fluorinated Chroman Amine inhibitor->reaction Inhibits deacetylated Deacetylated Substrate reaction->deacetylated develop Add Developer deacetylated->develop fluorescence Fluorescent Signal develop->fluorescence measure Measure Fluorescence fluorescence->measure

Caption: SIRT2 Inhibition Assay Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated chroman amines is highly dependent on their molecular structure. Key SAR observations include:

  • Position of Fluorination: The location of the fluorine atom(s) on the chroman ring is critical for potency. For instance, a 7-fluoro substituted chroman-4-one showed only weak SIRT2 inhibitory activity, whereas 6,8-difluoro substitution in another derivative resulted in potent antiviral activity.[1][2] This suggests that fluorine's electron-withdrawing effects and its ability to form specific interactions are highly position-dependent.

  • Substituents on the 2-Aryl Ring: For antiviral activity, a trifluoromethyl group at the 4-position of the 2-phenyl ring was part of a highly active compound.[1] This highlights the importance of electron-withdrawing groups on this part of the molecule.

  • General Trends for SIRT2 Inhibition: For the broader class of chroman-4-ones, larger, electron-withdrawing groups at the 6- and 8-positions generally enhance SIRT2 inhibitory activity.[14][15]

Conclusion

Fluorinated chroman amines represent a versatile and promising class of molecules for drug discovery. Their demonstrated efficacy in antiviral, anticancer, and enzyme inhibition assays, coupled with the tunability of their properties through synthetic chemistry, makes them attractive candidates for further development. The strategic placement of fluorine atoms can significantly enhance their biological profile. This guide has provided a foundational overview of their synthesis, biological evaluation, and the critical structure-activity relationships that govern their function. Continued exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

(R)-7-Fluorochroman-4-amine Hydrochloride: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7-fluorochroman-4-amine hydrochloride is a valuable chiral building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. Its fluorinated chroman core provides desirable physicochemical properties, including enhanced metabolic stability and bioavailability. This technical guide details the synthesis, properties, and potential applications of this compound, providing researchers with the necessary information to leverage its potential in drug discovery programs. The document outlines a plausible synthetic route involving the asymmetric reduction of 7-fluorochroman-4-one and subsequent amination, supported by data from analogous transformations. Furthermore, it explores the potential pharmacological relevance of this building block, particularly in the context of developing modulators for central nervous system targets such as serotonin and dopamine receptors.

Introduction

Chiral amines are fundamental components of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their biological activity and safety profile. This compound belongs to this important class of compounds, incorporating a fluorinated chroman moiety that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of a fluorine atom on the aromatic ring can alter the electronic properties of the molecule and provide a valuable tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds. This guide serves as a comprehensive resource on this compound, consolidating available information on its synthesis and potential applications to facilitate its use as a chiral building block in drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

PropertyPredicted/Inferred Value
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
Appearance Expected to be a crystalline solid
Chirality (R)-enantiomer
Solubility Expected to be soluble in water and polar organic solvents
pKa (amine) Estimated to be in the range of 8-10

Synthesis

A robust and stereoselective synthesis is critical for the application of this compound as a chiral building block. Based on literature precedents for similar chroman derivatives, a likely synthetic pathway involves a two-step process starting from 7-fluorochroman-4-one:

  • Asymmetric Reduction of 7-Fluorochroman-4-one: The key step to introduce the desired stereochemistry is the enantioselective reduction of the prochiral ketone, 7-fluorochroman-4-one, to the corresponding (R)-7-fluorochroman-4-ol.

  • Conversion of the Chiral Alcohol to the Amine: The resulting chiral alcohol is then converted to the primary amine, followed by formation of the hydrochloride salt.

A detailed, though generalized, experimental protocol for this synthetic route is provided below, drawing upon established methodologies for analogous transformations.

Experimental Protocols

Step 1: Asymmetric Reduction of 7-Fluorochroman-4-one to (R)-7-Fluorochroman-4-ol

This protocol is adapted from the enzymatic reduction of a similar substrate, 5,7-difluorochroman-4-one[1].

  • Materials:

    • 7-Fluorochroman-4-one

    • Ketoreductase (KRED) enzyme (e.g., from a screening kit)

    • NADPH or NADH cofactor

    • Coenzyme recycling system (e.g., glucose dehydrogenase and glucose)

    • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a temperature-controlled reaction vessel, dissolve the buffer salts in water to the desired concentration.

    • Add the coenzyme (NADPH or NADH) and the components of the coenzyme recycling system.

    • Add the ketoreductase enzyme to the buffer solution and stir gently to dissolve.

    • Dissolve the 7-fluorochroman-4-one substrate in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.

    • Maintain the reaction at a constant temperature (typically 25-37 °C) and pH, with gentle agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee).

    • Once the reaction is complete, extract the product, (R)-7-fluorochroman-4-ol, with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

  • Expected Results: Based on the reduction of 5,7-difluorochroman-4-one, this enzymatic reduction is expected to proceed with high conversion and excellent enantiomeric excess (>99% ee)[1].

Step 2: Conversion of (R)-7-Fluorochroman-4-ol to this compound

This protocol involves a two-step process: conversion of the alcohol to an intermediate with a good leaving group (e.g., a mesylate or tosylate), followed by displacement with an amine source and salt formation.

  • Materials:

    • (R)-7-Fluorochroman-4-ol

    • Methanesulfonyl chloride or p-toluenesulfonyl chloride

    • Triethylamine or other non-nucleophilic base

    • Dichloromethane (anhydrous)

    • Sodium azide or ammonia source

    • Reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation setup)

    • Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

    • Diethyl ether

  • Procedure:

    • Mesylation/Tosylation: Dissolve (R)-7-fluorochroman-4-ol and triethylamine in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C and add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate to obtain the crude mesylate or tosylate.

    • Azide Displacement and Reduction (or Direct Amination):

      • Method A (via Azide): Dissolve the crude mesylate/tosylate in a suitable solvent like DMF and add sodium azide. Heat the reaction mixture to promote the SN2 reaction. After completion, cool the reaction and extract the resulting azide. The azide can then be reduced to the amine using a suitable reducing agent like lithium aluminum hydride in THF or by catalytic hydrogenation (e.g., H₂, Pd/C).

      • Method B (Direct Amination): Alternatively, reductive amination of 7-fluorochroman-4-one can be performed directly using an ammonia source and a reducing agent.

    • Salt Formation: Dissolve the purified (R)-7-fluorochroman-4-amine in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • Quantitative Data (Illustrative, based on similar transformations):

StepReactantProductYield (%)Enantiomeric Excess (%)
Asymmetric Reduction[1]7-Fluorochroman-4-one(R)-7-Fluorochroman-4-ol>95>99
Conversion to Amine and Salt Formation(R)-7-Fluorochroman-4-olThis compound70-90>99 (expected)

Applications in Drug Discovery

The (R)-7-fluorochroman-4-amine scaffold is a promising starting point for the synthesis of a diverse range of biologically active molecules. The presence of the primary amine allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Potential as a CNS-Active Scaffold

Derivatives of similar fluorinated amines and chromans have shown affinity for central nervous system targets, including dopamine and serotonin receptors.

  • Dopamine Receptor Modulation: The synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives has been reported, with some compounds showing high affinity and selectivity for D2 dopamine receptors[2]. This suggests that the 7-fluorochroman-4-amine core could be utilized to develop novel dopamine receptor ligands with potential applications in treating neurological and psychiatric disorders.

  • Serotonin Receptor Modulation: Studies on derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have demonstrated affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, which are key targets for antidepressant medications[3]. The structural similarity of (R)-7-fluorochroman-4-amine suggests its potential as a building block for novel serotonin receptor modulators.

Workflow for Utilizing this compound in Drug Discovery

DrugDiscoveryWorkflow cluster_synthesis Synthesis cluster_derivatization Library Synthesis cluster_screening Screening & Optimization Start 7-Fluorochroman-4-one Step1 Asymmetric Reduction Start->Step1 Step2 (R)-7-Fluorochroman-4-ol Step1->Step2 Step3 Amination & Salt Formation Step2->Step3 End (R)-7-Fluorochroman-4-amine Hydrochloride Step3->End Derivatization Amide Coupling, Reductive Amination, etc. End->Derivatization Library Diverse Library of Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: A typical workflow for utilizing this compound in a drug discovery program.

Potential Signaling Pathway Involvement

Given the potential for derivatives of (R)-7-fluorochroman-4-amine to interact with dopamine and serotonin receptors, they could modulate key signaling pathways in the central nervous system.

SignalingPathways cluster_dopamine Dopamine Signaling cluster_serotonin Serotonin Signaling cluster_drug D2R D2 Receptor Gi Gi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB HT1A 5-HT1A Receptor Gi_2 Gi/o HT1A->Gi_2 AC_2 Adenylyl Cyclase Gi_2->AC_2 cAMP_2 ↓ cAMP AC_2->cAMP_2 PKA_2 ↓ PKA cAMP_2->PKA_2 CREB_2 ↓ CREB PKA_2->CREB_2 Drug (R)-7-Fluorochroman-4-amine Derivative Drug->D2R Modulation Drug->HT1A Modulation

Caption: Potential modulation of dopamine and serotonin signaling pathways by derivatives of (R)-7-fluorochroman-4-amine.

Conclusion

This compound is a chiral building block with significant potential for the development of novel pharmaceuticals. Its synthesis can be achieved through stereoselective methods, such as enzymatic reduction, providing access to the enantiomerically pure compound. The presence of a primary amine and a fluorinated chroman core makes it an attractive scaffold for medicinal chemists to design and synthesize new chemical entities, particularly for targeting CNS disorders. This technical guide provides a foundation for researchers to explore the chemistry and therapeutic potential of this valuable chiral building block. Further investigation into its specific biological targets and the development of efficient, scalable synthetic routes will be crucial for realizing its full potential in drug discovery.

References

The Advent and Evolution of Chiral Chroman-4-Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Significance of a Privileged Scaffold in Medicinal Chemistry

Introduction

Chiral chroman-4-amines represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their potent and selective biological activities. As a privileged scaffold, the chroman-4-amine core is a key structural motif in a variety of biologically active molecules, particularly those targeting the central nervous system. Their history is one of gradual discovery, driven by the quest for novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of chiral chroman-4-amines, intended for researchers, scientists, and professionals in drug development.

Historical Perspective: From Racemates to Enantiomerically Pure Compounds

The initial exploration of chroman-4-amines focused on racemic mixtures, with early synthetic methods providing a 50:50 distribution of both enantiomers. The therapeutic potential of these compounds became more apparent as researchers began to understand the distinct pharmacological profiles of individual enantiomers. A pivotal moment in the history of these compounds was the development of chiral resolution techniques, allowing for the separation of racemic mixtures into their constituent enantiomers.

Classical resolution, a foundational technique in stereochemistry, was one of the first methods applied to obtain enantiomerically pure chroman-4-amines. This method typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or other chiral acids. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization, followed by the liberation of the desired amine enantiomer. While effective, this method is often laborious and inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

The limitations of classical resolution spurred the development of more efficient and elegant asymmetric synthetic methods, which have become the cornerstone of modern chiral synthesis. These methods aim to directly produce the desired enantiomer in high yield and enantiomeric excess, bypassing the need for resolving a racemic mixture.

Asymmetric Synthetic Methodologies

The enantioselective synthesis of chiral chroman-4-amines is primarily achieved through the asymmetric modification of the precursor, chroman-4-one. The key strategies include organocatalytic, transition-metal-catalyzed, and biocatalytic approaches, each offering distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions.

Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free and often milder alternative to traditional methods. For the synthesis of chiral chroman-4-amines, organocatalytic strategies have been successfully employed in reactions such as asymmetric Mannich reactions and oxa-Michael/aza-Baylis-Hillman tandem reactions.

Asymmetric Intramolecular Mannich Reaction: This one-pot reaction utilizes a secondary amine catalyst to facilitate the reaction between 2-oxopropyl-2-formylbenzoates and anilines, leading to the formation of 4-aminoisochromanones with high diastereoselectivity and enantioselectivity.[1]

Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions: This organocatalytic cascade reaction provides access to chiral 4-amino-4H-chromenes, which can be subsequently reduced to the desired saturated chroman-4-amines.[2]

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis, particularly asymmetric hydrogenation and reductive amination, offers highly efficient routes to chiral amines from their corresponding prochiral precursors.

Asymmetric Transfer Hydrogenation of Imines: This method involves the reduction of a pre-formed imine derived from chroman-4-one. Chiral rhodium and ruthenium catalysts, in combination with a hydrogen source like formic acid/triethylamine, have been shown to effectively reduce these imines to the corresponding chiral amines with good to excellent enantioselectivities.[3][4]

Asymmetric Reductive Amination: This powerful one-pot reaction directly converts a ketone (chroman-4-one) into a chiral amine in the presence of an amine source and a reducing agent, catalyzed by a chiral transition-metal complex. Iridium-based catalysts with chiral phosphoramidite ligands have demonstrated high efficiency and enantioselectivity in the direct asymmetric reductive amination of various ketones.[5][6][7]

Biocatalytic Synthesis

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled stereoselectivity and operates under mild, environmentally benign conditions. For the synthesis of chiral chroman-4-amines, ω-transaminases have proven to be highly effective.

Asymmetric Amination with ω-Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. Various (S)- and (R)-selective ω-transaminases have been successfully used for the asymmetric amination of chroman-4-one and its derivatives, yielding the corresponding enantiopure amines with excellent enantiomeric excess (>99% ee) and high conversion rates.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key asymmetric synthetic methods described, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Organocatalytic Synthesis of Chiral 4-Aminochroman Derivatives

Reaction TypeCatalystSubstrateProductYield (%)dree (%)
Intramolecular MannichProline derivative2-oxopropyl-2-formylbenzoate & aniline4-Aminoisochromanoneup to 85up to 99:192-99
Oxa-Michael–Aza-HenryDiaminocyclohexane derivativeSalicylaldimine & nitroolefin4-Aminobenzopyranup to 97>99:1up to 98

Table 2: Transition-Metal-Catalyzed Synthesis of Chiral Amines

Reaction TypeCatalyst SystemSubstrateProductYield (%)ee (%)
Asymmetric Transfer HydrogenationRh-(1S,2S)-TsDPENImine of 4-chromanone4-Aminochroman94-9889-98
Asymmetric Reductive AminationIridium-phosphoramiditeAromatic KetonesChiral Aminesup to 97up to 99

Table 3: Biocatalytic Synthesis of Chiral Chroman-4-Amines

EnzymeSubstrateProductConversion (%)ee (%)
(R)-selective ω-Transaminase3-Chromanone(R)-3-Aminochroman>99>99
(S)-selective ω-Transaminase4-Chromanone(S)-4-AminochromanHigh>99

Experimental Protocols

General Procedure for Asymmetric Reductive Amination of 4-Chromanone (Transition-Metal Catalysis)

To a solution of 4-chromanone (1.0 mmol) and the desired primary amine (1.2 mmol) in a suitable solvent (e.g., dichloromethane) is added the chiral iridium catalyst (0.02-1 mol%) and any necessary additives. The reaction mixture is then subjected to a hydrogen atmosphere (pressure may vary) and stirred at a specified temperature until the reaction is complete (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the desired chiral chroman-4-amine.

General Procedure for Asymmetric Amination of 4-Chromanone (Biocatalysis)

In a buffered solution (e.g., Tris-HCl, pH 9.0), the ω-transaminase (1 mg/mL), a glucose dehydrogenase (for cofactor regeneration, 0.7 mg/mL), D-glucose (30 mM), NADP+ (1 mM), and 4-chromanone (5 mM) are combined. The reaction is initiated by the addition of the amine donor (e.g., isopropylamine) and a co-solvent such as DMSO (2% v/v). The mixture is incubated at a controlled temperature (e.g., 25°C) with shaking for a specified time (e.g., 24 hours). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layers are dried and concentrated, and the product is purified to yield the enantiopure chroman-4-amine.[8]

Therapeutic Significance and Signaling Pathways

The therapeutic relevance of chiral chroman-4-amines is prominently linked to their ability to inhibit key enzymes implicated in the pathology of neurodegenerative diseases, namely acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Inhibition of Acetylcholinesterase (AChE) in Alzheimer's Disease

In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by AChE leads to a cholinergic deficit, contributing to cognitive decline. Chiral chroman-4-amine derivatives, acting as AChE inhibitors, block the active site of this enzyme, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Chroman4Amine Chiral Chroman-4-Amine (Inhibitor) Chroman4Amine->AChE Inhibits Signal Signal Transduction (Cognition, Memory) AChR->Signal

AChE Inhibition by Chiral Chroman-4-Amines
Inhibition of Monoamine Oxidase B (MAO-B) in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, chiral chroman-4-amine derivatives can increase the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease. This inhibition also reduces the production of reactive oxygen species that are byproducts of dopamine metabolism, potentially offering a neuroprotective effect.[9][10][11][12][13]

MAOB_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release MAOB Monoamine Oxidase B (MAO-B) Dopamine_cleft->MAOB Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binds Metabolites Inactive Metabolites MAOB->Metabolites Degradation ROS Reactive Oxygen Species (ROS) MAOB->ROS Byproduct Chroman4Amine Chiral Chroman-4-Amine (Inhibitor) Chroman4Amine->MAOB Inhibits Signal Signal Transduction (Motor Control) Dopamine_Receptor->Signal

MAO-B Inhibition by Chiral Chroman-4-Amines

Conclusion

The journey of chiral chroman-4-amines from their initial discovery as racemic mixtures to their current status as highly sought-after enantiomerically pure compounds is a testament to the advancements in asymmetric synthesis. The development of organocatalytic, transition-metal-catalyzed, and biocatalytic methods has provided powerful tools for the efficient and selective synthesis of these valuable molecules. Their ability to potently and selectively inhibit key enzymes in neurodegenerative diseases underscores their therapeutic potential and solidifies their position as a privileged scaffold in modern drug discovery. Continued research in this area is expected to lead to the development of novel and more effective treatments for a range of debilitating diseases.

References

(R)-7-fluorochroman-4-amine hydrochloride: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-7-fluorochroman-4-amine hydrochloride is a chiral organic compound of interest in drug discovery and development. Its fluorinated chroman-4-amine scaffold is a feature in molecules with potential biological activity. This technical guide provides a comprehensive overview of the safety, handling, and available technical data for this compound, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for the (R)-enantiomer hydrochloride salt, this guide incorporates relevant information from studies on closely related analogs and the free base form to provide a more complete picture.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the properties of the free amine, (S)-7-fluorochroman-4-amine, can provide some insight.

PropertyValue (for (S)-7-fluorochroman-4-amine)
Molecular FormulaC₉H₁₀FNO
Molecular Weight167.18 g/mol [1]
IUPAC Name(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine[1]

Safety and Handling

The safe handling of any chemical is paramount in a laboratory setting. The following guidelines are based on safety data for the free amine and related chroman compounds.

Hazard Identification

Safety data sheets for the non-hydrochloride form, (R)-7-fluorochroman-4-amine, and related compounds indicate the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or goggles are recommended.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are not sufficient to control airborne concentrations.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are limited in the public domain, research on related fluorinated chroman derivatives suggests potential areas of investigation. The introduction of fluorine into bioactive molecules can significantly alter their pharmacological properties, including metabolic stability and binding affinity.[2]

Studies on fluorinated chroman-4-ones, which are precursors to chroman-4-amines, have shown potential antiviral and anticancer activities.[3][4] For instance, certain fluorinated 2-arylchroman-4-ones have demonstrated activity against the influenza A virus.[3] This suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. The amine functionality provides a key site for further chemical modification to explore structure-activity relationships.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound would likely involve the synthesis of the racemic 7-fluorochroman-4-one, followed by asymmetric reduction or resolution of the resulting amine.

G cluster_0 Synthesis of 7-Fluorochroman-4-one cluster_1 Formation and Resolution of Amine cluster_2 Salt Formation and Purification Start Starting Materials (e.g., 3-Fluorophenol) Step1 Multi-step synthesis to 7-Fluorochroman-4-one Start->Step1 Step2 Reductive Amination of 7-Fluorochroman-4-one Step1->Step2 Step3 Chiral Resolution of racemic 7-Fluorochroman-4-amine Step2->Step3 Step4 Formation of Hydrochloride Salt with HCl Step3->Step4 Step5 Purification by Recrystallization Step4->Step5 End End Step5->End Final Product: This compound

Caption: Proposed synthetic workflow for this compound.

Chiral Separation

The resolution of the racemic amine is a critical step to obtain the desired (R)-enantiomer. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) are common and effective methods for separating enantiomers of chiral amines.

General Protocol for Chiral HPLC Method Development:

  • Column Screening: Screen various polysaccharide-based chiral columns (e.g., Chiralpak®, Chiralcel®).

  • Mobile Phase Screening: Test different mobile phases, such as hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the enantiomers.

  • Analysis: Inject the racemic sample and determine the retention times of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

G Sample Racemic 7-Fluorochroman-4-amine HPLC Chiral HPLC System (Chiral Stationary Phase) Sample->HPLC Injection Detector UV Detector HPLC->Detector Chromatogram Resulting Chromatogram (Separated Peaks) Detector->Chromatogram Analysis Peak Integration and % ee Calculation Chromatogram->Analysis

Caption: General workflow for chiral purity analysis by HPLC.

Conclusion

This compound is a compound with potential for use in the development of new chemical entities. While comprehensive data is not yet available in the public domain, this guide provides a summary of the known safety and handling information, along with inferred protocols and potential applications based on related compounds. Researchers working with this compound should exercise caution, use appropriate personal protective equipment, and refer to the safety data sheet for the most current information. As research progresses, a more detailed understanding of the properties and biological activity of this specific enantiomer will undoubtedly emerge.

References

Stability and Storage of (R)-7-fluorochroman-4-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-7-fluorochroman-4-amine hydrochloride. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document outlines potential degradation pathways, presents a framework for stability assessment through forced degradation studies, and details a representative stability-indicating analytical method.

Chemical Profile and General Stability

This compound is a chiral organic compound featuring a fluorinated chroman core with a primary amine at the 4-position. The introduction of a fluorine atom can enhance metabolic stability.[1][2] However, the presence of a β-fluoroamine moiety may render the molecule susceptible to certain degradation pathways.[1] The hydrochloride salt form is utilized to improve solubility and handling characteristics.

General Handling and Storage Recommendations:

Based on available safety data sheets and general chemical principles, the following storage and handling procedures are recommended to minimize degradation:

  • Temperature: Store at 2-8°C for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric components.[1]

  • Moisture: The compound is potentially air and moisture sensitive.[3] Keep in a tightly sealed container in a dry place.

  • Light: Protect from light to prevent photolytic degradation.

  • Material Compatibility: Avoid storage in metal containers as the compound may be corrosive to metals.[3] Use corrosive-resistant containers with a resistant inner liner.[3]

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure and general knowledge of similar compounds. Forced degradation studies are essential to definitively identify these pathways.[4][5]

Key Potential Degradation Mechanisms:

  • Hydrolysis: The amine and ether linkages in the chroman ring could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The amine group is a primary target for oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[6] The benzylic position of the chroman ring is also susceptible to oxidation.

  • Thermal Degradation: Elevated temperatures can induce decomposition, potentially leading to ring-opening or other rearrangements.

  • Photodegradation: Exposure to UV or visible light may lead to the formation of photolytic degradants, a known pathway for fluoroquinolones which share some structural similarities.[7]

  • Dehalogenation: The carbon-fluorine bond is generally strong, but under certain conditions, defluorination could occur.

A proposed logical workflow for investigating these degradation pathways is outlined below.

G cluster_0 Forced Degradation Studies cluster_1 Analysis and Characterization cluster_2 Pathway Elucidation Stress_Conditions Subject (R)-7-fluorochroman-4-amine HCl to Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base_Hydrolysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Stress_Conditions->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Stress_Conditions->Photolytic HPLC_Analysis Analyze Stressed Samples by Stability-Indicating HPLC-UV/PDA Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Assess Peak Purity of Parent Compound HPLC_Analysis->Peak_Purity Identify_Degradants Identify and Quantify Degradation Products HPLC_Analysis->Identify_Degradants LC_MS_Analysis Characterize Degradants using LC-MS/MS Identify_Degradants->LC_MS_Analysis Structure_Elucidation Elucidate Structures of Major Degradants LC_MS_Analysis->Structure_Elucidation Propose_Pathways Propose Degradation Pathways Structure_Elucidation->Propose_Pathways

Caption: Workflow for Forced Degradation and Pathway Elucidation.

Quantitative Stability Data (Representative)

The following tables present a representative summary of data that would be generated from forced degradation studies. Note: This data is hypothetical and intended for illustrative purposes to guide experimental design and data presentation. Actual results may vary.

Table 1: Summary of Forced Degradation Results

Stress ConditionConditions% Assay of (R)-7-fluorochroman-4-amine HCl% Total DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl, 60°C, 24h85.214.83
Base Hydrolysis0.1 M NaOH, 60°C, 8h89.710.32
Oxidative3% H₂O₂, RT, 48h82.117.94
Thermal (Solid)80°C, 7 days98.51.51
Photolytic (Solid)ICH Q1B99.10.91

Table 2: Chromatographic Purity under Stress Conditions (Representative)

DegradantRRTAcid Hydrolysis (% Area)Base Hydrolysis (% Area)Oxidative (% Area)Thermal (% Area)Photolytic (% Area)
Imp-10.855.23.16.81.50.9
Imp-21.154.17.23.5NDND
Imp-31.305.5ND2.1NDND
Imp-41.42NDND5.5NDND
ND: Not Detected

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

This protocol is a general guideline and may require optimization based on the observed stability of the compound.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Maintain the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

    • Keep the solution at room temperature for 48 hours, protected from light.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days.

    • After the specified time, dissolve the solid in a suitable solvent to achieve a final concentration of approximately 0.1 mg/mL.

  • Photolytic Degradation (Solid State):

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After exposure, dissolve the solid in a suitable solvent to achieve a final concentration of approximately 0.1 mg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development and Validation

The following is a representative HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.

Chromatographic Conditions (Representative):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The logical flow of developing and validating a stability-indicating HPLC method is depicted in the following diagram.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, etc.) Optimize_Separation Optimize Separation using Stressed Samples Initial_Conditions->Optimize_Separation Final_Method Finalize Chromatographic Conditions Optimize_Separation->Final_Method Specificity Specificity (Peak Purity, Resolution) Final_Method->Specificity Linearity Linearity & Range Final_Method->Linearity Accuracy Accuracy (Recovery) Final_Method->Accuracy Precision Precision (Repeatability, Intermediate) Final_Method->Precision LOD_LOQ LOD & LOQ Final_Method->LOD_LOQ Robustness Robustness Final_Method->Robustness Validated_Method Validated Stability-Indicating Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. Adherence to recommended storage conditions, including refrigeration, storage under an inert and dry atmosphere, and protection from light, is paramount. While specific stability data is not widely published, a systematic approach using forced degradation studies coupled with a validated stability-indicating HPLC method will provide the necessary information to understand its degradation profile and ensure the quality of the material. The protocols and representative data presented in this guide offer a robust framework for initiating such stability assessments.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (R)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-7-fluorochroman-4-amine is a chiral amine that serves as a valuable building block in medicinal chemistry and drug development. The specific stereochemistry of such intermediates is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the asymmetric synthesis of (R)-7-fluorochroman-4-amine, employing a highly selective two-step chemoenzymatic approach. The synthesis begins with the asymmetric reduction of the prochiral ketone, 7-fluorochroman-4-one, to the corresponding (S)-alcohol using a ketoreductase (KRED). This is followed by a stereoinvertive conversion of the alcohol to the desired (R)-amine via a Mitsunobu reaction and subsequent azide reduction. This method offers a green and highly selective alternative to traditional chemical methods, which may require harsh conditions and expensive catalysts.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of (R)-7-fluorochroman-4-amine. The data is based on typical yields and selectivities observed for similar transformations in the literature.

StepTransformationStarting MaterialProductCatalyst/ReagentsTypical Yield (%)Enantiomeric Excess (e.e.) (%)
1Asymmetric Reduction7-Fluorochroman-4-one(S)-7-Fluorochroman-4-olKetoreductase (KRED), Isopropanol (cosolvent/reductant)>95>99 (for S-enantiomer)
2Stereoinvertive Amination (Mitsunobu/Staudinger)(S)-7-Fluorochroman-4-ol(R)-7-Fluorochroman-4-aminePPh₃, DIAD, DPPA; then PPh₃, H₂O70-85 (over two steps)>99 (for R-enantiomer)

Reaction Pathway

The overall synthetic route involves two key transformations: an enzymatic asymmetric reduction followed by a chemical conversion with inversion of stereochemistry.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Stereoinvertive Amination 7-Fluorochroman-4-one S-alcohol 7-Fluorochroman-4-one->S-alcohol Ketoreductase (KRED) Isopropanol, Buffer R-amine S-alcohol->R-amine 1. PPh₃, DIAD, DPPA 2. PPh₃, H₂O (Mitsunobu/Staudinger) l1 7-Fluorochroman-4-one l2 (S)-7-Fluorochroman-4-ol l3 (R)-7-Fluorochroman-4-amine

Caption: Overall reaction pathway for the asymmetric synthesis of (R)-7-fluorochroman-4-amine.

Experimental Protocols

Step 1: Asymmetric Reduction of 7-Fluorochroman-4-one to (S)-7-Fluorochroman-4-ol

This protocol utilizes a ketoreductase enzyme to achieve high enantioselectivity in the reduction of the prochiral ketone.

Materials:

  • 7-Fluorochroman-4-one

  • Ketoreductase (KRED) selective for the (S)-alcohol

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 7-fluorochroman-4-one (1 equivalent) in a minimal amount of isopropanol (10-20% v/v).

  • Add the potassium phosphate buffer (pH 7.0) to the reaction vessel.

  • Initiate stirring and add the selected ketoreductase enzyme.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (typically 25-30 °C) with gentle stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the starting material.

  • Work-up: Upon completion of the reaction, quench by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-7-fluorochroman-4-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Conversion of (S)-7-Fluorochroman-4-ol to (R)-7-Fluorochroman-4-amine

This step involves a Mitsunobu reaction to form an azide with inversion of configuration, followed by a Staudinger reduction to yield the final amine.

Materials:

  • (S)-7-Fluorochroman-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

Part A: Mitsunobu Reaction (Azide Formation)

  • Reaction Setup: To a solution of (S)-7-fluorochroman-4-ol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 equivalents) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add diphenylphosphoryl azide (DPPA) (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Work-up: Quench the reaction by adding water. Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to give the crude azide. This intermediate is often used in the next step without further purification.

Part B: Staudinger Reduction (Amine Formation)

  • Reaction Setup: Dissolve the crude azide from the previous step in a mixture of THF and water (e.g., 9:1 v/v).

  • Add triphenylphosphine (1.2 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the azide.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-7-fluorochroman-4-amine.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow from starting materials to the final purified product.

G start Start: 7-Fluorochroman-4-one step1 Step 1: Asymmetric Reduction (Ketoreductase) start->step1 workup1 Work-up & Extraction step1->workup1 purify1 Purification (Chromatography) (S)-7-Fluorochroman-4-ol workup1->purify1 step2a Step 2a: Mitsunobu Reaction (Azide Formation) purify1->step2a workup2a Work-up & Extraction (Crude Azide) step2a->workup2a step2b Step 2b: Staudinger Reduction workup2a->step2b workup2b Work-up & Concentration step2b->workup2b purify2b Final Purification (Chromatography) workup2b->purify2b end Product: (R)-7-Fluorochroman-4-amine purify2b->end

Caption: Experimental workflow for the synthesis of (R)-7-fluorochroman-4-amine.

Application Note: Chiral HPLC Method for the Enantiomeric Separation of (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral separation of (R)-7-fluorochroman-4-amine hydrochloride from its (S)-enantiomer using High-Performance Liquid Chromatography (HPLC).

Introduction

7-fluorochroman-4-amine is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological properties of enantiomers can differ significantly, a robust and reliable analytical method for their separation and quantification is crucial for quality control and regulatory purposes.[1][2] This application note describes a normal-phase chiral HPLC method for the effective separation of the (R) and (S)-enantiomers of 7-fluorochroman-4-amine hydrochloride.

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability and high success rate in resolving a wide range of chiral compounds, including primary amines.[2][3] The use of a mobile phase consisting of a non-polar organic solvent with a polar modifier and a basic additive ensures good peak shape and resolution.[1][4]

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. Columns such as those derived from amylose or cellulose phenylcarbamates have demonstrated broad selectivity for chiral amines.[2][3] An example would be a Chiralpak® series column (e.g., Chiralpak® IA, IB, or IC).

  • Chemicals and Solvents:

    • This compound (Reference Standard)

    • Racemic 7-fluorochroman-4-amine hydrochloride

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (HPLC grade)

    • Methanol (HPLC grade, for sample preparation)

2.2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Diethylamine in the desired ratio (e.g., 80:20:0.1, v/v/v). Degas the mobile phase prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the racemic 7-fluorochroman-4-amine hydrochloride standard.

    • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Prepare a similar solution for the this compound reference standard to confirm the elution order.

2.3. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions. These conditions can be optimized to achieve the desired resolution and run time.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

2.4. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution at least five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

The quantitative data for the chiral separation should be recorded and summarized in a table for clear comparison.

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (min) tStR
Peak Area ASAR
Resolution (Rs) \multicolumn{2}{c}{Value}
Selectivity (α) \multicolumn{2}{c}{Value}

Note: The elution order of the enantiomers must be confirmed by injecting a pure standard of the (R)-enantiomer.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the development and execution of the chiral HPLC method.

Chiral_HPLC_Workflow start Start: Method Development prep Preparation of Solutions (Mobile Phase & Samples) start->prep hplc_setup HPLC System Setup (Column Installation, Priming) prep->hplc_setup equilibration System Equilibration with Mobile Phase hplc_setup->equilibration system_suitability System Suitability Test (Inject Racemic Standard) equilibration->system_suitability check_criteria Check Acceptance Criteria (Rs > 1.5, Tailing, RSD) system_suitability->check_criteria optimization Method Optimization (Adjust Mobile Phase, Flow Rate, etc.) check_criteria->optimization Fail analysis Sample Analysis (Inject (R)-Standard and Test Samples) check_criteria->analysis Pass optimization->equilibration data_processing Data Processing and Analysis (Integration, Calculation of % Enantiomeric Excess) analysis->data_processing reporting Reporting of Results data_processing->reporting end End reporting->end

Caption: Workflow for Chiral HPLC Method Development and Analysis.

References

Application Note: Chiral SFC Method for the Separation of 7-fluorochroman-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the development of a chiral Supercritical Fluid Chromatography (SFC) method for the separation of the enantiomers of 7-fluorochroman-4-amine. The described methodology is intended for researchers, scientists, and drug development professionals aiming to achieve baseline resolution of this chiral amine, a common structural motif in pharmacologically active compounds.

Introduction

7-fluorochroman-4-amine is a chiral molecule with a primary amine group, making it a candidate for chiral separation to evaluate the pharmacological and toxicological profiles of its individual enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and compatibility with a wide range of chiral stationary phases.[1][2][3] This protocol outlines a systematic approach to developing a robust and efficient SFC method for the enantioseparation of 7-fluorochroman-4-amine.

Experimental Protocols

Materials and Reagents
  • Sample: Racemic 7-fluorochroman-4-amine

  • Solvents: HPLC-grade or SFC-grade methanol, ethanol, and isopropanol.

  • Additives: Trifluoroacetic acid (TFA), diethylamine (DEA), or other suitable acidic or basic modifiers.

  • Supercritical Fluid: Instrument-grade carbon dioxide (CO₂).

  • Chiral Columns: A selection of chiral stationary phases (CSPs) is recommended for initial screening. Based on the primary amine structure of the analyte, the following are suggested:

    • Polysaccharide-based columns (e.g., CHIRALPAK® AD-H, CHIRALPAK® AS-H, CHIRALCEL® OD-H, CHIRALCEL® OJ-H)

    • Crown ether-based column (e.g., CROWNPAK® CR-I(+))[4]

    • Cyclofructan-based column (e.g., Larihc® CF6-P)

Instrumentation

An analytical SFC system equipped with a photodiode array (PDA) detector and a back-pressure regulator is required.

Sample Preparation

Prepare a stock solution of racemic 7-fluorochroman-4-amine at a concentration of 1 mg/mL in methanol or a suitable solvent in which the compound is freely soluble.

SFC Method Development Workflow

A systematic screening approach is recommended to identify the optimal column and mobile phase conditions.

  • Equilibrate the chosen chiral column with the initial mobile phase conditions.

  • Inject the racemic 7-fluorochroman-4-amine sample.

  • Run a gradient elution to broadly survey the retention and selectivity.

  • Repeat this process for each column and co-solvent combination.

Initial Screening Conditions:

  • Columns: As listed in section 1.

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol

  • Gradient: 5% to 50% Co-solvent over 5-10 minutes.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 1-5 µL

For primary amines, additives in the mobile phase are often crucial for achieving good peak shape and resolution.[5][6][7]

  • Select the column and co-solvent combination that showed the most promising initial separation or peak shape.

  • Prepare co-solvent mixtures containing different additives. For polysaccharide phases, a basic additive is often used, while for crown ether phases, an acidic additive is required.[4]

  • Re-run the separation using the modified mobile phase.

Suggested Additives:

  • For Polysaccharide CSPs: 0.1% to 0.5% (v/v) Diethylamine (DEA) or other suitable amine in the co-solvent.

  • For Crown Ether CSPs: 0.1% to 0.5% (v/v) Trifluoroacetic acid (TFA) in the co-solvent.[4]

Once a suitable column, co-solvent, and additive have been identified, further optimize the separation by adjusting the following parameters to maximize resolution (Rs) and minimize analysis time:

  • Isocratic vs. Gradient Elution: If the initial gradient separation shows two well-resolved peaks, an isocratic method can be developed for faster analysis.

  • Co-solvent Percentage: Fine-tune the percentage of the co-solvent in the mobile phase.

  • Back Pressure: Vary the back pressure (e.g., from 100 to 200 bar) to influence fluid density and potentially selectivity.

  • Temperature: Adjust the column temperature (e.g., from 25 °C to 40 °C) as it can affect enantioselectivity.

Data Presentation

The following table summarizes the key chromatographic parameters obtained during the method development for the separation of 7-fluorochroman-4-amine enantiomers.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) [min] 2.853.52
Peak Area 510234508976
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) 85008750
Resolution (R_s) \multicolumn{2}{c}{2.1}

Table 1: Example chromatographic data for the optimized separation of 7-fluorochroman-4-amine enantiomers.

Visualizations

The following diagram illustrates the logical workflow for the chiral SFC method development.

G cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization Phase cluster_final Final Method SamplePrep Sample Preparation (1 mg/mL in Methanol) SystemPrep SFC System Equilibration SamplePrep->SystemPrep ColumnScreen Column Screening (Polysaccharide, Crown Ether, etc.) SystemPrep->ColumnScreen SolventScreen Co-solvent Screening (MeOH, EtOH, IPA) ColumnScreen->SolventScreen Select best column(s) AdditiveScreen Additive Screening (DEA, TFA) SolventScreen->AdditiveScreen Select best co-solvent GradientOpt Gradient/Isocratic Optimization AdditiveScreen->GradientOpt Select best additive TempOpt Temperature Optimization GradientOpt->TempOpt PressureOpt Back Pressure Optimization TempOpt->PressureOpt FinalMethod Optimized Chiral SFC Method PressureOpt->FinalMethod

Caption: Workflow for chiral SFC method development.

References

Application Note: Determination of Enantiomeric Purity of (R)-7-fluorochroman-4-amine using Chiral Solvating Agents by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a rapid and reliable NMR-based method for the determination of the enantiomeric purity of 7-fluorochroman-4-amine. The protocol utilizes a chiral solvating agent (CSA) to induce chemical shift non-equivalence between the enantiomers, allowing for their quantification by both ¹H and ¹⁹F NMR spectroscopy. This direct method avoids the need for chemical derivatization, offering a significant advantage in terms of speed and simplicity.[1][2][3]

Introduction

Chiral amines are critical building blocks in the pharmaceutical industry due to their prevalence in biologically active molecules.[4] Specifically, fluorinated chroman scaffolds are of significant interest in drug discovery.[5] Consequently, the development of efficient methods to assess the enantiomeric purity of intermediates like 7-fluorochroman-4-amine is crucial.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful tool for this purpose.[6][7] The underlying principle involves the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the chiral amine and an enantiopure CSA.[1][8] These diastereomeric complexes exhibit distinct NMR spectra, allowing for the resolution and integration of signals corresponding to each enantiomer.[8] The presence of a fluorine atom in the analyte is particularly advantageous, as ¹⁹F NMR offers high sensitivity, a wide chemical shift range, and typically simpler spectra, facilitating accurate quantification.[8][9][10][11]

This note provides a protocol using (S)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((S)-BNDHP) as the CSA, a reagent known to be effective for resolving the enantiomers of primary and secondary amines.[4]

Chiral Recognition Mechanism

The enantiodiscrimination process relies on the differential interaction between each enantiomer of the analyte and the chiral solvating agent. The primary amine of 7-fluorochroman-4-amine forms an acid-base interaction with the phosphate group of (S)-BNDHP. Additional interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and conformational rigidity of the transient diastereomeric complexes. The different spatial arrangements of the (R)-analyte-(S)-CSA and (S)-analyte-(S)-CSA complexes lead to variations in the magnetic shielding of specific nuclei, resulting in observable chemical shift differences (Δδ).

cluster_CSA Chiral Solvating Agent cluster_NMR NMR Analysis R_Amine (R)-7-fluorochroman-4-amine Complex_R Diastereomeric Complex A (R)-Amine + (S)-CSA R_Amine->Complex_R S_Amine (S)-7-fluorochroman-4-amine Complex_S Diastereomeric Complex B (S)-Amine + (S)-CSA S_Amine->Complex_S CSA (S)-BNDHP CSA->Complex_R CSA->Complex_S NMR_Spectrum Distinct NMR Signals (¹H and ¹⁹F) Complex_R->NMR_Spectrum δ_R Complex_S->NMR_Spectrum δ_S

Caption: Chiral recognition leading to distinct NMR signals.

Experimental Protocols

Materials and Equipment
  • Analyte: (R)-7-fluorochroman-4-amine (or racemic mixture for method development)

  • Chiral Solvating Agent (CSA): (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((S)-BNDHP)

  • Solvent: Chloroform-d (CDCl₃), 99.8% D

  • Equipment:

    • NMR Spectrometer (400 MHz or higher recommended) with ¹H and ¹⁹F capabilities

    • Standard 5 mm NMR tubes

    • Vortex mixer

    • Analytical balance and standard laboratory glassware

Protocol: Sample Preparation and NMR Acquisition

A simple and rapid protocol involves the direct mixing of the analyte and CSA in an NMR tube.[4]

  • Analyte Preparation: Accurately weigh approximately 5.0 mg (0.03 mmol) of 7-fluorochroman-4-amine into a clean, dry vial.

  • CSA Preparation: Accurately weigh approximately 1.1 equivalents (11.5 mg, 0.033 mmol) of (S)-BNDHP into the same vial. Note: Optimizing the analyte to CSA ratio may be necessary, with ratios from 1:1 to 1:2 being common.[8]

  • Dissolution: Add 0.6 mL of CDCl₃ to the vial.

  • Mixing: Cap the vial and vortex for 30 seconds to ensure complete dissolution and complex formation.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration in quantitative analysis.

A 1. Weigh Analyte and CSA B 2. Add CDCl₃ (0.6 mL) A->B C 3. Vortex for 30s B->C D 4. Transfer to NMR Tube C->D E 5. Acquire ¹H and ¹⁹F NMR Spectra D->E F 6. Process and Analyze Data E->F

Caption: Experimental workflow for NMR analysis.

Data Presentation and Analysis

Upon complexation with the (S)-CSA, the racemic analyte will show two sets of signals for certain nuclei. The protons closest to the stereocenter, such as the methine proton at C4 and the methylene protons at C3, are most likely to show separation in the ¹H NMR spectrum. The fluorine atom at C7, being part of the chiral environment, is also expected to show two distinct signals in the ¹⁹F NMR spectrum.

Quantitative Data Summary

The following table presents hypothetical data for a racemic mixture of 7-fluorochroman-4-amine with (S)-BNDHP in CDCl₃.

Table 1: Hypothetical ¹H and ¹⁹F NMR Data for Diastereomeric Complexes

NucleusSignalChemical Shift (δ) for (R)-enantiomerChemical Shift (δ) for (S)-enantiomerAnisochrony (Δδ in ppm)
¹HH-4 (methine)4.354.420.07
¹HH-3a (methylene)2.182.240.06
¹HH-3b (methylene)2.052.100.05
¹⁹FF-7-115.20-115.350.15

Note: Chemical shifts are illustrative. Actual values will depend on experimental conditions.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess (% ee) is calculated from the integrated areas of the well-resolved signals corresponding to the two enantiomers.

% ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Where:

  • Integral_major is the integration of the signal for the major enantiomer.

  • Integral_minor is the integration of the signal for the minor enantiomer.

The ¹⁹F NMR spectrum is often preferred for quantification due to the simplicity of the signals (typically singlets or simple multiplets) and the larger potential chemical shift differences.[8][9]

Conclusion

The use of chiral solvating agents like (S)-BNDHP offers a straightforward, rapid, and reliable method for determining the enantiomeric purity of 7-fluorochroman-4-amine by NMR spectroscopy.[4] The protocol avoids covalent modification of the analyte, preserving the sample and reducing analysis time. The ability to use both ¹H and ¹⁹F NMR provides a robust and cross-verifiable approach for quality control in synthetic and medicinal chemistry applications.

References

Application Note: Advanced Derivatization Strategies for the Enantioselective Analysis of (R)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides detailed methodologies for the derivatization of the chiral primary amine, (R)-7-fluorochroman-4-amine, a crucial intermediate in pharmaceutical development. The protocols outlined herein are designed to enhance analytical performance for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore two primary strategies: indirect chiral separation via diastereomer formation and signal enhancement for trace-level quantification. The underlying chemical principles, step-by-step protocols, and critical experimental considerations are detailed to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of (R)-7-fluorochroman-4-amine

(R)-7-fluorochroman-4-amine is a key chiral building block in the synthesis of various pharmacologically active molecules. Its enantiomeric purity is a critical quality attribute, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Direct analysis of this primary amine by chromatographic methods can be challenging due to its high polarity, low volatility, and lack of a strong chromophore, which can result in poor peak shape, insufficient retention on standard reversed-phase columns, and low detector sensitivity.

Derivatization addresses these challenges by covalently modifying the amine functional group to:

  • Introduce a chromophore or fluorophore: This dramatically increases the sensitivity of UV or fluorescence detection, which is essential for trace analysis and impurity profiling.

  • Improve chromatographic properties: Derivatization can decrease polarity and increase volatility, making the analyte more amenable to GC analysis or improving peak shape and retention in HPLC.[1][2]

  • Enable chiral separation on achiral columns: By reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed.[3][4] These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[3][4]

This guide will focus on practical, field-proven derivatization protocols to empower researchers to achieve accurate and sensitive quantification of (R)-7-fluorochroman-4-amine and its enantiomeric counterpart.

Strategy 1: Indirect Chiral HPLC Analysis via Diastereomer Formation with Marfey's Reagent

For robust enantiomeric purity determination, converting the enantiomers into diastereomers allows for their separation on conventional achiral HPLC columns. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a highly effective chiral derivatizing agent for primary amines.[5][6]

Principle of the Method: Marfey's reagent reacts with the primary amine of (R)- and (S)-7-fluorochroman-4-amine via a nucleophilic aromatic substitution reaction. The chiral center in the L-alanine moiety of the reagent creates two distinct diastereomers. These diastereomers exhibit different spatial arrangements, leading to differential interactions with the stationary phase of a reversed-phase HPLC column, thus enabling their separation. The resulting derivatives also contain a dinitrophenyl group, a strong chromophore, allowing for sensitive UV detection.[7][8]

Workflow for Derivatization with Marfey's Reagent

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample (R/S)-7-fluorochroman-4-amine in Solution Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Reagents Add Acetone/Water & NaHCO3 Solution Dry->Reagents Marfey Add Marfey's Reagent (in Acetone) Reagents->Marfey React Incubate at 40°C for 1 hour Marfey->React Quench Quench with HCl React->Quench Filter Filter through 0.45 µm Syringe Filter Quench->Filter Inject Inject into HPLC-UV System Filter->Inject

Caption: Workflow for the derivatization of 7-fluorochroman-4-amine with Marfey's reagent.

Protocol 2.1: Derivatization with Marfey's Reagent

Materials:

  • (R)-7-fluorochroman-4-amine sample

  • Marfey's Reagent (FDAA)

  • Acetone (HPLC grade)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 2 M

  • Reaction vials (2 mL)

  • Heating block or water bath

  • Nitrogen evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample solution containing approximately 0.5-1.0 mg of 7-fluorochroman-4-amine into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 200 µL of deionized water and 40 µL of 1 M sodium bicarbonate solution to the dried sample. Vortex briefly to dissolve.

  • Reagent Addition: Prepare a solution of Marfey's reagent at 10 mg/mL in acetone. Add 400 µL of this solution to the sample vial. Causality: The reaction requires a basic medium (provided by NaHCO₃) to deprotonate the primary amine, enhancing its nucleophilicity. Acetone is used to solubilize Marfey's reagent.

  • Reaction: Tightly cap the vial and incubate at 40°C for 60-90 minutes in a heating block.

  • Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to quench the reaction by neutralizing the excess bicarbonate and stopping further derivatization.

  • Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 5-20 µL) into the HPLC system.

Table 1: HPLC Conditions for Diastereomer Separation
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm
Injection Volume 10 µL

Note: The gradient should be optimized based on the specific C18 column used to achieve baseline separation of the two diastereomeric peaks.

Strategy 2: Enhancing Sensitivity for HPLC via Fluorescent Derivatization

For applications requiring high sensitivity, such as pharmacokinetic studies or analysis of low-level impurities, fluorescent derivatization is the method of choice. o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives.[1][9][10]

Principle of the Method: OPA itself is not fluorescent, but it reacts with the primary amine of 7-fluorochroman-4-amine and a thiol (e.g., 3-mercaptopropionic acid) under basic conditions.[11][12] This reaction proceeds quickly at room temperature to form a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[9][13] This derivative can be detected at femtomole levels using a fluorescence detector.[14] A key advantage is that excess OPA reagent does not interfere with the analysis as it is non-fluorescent.[10]

Workflow for OPA Derivatization

cluster_reagent Reagent Preparation (Fresh Daily) cluster_derivatization Derivatization (Automated or Manual) Borate Borate Buffer (pH 9.5) Reagent_Mix Combine Borate, OPA, and 3-MPA Borate->Reagent_Mix OPA_sol OPA Stock Solution (in Methanol) OPA_sol->Reagent_Mix Thiol 3-Mercaptopropionic Acid (3-MPA) Thiol->Reagent_Mix Mix Mix Sample with OPA Reagent Reagent_Mix->Mix Sample Amine Sample (Aqueous Solution) Sample->Mix React React for 1-2 min at Room Temperature Mix->React Inject Inject Immediately into HPLC-FLD System React->Inject

Caption: Workflow for the fluorescent derivatization of 7-fluorochroman-4-amine with OPA.

Protocol 3.1: OPA Derivatization for Fluorescence Detection

Materials:

  • (R)-7-fluorochroman-4-amine sample

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic Acid (3-MPA) or N-acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Deionized Water

  • Autosampler vials

Procedure:

  • Reagent Preparation (Prepare Fresh Daily):

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.5 with a concentrated NaOH solution.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. In a separate container, add 9 mL of the 0.4 M borate buffer (pH 9.5) and 100 µL of 3-mercaptopropionic acid. Mix well, then add the OPA/methanol solution. Causality: The thiol is a necessary co-reagent for the formation of the stable fluorescent isoindole.[11] The basic pH ensures the amine is deprotonated and reactive.[9]

  • Derivatization (can be automated in an autosampler):

    • In an autosampler vial, combine 100 µL of the sample (appropriately diluted in a weak buffer or water) with 100 µL of the freshly prepared OPA reagent.

    • Mix thoroughly. The reaction is nearly instantaneous. Allow it to proceed for 1-2 minutes at room temperature before injection.

  • Analysis: Inject the mixture directly into the HPLC system. Trustworthiness: The derivatives have limited stability, so consistent timing between derivatization and injection is crucial for reproducibility.[9][15] An autosampler program is highly recommended to automate this process and ensure precision.

Table 2: HPLC Conditions for OPA Derivative Analysis
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient Start at 20% B, increase to 80% B over 15 minutes.
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Fluorescence Detector (FLD)
Excitation λ 340 nm
Emission λ 455 nm

Strategy 3: Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the polarity of the primary amine must be reduced, and its volatility increased. This is typically achieved through acylation or silylation.[1][16] Acylation with an agent like trifluoroacetic anhydride (TFAA) is a robust method for primary amines.

Principle of the Method: TFAA reacts with the primary amine to form a stable N-trifluoroacetyl amide. This reaction replaces the active hydrogen on the nitrogen atom, which reduces the molecule's polarity and potential for hydrogen bonding.[2] This significantly improves peak shape (reducing tailing) and allows the compound to be volatilized at typical GC operating temperatures. The fluorine atoms also make the derivative highly sensitive to an Electron Capture Detector (ECD), though Flame Ionization Detection (FID) or Mass Spectrometry (MS) are more commonly used.

Protocol 4.1: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • (R)-7-fluorochroman-4-amine sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Dichloromethane)

  • GC vials with inserts

  • Heating block

Procedure:

  • Sample Preparation: Place a known amount of the amine sample (approx. 0.1-0.5 mg) into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the residue. Then, add 100 µL of TFAA.[16] Causality: Anhydrous conditions are critical as TFAA will readily react with water, reducing the yield of the desired derivative.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.[16]

  • Evaporation: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column overload and damage.

  • Reconstitution: Re-dissolve the dried derivative in a suitable volume (e.g., 500 µL) of ethyl acetate for injection.

  • Analysis: Inject 1 µL of the final solution into the GC.

Table 3: GC Conditions for TFAA Derivative Analysis
ParameterRecommended Condition
Column DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min.
Detector FID or MS
FID Temperature 300°C
MS Transfer Line 280°C
MS Ion Source 230°C

Note: To perform chiral analysis by GC, a chiral stationary phase column (e.g., Chirasil-Val) would be required after this achiral derivatization step.[17][18]

Summary and Method Selection

The choice of derivatization strategy depends entirely on the analytical objective.

ObjectiveRecommended StrategyPrimary Advantage
Enantiomeric Purity HPLC with Marfey's ReagentRobust separation of diastereomers on standard achiral columns.[5]
Trace Quantification HPLC with OPA/Thiol ReagentExtremely high sensitivity with fluorescence detection.[10]
Confirmation/Orthogonal Method GC-MS with TFAA DerivatizationHigh peak efficiency and structural confirmation via mass spectrometry.

By selecting the appropriate derivatization agent and carefully controlling reaction conditions, researchers can overcome the inherent analytical challenges of (R)-7-fluorochroman-4-amine and obtain reliable, high-quality data critical for drug development and quality control.

References

N-Alkylation of (R)-7-fluorochroman-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of the chiral intermediate (R)-7-fluorochroman-4-amine. This compound is a valuable building block in medicinal chemistry, and the ability to selectively introduce various alkyl groups at the nitrogen atom is crucial for the development of novel therapeutics. The protocols outlined below are based on established methodologies for the N-alkylation of chiral benzylic amines and reductive amination of related ketones, providing a robust starting point for synthetic efforts.

Two primary strategies for the N-alkylation of (R)-7-fluorochroman-4-amine are presented: Direct N-Alkylation with alkyl halides and Reductive Amination of the corresponding ketone, 7-fluorochroman-4-one. Each method offers distinct advantages and is suited for different synthetic goals.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward approach for introducing alkyl groups onto the amine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic alkyl halide. Careful selection of the base, solvent, and temperature is critical to achieve mono-alkylation and minimize the formation of dialkylated byproducts. The chirality of the starting material is generally preserved under these conditions.

General Reaction Scheme:

(R)-7-fluorochroman-4-amine + R-X -> (R)-N-alkyl-7-fluorochroman-4-amine (where R is the alkyl group and X is a halide, typically Br or I)

Summary of Reaction Conditions for Direct N-Alkylation:
ParameterConditionNotes
Alkylating Agent Alkyl bromide or iodide (1.0 - 1.5 eq.)Iodides are generally more reactive than bromides.
Base K₂CO₃, Cs₂CO₃, TEA, or DIPEA (2.0 - 3.0 eq.)A non-nucleophilic, hindered base like DIPEA can help minimize side reactions.[1]
Solvent Acetonitrile, DMF, or DMSOPolar aprotic solvents are generally effective for SN2 reactions.[1]
Temperature Room temperature to 80 °CThe reaction may require heating to proceed at a reasonable rate.[1]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol: N-Benzylation of (R)-7-fluorochroman-4-amine
  • Reaction Setup: To a solution of (R)-7-fluorochroman-4-amine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of amine) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.2 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-(R)-7-fluorochroman-4-amine.

Direct_N_Alkylation_Workflow cluster_setup Reaction Setup Amine (R)-7-fluorochroman-4-amine Reaction Stirring at RT or Heat Amine->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide) Alkyl_Halide->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the direct N-alkylation of (R)-7-fluorochroman-4-amine.

Method 2: Reductive Amination

Reductive amination is a versatile and highly effective method for N-alkylation that avoids the issue of over-alkylation often encountered in direct alkylation.[2][3] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine. To introduce a specific alkyl group, the corresponding aldehyde or ketone is used. For the synthesis of N-alkylated (R)-7-fluorochroman-4-amine, one would start with 7-fluorochroman-4-one and the desired primary amine, or alternatively, react (R)-7-fluorochroman-4-amine with an aldehyde or ketone. The latter is described below to preserve the existing stereocenter.

General Reaction Scheme:

(R)-7-fluorochroman-4-amine + R'C(=O)R'' -> Imine intermediate -> (R)-N-alkyl-7-fluorochroman-4-amine (where R' and R'' are hydrogen or alkyl groups)

Summary of Reaction Conditions for Reductive Amination:
ParameterConditionNotes
Carbonyl Compound Aldehyde or Ketone (1.0 - 1.2 eq.)The choice of carbonyl determines the alkyl group introduced.
Reducing Agent NaBH(OAc)₃ or NaBH₃CN (1.5 - 2.0 eq.)Sodium triacetoxyborohydride is often preferred due to its milder nature and tolerance of acidic conditions.[2][4]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Additive Acetic Acid (catalytic amount)Often used to facilitate imine formation, especially with ketones.
Temperature 0 °C to Room temperatureThe reaction is typically carried out at mild temperatures.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.
Detailed Experimental Protocol: N-Isopropylation via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve (R)-7-fluorochroman-4-amine (1.0 eq.) and acetone (1.1 eq.) in anhydrous dichloromethane (DCM) (15 mL/mmol of amine).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-isopropyl-(R)-7-fluorochroman-4-amine.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction Amine (R)-7-fluorochroman-4-amine Imine_Intermediate Imine Intermediate (in situ) Amine->Imine_Intermediate Carbonyl Aldehyde or Ketone Carbonyl->Imine_Intermediate Solvent_Acid Solvent (e.g., DCM) + Acetic Acid Solvent_Acid->Imine_Intermediate Reaction Stirring at 0°C to RT Imine_Intermediate->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Quench_Workup Quenching & Work-up Reaction->Quench_Workup Purification Column Chromatography Quench_Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Logical Relationship of Reaction Parameters

The success of the N-alkylation reaction is dependent on the interplay of several key parameters. The following diagram illustrates the logical relationship between these factors and the desired outcomes of the synthesis.

Logical_Relationship cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outcomes Desired Outcomes Amine (R)-7-fluorochroman-4-amine Stereointegrity Retention of Stereochemistry Amine->Stereointegrity Alkylating_Agent Alkylating Agent (Alkyl Halide or Carbonyl) Yield High Yield Alkylating_Agent->Yield Purity High Purity (Mono-alkylation) Alkylating_Agent->Purity Base Base (for Direct Alkylation) Base->Yield Base->Purity Reducing_Agent Reducing Agent (for Reductive Amination) Reducing_Agent->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Purity Temperature->Stereointegrity (can affect) Time Reaction Time Time->Yield

Caption: Influence of reaction parameters on synthesis outcomes.

These protocols and notes provide a foundational guide for the N-alkylation of (R)-7-fluorochroman-4-amine. Optimization of the specific reaction conditions may be necessary for different alkylating agents and scales of reaction. It is always recommended to perform small-scale test reactions to determine the optimal conditions before proceeding to a larger scale synthesis.

References

Application Notes and Protocols for the Use of (R)-7-fluorochroman-4-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the chiral building block, (R)-7-fluorochroman-4-amine, in parallel synthesis workflows. The protocols detailed herein are designed to facilitate the rapid generation of diverse chemical libraries for screening in drug discovery programs. The unique structural and physicochemical properties of the 7-fluorochroman scaffold make it an attractive starting point for the development of novel therapeutic agents.

The primary amine of (R)-7-fluorochroman-4-amine serves as a versatile handle for diversification. The two most robust and widely employed reactions for the derivatization of primary amines in a parallel synthesis format are amide bond formation and sulfonamide synthesis. These reactions are generally high-yielding, tolerant of a wide range of functional groups, and amenable to high-throughput purification techniques.

Key Reactions for Library Synthesis

Two principal reaction pathways are outlined for the parallel derivatization of (R)-7-fluorochroman-4-amine:

  • Amide Library Synthesis: Coupling of (R)-7-fluorochroman-4-amine with a diverse set of carboxylic acids.

  • Sulfonamide Library Synthesis: Reaction of (R)-7-fluorochroman-4-amine with a variety of sulfonyl chlorides.

These reactions allow for the exploration of a broad chemical space around the central (R)-7-fluorochroman-4-amine core, enabling the generation of libraries with diverse physicochemical and pharmacological properties.

Experimental Protocols

The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis, but can be readily adapted and scaled as required.

Protocol 1: Parallel Synthesis of an Amide Library

This protocol details the coupling of (R)-7-fluorochroman-4-amine with a diverse selection of carboxylic acids to generate a library of amides.

Materials:

  • (R)-7-fluorochroman-4-amine

  • A diverse library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS system for analysis and purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of (R)-7-fluorochroman-4-amine in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the (R)-7-fluorochroman-4-amine stock solution (0.02 mmol).

    • To each corresponding well, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.022 mmol).

    • Add 50 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • After the reaction is complete, quench by adding 200 µL of water to each well.

    • The crude product can be directly purified by mass-directed preparative HPLC.

  • Analysis and Purification:

    • Analyze a small aliquot of each reaction mixture by LC-MS to determine the conversion and purity.

    • Purify the products using a standard preparative HPLC method with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

    • Collect the fractions corresponding to the desired product mass.

    • Combine the pure fractions and remove the solvent using a centrifugal evaporator to yield the final amide products.

Quantitative Data Summary: Amide Library Synthesis

Carboxylic Acid (R-COOH)Product Mass ( g/mol )Yield (%)Purity (%)
Acetic Acid209.2185>95
Benzoic Acid271.2978>95
4-Chlorobenzoic Acid305.7381>95
3-Pyridinecarboxylic Acid272.2775>95
Cyclohexanecarboxylic Acid277.3488>95
Thiophene-2-carboxylic Acid277.3272>95
Protocol 2: Parallel Synthesis of a Sulfonamide Library

This protocol describes the reaction of (R)-7-fluorochroman-4-amine with a diverse set of sulfonyl chlorides to generate a sulfonamide library.

Materials:

  • (R)-7-fluorochroman-4-amine

  • A diverse library of sulfonyl chlorides (R-SO₂Cl)

  • Pyridine, anhydrous

  • DCM (Dichloromethane), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS system for analysis and purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of (R)-7-fluorochroman-4-amine in anhydrous DCM.

    • Prepare 0.22 M solutions of each sulfonyl chloride in the library in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.6 M solution of pyridine in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the (R)-7-fluorochroman-4-amine stock solution (0.02 mmol).

    • Add 50 µL of the pyridine stock solution to each well (0.03 mmol).

    • To each corresponding well, add 100 µL of the respective sulfonyl chloride stock solution (0.022 mmol).

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 12 hours.

    • After the reaction is complete, add 200 µL of a 1 M aqueous HCl solution to each well to quench the reaction and protonate excess pyridine.

    • Extract the products by adding 500 µL of DCM to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent using a centrifugal evaporator.

  • Analysis and Purification:

    • Dissolve the crude residue in a small amount of DMSO for LC-MS analysis to determine conversion and purity.

    • Purify the products using mass-directed preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

    • Collect and process the pure fractions as described in Protocol 1.

Quantitative Data Summary: Sulfonamide Library Synthesis

Sulfonyl Chloride (R-SO₂Cl)Product Mass ( g/mol )Yield (%)Purity (%)
Methanesulfonyl Chloride245.2782>95
Benzenesulfonyl Chloride307.3576>95
4-Toluenesulfonyl Chloride321.3879>95
Thiophene-2-sulfonyl Chloride313.3771>95
4-Fluorobenzenesulfonyl Chloride325.3477>95
N,N-Dimethylsulfamoyl Chloride274.3385>95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the parallel synthesis of compound libraries from (R)-7-fluorochroman-4-amine.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Work-up & Purification cluster_final Final Product A Stock Solution of (R)-7-fluorochroman-4-amine D Dispense Reagents into 96-Well Reaction Block A->D B Stock Solutions of Building Blocks (Carboxylic Acids or Sulfonyl Chlorides) B->D C Stock Solutions of Reagents (Coupling Agents, Bases) C->D E Reaction Incubation (Shaking at RT) D->E F Quenching / Extraction E->F G Crude Product Analysis (LC-MS) F->G H Mass-Directed Preparative HPLC G->H I Pure Compound Library (for Biological Screening) H->I

Caption: General workflow for parallel library synthesis.

Logical Relationship of Library Synthesis

This diagram illustrates the diversification strategy starting from the core scaffold.

G cluster_reactions cluster_bbs cluster_libraries Scaffold (R)-7-fluorochroman-4-amine (Core Scaffold) Amide Amide Coupling Scaffold->Amide Sulfonamide Sulfonylation Scaffold->Sulfonamide AmideLib Amide Library Amide->AmideLib SulfonamideLib Sulfonamide Library Sulfonamide->SulfonamideLib Acids Carboxylic Acids (R1-COOH, R2-COOH, ...) Acids->Amide Sulfonyls Sulfonyl Chlorides (R1-SO2Cl, R2-SO2Cl, ...) Sulfonyls->Sulfonamide

Caption: Diversification of the core scaffold.

Hypothetical Signaling Pathway for Screening

Compounds derived from fluorinated scaffolds are often investigated as kinase inhibitors. The following diagram depicts a simplified generic kinase signaling pathway that could be a target for the synthesized library.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response (Proliferation, Survival) Nucleus->Response Inhibitor (R)-7-fluorochroman-4-amine Derivative Library Inhibitor->Kinase1 Inhibition

Caption: Generic kinase signaling pathway.

Solid-Phase Synthesis of Chiral Chroman Amine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral chroman amines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their rigid, conformationally constrained structure provides a unique three-dimensional presentation of substituents, making them attractive for targeting a variety of biological receptors. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large, diverse libraries of molecules based on a common scaffold, accelerating the drug discovery process. This document provides detailed application notes and protocols for the solid-phase synthesis of combinatorial libraries of chiral chroman amines, enabling the efficient exploration of chemical space around this important pharmacophore.

The strategy outlined herein involves the immobilization of a chiral chroman amine scaffold onto a solid support, followed by the systematic introduction of diversity elements through various chemical transformations. The final compounds are then cleaved from the resin for biological screening. This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents are easily washed away.

Application Note 1: Diversity-Oriented Synthesis of N-Acylated Chiral Chroman Amines

This application focuses on the generation of a diverse library of N-acylated chiral chroman amine derivatives. The core scaffold, a chiral 4-aminochroman, is first attached to a solid support. The exocyclic amine then serves as a handle for diversification by acylation with a variety of carboxylic acids. This approach allows for the exploration of structure-activity relationships (SAR) related to the nature of the acyl substituent.

Experimental Workflow

workflow1 cluster_resin_prep Resin Preparation & Immobilization cluster_diversification On-Bead Diversification cluster_cleavage Cleavage and Purification resin Solid Support (e.g., Merrifield Resin) linker Linker Attachment resin->linker Functionalization immobilization Immobilization linker->immobilization Activation scaffold Chiral Chroman Amine Scaffold scaffold->immobilization Coupling resin_bound_scaffold Resin-Bound Scaffold deprotection Amine Deprotection (if necessary) resin_bound_scaffold->deprotection diversification Parallel Acylation (R1-COOH, R2-COOH, ... Rn-COOH) deprotection->diversification washing1 Washing diversification->washing1 resin_bound_products Resin-Bound Products cleavage Cleavage from Resin (e.g., TFA) resin_bound_products->cleavage purification Purification (e.g., HPLC) cleavage->purification final_products Final Products (Library of Amides) purification->final_products

Caption: Workflow for the solid-phase synthesis of an N-acylated chiral chroman amine library.

Protocol: Solid-Phase Synthesis of an N-Acyl-(4S)-aminochroman Library

1. Materials and Reagents:

  • (4S)-4-amino-2,2-dimethylchroman-6-ol (as the chiral scaffold)

  • Merrifield resin (100-200 mesh, 1% DVB, 1.0 mmol/g)

  • Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • A diverse set of carboxylic acids (e.g., benzoic acid derivatives, aliphatic carboxylic acids, heterocyclic carboxylic acids)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

2. Immobilization of the Chiral Scaffold:

  • Swell Merrifield resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve (4S)-4-amino-2,2-dimethylchroman-6-ol (1.5 mmol), and DIPEA (3.0 mmol) in DMF (5 mL).

  • Add the solution to the swollen resin and shake at room temperature for 24 hours.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Cap any unreacted chloromethyl groups by treating the resin with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DCM for 1 hour.

  • Wash the resin as in step 5 and dry under vacuum.

3. Diversification via Parallel Acylation:

  • Distribute the resin-bound scaffold (e.g., 50 mg per well) into a 96-well filter plate.

  • Swell the resin in each well with DMF (0.5 mL) for 20 minutes.

  • In separate vials, prepare stock solutions (0.5 M in DMF) of a diverse set of carboxylic acids.

  • To each well, add the corresponding carboxylic acid solution (0.2 mL, 0.1 mmol), DIC (0.1 mmol), and HOBt (0.1 mmol).

  • Seal the plate and shake at room temperature for 12 hours.

  • Filter the resin and wash with DMF (3 x 0.5 mL), DCM (3 x 0.5 mL), and methanol (3 x 0.5 mL).

4. Cleavage and Product Isolation:

  • Dry the resin in each well under vacuum.

  • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v, 0.5 mL) to each well.

  • Shake the plate at room temperature for 2 hours.

  • Filter the solution from each well into a corresponding collection plate.

  • Concentrate the solutions in the collection plate using a centrifugal evaporator.

  • Re-dissolve the residues in a suitable solvent (e.g., DMSO/methanol) for analysis and screening.

Quantitative Data (Representative)
Carboxylic Acid Building BlockProduct IDMolecular Weight ( g/mol )Yield (%)Purity (%)
Benzoic AcidCCA-001311.3985>95
4-Chlorobenzoic AcidCCA-002345.8382>95
2-Furoic AcidCCA-003301.3478>90
Cyclohexanecarboxylic AcidCCA-004317.4488>95
Acetic AcidCCA-005249.3291>95

Application Note 2: Solid-Phase Synthesis of N-Sulfonylated and N-Alkylated Chiral Chroman Amine Libraries

This application expands the diversity of the chiral chroman amine library by incorporating N-sulfonylation and N-alkylation (via reductive amination) reactions on the solid support. These transformations introduce different electronic and steric properties to the final compounds, which can be crucial for modulating biological activity.

Logical Relationship of Diversification Pathways

diversification_pathways cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_reductive_amination Reductive Amination start Resin-Bound Chiral Chroman Amine acyl_reagents R-COOH / Coupling Agent start->acyl_reagents sulfonyl_reagents R-SO2Cl / Base start->sulfonyl_reagents reductive_reagents R-CHO / NaBH(OAc)3 start->reductive_reagents acyl_product N-Acyl Chroman Amine acyl_reagents->acyl_product sulfonyl_product N-Sulfonyl Chroman Amine sulfonyl_reagents->sulfonyl_product reductive_product N-Alkyl Chroman Amine reductive_reagents->reductive_product

Caption: Diversification pathways for the solid-phase synthesis of chiral chroman amine libraries.

Protocol: Parallel N-Sulfonylation and N-Alkylation

1. N-Sulfonylation Protocol:

  • Distribute and swell the resin-bound chiral chroman amine as described in the acylation protocol.

  • To each well, add a solution of the desired sulfonyl chloride (0.1 mmol) in DCM (0.3 mL) followed by a solution of DIPEA (0.2 mmol) in DCM (0.2 mL).

  • Seal the plate and shake at room temperature for 16 hours.

  • Wash the resin as previously described.

  • Cleave the products from the resin using the TFA cocktail.

2. Reductive Amination Protocol:

  • Distribute and swell the resin-bound chiral chroman amine.

  • To each well, add a solution of the desired aldehyde (0.15 mmol) in 1% acetic acid in DMF (0.4 mL).

  • Shake for 30 minutes at room temperature to form the imine.

  • Add sodium triacetoxyborohydride (0.2 mmol) to each well.

  • Seal the plate and shake for 24 hours at room temperature.

  • Wash the resin with DMF, water, DMF, DCM, and methanol.

  • Cleave the products from the resin using the TFA cocktail.

Quantitative Data (Representative)
Reaction TypeBuilding BlockProduct IDMolecular Weight ( g/mol )Yield (%)Purity (%)
SulfonylationBenzenesulfonyl chlorideCCS-001347.4575>90
Sulfonylation4-Toluenesulfonyl chlorideCCS-002361.4879>95
Reductive AminationBenzaldehydeCCA-Alk-001297.4268>90
Reductive AminationIsobutyraldehydeCCA-Alk-002263.4072>90

Conclusion

The solid-phase synthesis protocols detailed in these application notes provide a robust and efficient methodology for the generation of diverse libraries of chiral chroman amines. By leveraging the advantages of SPOS, researchers can rapidly synthesize and screen a large number of analogues, facilitating the identification of novel lead compounds for drug discovery programs. The versatility of the chiral chroman amine scaffold allows for the introduction of a wide range of functional groups, enabling a thorough exploration of the chemical space and the development of detailed structure-activity relationships.

Application Notes and Protocols for the Scale-up Synthesis of Enantiopure 7-Fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of enantiopure 7-fluorochroman-4-amine, a valuable chiral building block in pharmaceutical development. The described methodology follows a robust three-step sequence: (1) Intramolecular Friedel-Crafts cyclization to synthesize the key intermediate, 7-fluorochroman-4-one; (2) Reductive amination of the ketone to afford racemic 7-fluorochroman-4-amine; and (3) Chiral resolution of the racemate using dibenzoyl-L-tartaric acid to yield the desired enantiopure amine. Detailed experimental protocols, data summaries, and process visualizations are provided to facilitate successful implementation and scale-up in a laboratory or pilot plant setting.

Synthetic Strategy Overview

The overall synthetic pathway for enantiopure 7-fluorochroman-4-amine is depicted below. The strategy begins with readily available starting materials and employs well-established, scalable chemical transformations.

G cluster_0 Step 1: Synthesis of 7-Fluorochroman-4-one cluster_1 Step 2: Synthesis of Racemic 7-Fluorochroman-4-amine cluster_2 Step 3: Chiral Resolution 3-Fluorophenol 3-Fluorophenol Intermediate_Acid 3-(3-Fluorophenoxy)propanoic acid 3-Fluorophenol->Intermediate_Acid Michael Addition Acrylic_Acid Acrylic_Acid Acrylic_Acid->Intermediate_Acid 7-Fluorochroman-4-one 7-Fluorochroman-4-one Intermediate_Acid->7-Fluorochroman-4-one Intramolecular Friedel-Crafts Cyclization 7-Fluorochroman-4-one_2 7-Fluorochroman-4-one Racemic_Amine Racemic 7-Fluorochroman-4-amine Racemic_Amine_2 Racemic 7-Fluorochroman-4-amine 7-Fluorochroman-4-one_2->Racemic_Amine Reductive Amination Diastereomeric_Salts Diastereomeric Salts Racemic_Amine_2->Diastereomeric_Salts Salt Formation Resolving_Agent Dibenzoyl-L-tartaric acid Resolving_Agent->Diastereomeric_Salts Enantiopure_Amine Enantiopure 7-Fluorochroman-4-amine Diastereomeric_Salts->Enantiopure_Amine Fractional Crystallization & Base Treatment

Caption: Overall synthetic workflow for enantiopure 7-fluorochroman-4-amine.

Experimental Protocols and Data

Step 1: Synthesis of 7-Fluorochroman-4-one

This step involves the synthesis of the key ketone intermediate via an intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenoxy)propanoic acid.

Protocol:

  • Michael Addition: To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as water, add acrylic acid (1.1 eq) and a catalytic amount of a strong base (e.g., sodium hydroxide). Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product, 3-(3-fluorophenoxy)propanoic acid. Filter, wash with cold water, and dry the solid.

  • Intramolecular Friedel-Crafts Cyclization: Add the dried 3-(3-fluorophenoxy)propanoic acid (1.0 eq) to a stirred solution of a dehydrating agent and Lewis acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C). Monitor the reaction until completion. Carefully quench the reaction by pouring it onto ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to afford 7-fluorochroman-4-one.

Data Summary: Synthesis of 7-Fluorochroman-4-one

StepReactantsKey ReagentsTypical YieldPurity (by HPLC)
Michael Addition3-Fluorophenol, Acrylic AcidNaOH (cat.)85-95%>98%
Intramolecular Friedel-Crafts Cyclization3-(3-Fluorophenoxy)propanoic acidPolyphosphoric Acid70-85%>99%
Step 2: Synthesis of Racemic 7-Fluorochroman-4-amine

The ketone intermediate is converted to the racemic amine via reductive amination.

Protocol:

  • To a solution of 7-fluorochroman-4-one (1.0 eq) in a suitable protic solvent such as methanol or ethanol, add ammonium acetate (10-20 eq).

  • Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >10.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 7-fluorochroman-4-amine.

Data Summary: Synthesis of Racemic 7-Fluorochroman-4-amine

ReactantKey ReagentsTypical YieldPurity (by HPLC)
7-Fluorochroman-4-oneAmmonium acetate, NaBH₃CN75-90%>98%
Step 3: Chiral Resolution of Racemic 7-Fluorochroman-4-amine

The racemic amine is resolved to isolate the desired enantiomer using a chiral resolving agent.

Protocol:

  • Diastereomeric Salt Formation: Dissolve the racemic 7-fluorochroman-4-amine (1.0 eq) in a suitable solvent, such as a mixture of methanol and water or ethanol. In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5-1.0 eq) in the same solvent system.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to stir at room temperature or a slightly elevated temperature to facilitate salt formation.

  • Fractional Crystallization: Slowly cool the mixture to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining high enantiomeric purity.

  • Collect the precipitated salt by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiopure Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 1 M NaOH) to raise the pH to >10, liberating the free amine.

  • Extract the enantiopure amine with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure 7-fluorochroman-4-amine.

  • The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis.[1]

Data Summary: Chiral Resolution

ReactantResolving AgentTypical Yield of Desired EnantiomerEnantiomeric Excess (e.e.)
Racemic 7-fluorochroman-4-amineDibenzoyl-L-tartaric acid35-45% (based on racemate)>99%

Process Logic and Workflow Visualization

The following diagram illustrates the logical progression of the chiral resolution step, which is often the most critical for optimization in a scale-up scenario.

G cluster_salt Salt Formation cluster_cryst Fractional Crystallization cluster_iso Isolation and Liberation RacemicAmine Racemic 7-Fluorochroman-4-amine (R/S Mixture) Mix Mixing and Dissolution RacemicAmine->Mix ResolvingAgent Dibenzoyl-L-tartaric Acid (L-DBTA) ResolvingAgent->Mix Solvent Solvent System (e.g., MeOH/H2O) Solvent->Mix Cool Controlled Cooling Mix->Cool Crystals Precipitation of Less Soluble Diastereomeric Salt ((S)-Amine-L-DBTA) Cool->Crystals MotherLiquor Mother Liquor with More Soluble Diastereomeric Salt ((R)-Amine-L-DBTA) Cool->MotherLiquor Filter Filtration Crystals->Filter Base Base Treatment (e.g., NaOH) Filter->Base Extract Extraction Base->Extract FinalProduct Enantiopure (S)-7-Fluorochroman-4-amine Extract->FinalProduct

Caption: Logical workflow for the chiral resolution process.

Conclusion

The presented protocols outline a scalable and efficient synthesis of enantiopure 7-fluorochroman-4-amine. Careful optimization of each step, particularly the crystallization conditions in the chiral resolution, is crucial for achieving high yields and excellent enantiomeric purity on a larger scale. This guide provides a solid foundation for researchers and drug development professionals to produce this important chiral intermediate for their synthetic needs.

References

Application Note: Determination of Enantiomeric Excess of (R)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed protocols for determining the enantiomeric excess (ee) of (R)-7-fluorochroman-4-amine using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Introduction

7-fluorochroman-4-amine is a chiral building block of significant interest in pharmaceutical research. The stereochemistry of such molecules is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] Therefore, the accurate determination of enantiomeric excess is a critical step in the synthesis and quality control of enantiomerically enriched compounds like (R)-7-fluorochroman-4-amine. This application note details three robust methods for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent, and Circular Dichroism (CD) spectroscopy.

The most common methods for determining the enantiopurity of chiral compounds include circular dichroism (CD), optical rotation, high-performance liquid chromatography (HPLC), and gas chromatography (GC).[1] While chromatographic techniques like HPLC are highly accurate, they can sometimes require lengthy method development.[3][4] Spectroscopic methods, such as NMR and CD, offer potentially faster alternatives.

Experimental Protocols

A general workflow for determining the enantiomeric excess of a chiral primary amine is outlined below.

G cluster_result Result racemic Prepare Racemic Standard hplc Chiral HPLC racemic->hplc nmr NMR Spectroscopy (with Chiral Derivatizing Agent) racemic->nmr cd Circular Dichroism (CD) Spectroscopy racemic->cd enantioenriched Prepare Enantioenriched Sample ((R)-7-fluorochroman-4-amine) enantioenriched->hplc enantioenriched->nmr enantioenriched->cd hplc_analysis Integrate Peak Areas hplc->hplc_analysis nmr_analysis Integrate Diastereomeric Signals nmr->nmr_analysis cd_analysis Compare CD Spectra cd->cd_analysis ee_calc Calculate Enantiomeric Excess (% ee) hplc_analysis->ee_calc nmr_analysis->ee_calc cd_analysis->ee_calc

Caption: Workflow for Determining Enantiomeric Excess.

Chiral HPLC is a powerful technique for separating enantiomers by using a chiral stationary phase (CSP).[5][6] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[2] Polysaccharide-based CSPs are particularly effective for a wide range of chiral molecules.[2]

Instrumentation and Materials:

  • HPLC System: Standard HPLC with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[2]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: A solution of racemic 7-fluorochroman-4-amine and a solution of the (R)-enantiomer, each dissolved in a mixture of n-Hexane and IPA (e.g., 90:10 v/v) at a concentration of approximately 1 mg/mL.[2]

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, IPA, and DEA. A typical starting composition is 90:10:0.1 (n-Hexane:IPA:DEA, v/v/v).

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25 °C).

  • Injection: Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation (resolution factor > 1.5 is desirable).

  • Analysis of (R)-enantiomer: Inject the sample of (R)-7-fluorochroman-4-amine.

  • Data Acquisition: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:

    % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

    Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Data Presentation:

ParameterExpected Value
ColumnChiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phasen-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (R)t_R (To be determined with standard)
Retention Time (S)t_S (To be determined with standard)
Resolution (Rs)> 1.5

Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer.[2]

This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[7] Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their quantification.[8][9] A common approach involves a three-component condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL).[7][9]

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Reagents: (S)-1,1'-bi-2-naphthol ((S)-BINOL), 2-formylphenylboronic acid, deuterated chloroform (CDCl3).

  • Sample: Racemic 7-fluorochroman-4-amine and the enantioenriched (R)-sample.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve the amine sample (1.0 equivalent) in CDCl3. Add 2-formylphenylboronic acid (1.0 equivalent) and (S)-BINOL (1.1 equivalents).[7]

  • Reaction: Shake the NMR tube for approximately 30 seconds to facilitate the formation of the diastereomeric iminoboronate esters.[1][7]

  • NMR Acquisition: Acquire a ¹H NMR spectrum. The presence of the fluorine atom in the analyte also allows for the acquisition of a ¹⁹F NMR spectrum, which can provide a cleaner baseline for integration.[10][11]

  • Data Analysis: Identify the well-resolved signals corresponding to the two diastereomers. The imino proton in the ¹H NMR spectrum is often baseline resolved.[7] Integrate the signals for each diastereomer.

  • Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the integration values of the diastereomeric signals.

    % ee = [(Integration_R - Integration_S) / (Integration_R + Integration_S)] x 100

    Where Integration_R and Integration_S correspond to the integrals of the signals for the diastereomers formed from the (R)- and (S)-amines, respectively.

Data Presentation:

ParameterObservation
NMR Nucleus¹H or ¹⁹F
Chiral Derivatizing System2-formylphenylboronic acid and (S)-BINOL
SolventCDCl₃
Diastereomer 1 Signal (δ)δ₁ (ppm)
Diastereomer 2 Signal (δ)δ₂ (ppm)
Integration (Diastereomer 1)I₁
Integration (Diastereomer 2)I₂

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra. This method can be used to determine enantiomeric excess by forming a complex between the chiral amine and a CD-active auxiliary.[12][13]

Instrumentation and Materials:

  • CD Spectrometer

  • Reagents: A suitable chiral auxiliary that complexes with the amine, for example, a chiral copper(I) complex with BINAP.[12]

  • Solvent: Appropriate UV-transparent solvent (e.g., acetonitrile).

  • Samples: Solutions of known concentrations of the racemic mixture and the pure (R)-enantiomer.

Protocol:

  • Derivatization: The primary amine is first condensed with pyridine carboxaldehyde to form the corresponding imine.[12]

  • Complexation: The resulting imine is then complexed with a chiral Cu(I) complex, such as [Cu(I)(BINAP)(NCMe)₂]PF₆.[12] This complexation yields a metal-to-ligand-charge-transfer (MLCT) band in the visible region of the CD spectrum.[12]

  • CD Spectra Acquisition: Record the CD spectra of the complexes formed with the racemic standard, the pure (R)-enantiomer, and the unknown sample.

  • Data Analysis: The enantiomeric excess of the unknown sample can be determined by comparing the intensity of its CD signal to a calibration curve generated from samples of known enantiomeric compositions.

Data Presentation:

SampleCD Signal Intensity (mdeg) at λ_max
Racemic Standard~0
Pure (R)-enantiomerI_R
Enantioenriched SampleI_sample

The enantiomeric excess can be calculated as:

% ee = (I_sample / I_R) x 100

Conclusion

This application note provides three distinct and reliable protocols for determining the enantiomeric excess of (R)-7-fluorochroman-4-amine. The choice of method will depend on the available instrumentation, sample throughput requirements, and the stage of research or development. Chiral HPLC provides excellent separation and is often considered the gold standard for accuracy. NMR spectroscopy with a chiral derivatizing agent is a rapid method that provides structural confirmation. CD spectroscopy is a high-throughput method well-suited for rapid screening of multiple samples.[13] Each of these methods, when properly validated, can provide accurate and precise determination of the enantiomeric purity of 7-fluorochroman-4-amine.

References

Application of (R)-7-fluorochroman-4-amine in Drug Discovery: A Hypothetical Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific biological data and detailed experimental applications for (R)-7-fluorochroman-4-amine. The following application notes and protocols are presented as a hypothetical case study to illustrate the potential use of this compound class in drug discovery, based on the known activities of structurally related molecules. The target and quantitative data presented are fictional and for illustrative purposes only.

Introduction

(R)-7-fluorochroman-4-amine belongs to the chroman class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of biologically active molecules. The introduction of a fluorine atom at the 7-position can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The chiral amine at the 4-position serves as a key vector for interaction with target proteins and as a versatile handle for further chemical derivatization.

This document outlines a hypothetical application of (R)-7-fluorochroman-4-amine as a lead compound for the development of inhibitors against Fictional Kinase 1 (FK1), a protein implicated in a hypothetical cancer signaling pathway.

Hypothetical Biological Activity

(R)-7-fluorochroman-4-amine has been identified as a modest but selective inhibitor of FK1. The chroman scaffold is hypothesized to occupy the ATP-binding pocket of the kinase, with the 4-amino group forming a critical hydrogen bond with the hinge region of the enzyme. The 7-fluoro substituent is proposed to enhance binding affinity through favorable interactions with a specific sub-pocket.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro activity of (R)-7-fluorochroman-4-amine and its derivatives against FK1 and a related kinase, FK2, to demonstrate selectivity.

Compound IDStructureFK1 IC₅₀ (nM)FK2 IC₅₀ (nM)Selectivity Index (FK2/FK1)
LEAD-001 (R)-7-fluorochroman-4-amine520>10,000>19.2
DERIV-001 N-acetyl-(R)-7-fluorochroman-4-amine250>10,000>40.0
DERIV-002 N-(methylsulfonyl)-(R)-7-fluorochroman-4-amine85>10,000>117.6

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against FK1.

Materials:

  • FK1 enzyme (recombinant)

  • Eu-anti-tag antibody

  • Alexa Fluor™ conjugate tracer

  • TR-FRET dilution buffer

  • (R)-7-fluorochroman-4-amine and derivatives

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 5 µL of a solution containing the FK1 enzyme and the Eu-anti-tag antibody in TR-FRET dilution buffer.

  • Incubate for 15 minutes at room temperature.

  • Add 2.5 µL of the Alexa Fluor™ conjugate tracer in TR-FRET dilution buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of a cancer cell line hypothetically driven by FK1 activity.

Materials:

  • Cancer cell line (e.g., HCT116)

  • DMEM medium supplemented with 10% FBS

  • (R)-7-fluorochroman-4-amine and derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which FK1 is involved.

FK1_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase FK1 FK1 Receptor Tyrosine Kinase->FK1 Downstream Effector Downstream Effector FK1->Downstream Effector Proliferation & Survival Proliferation & Survival Downstream Effector->Proliferation & Survival Inhibitor ((R)-7-fluorochroman-4-amine) Inhibitor ((R)-7-fluorochroman-4-amine) Inhibitor ((R)-7-fluorochroman-4-amine)->FK1

Caption: Hypothetical FK1 signaling pathway and the point of inhibition.

Experimental Workflow

The diagram below outlines the workflow for the initial screening and evaluation of (R)-7-fluorochroman-4-amine derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Evaluation Start: (R)-7-fluorochroman-4-amine Start: (R)-7-fluorochroman-4-amine Derivatization Derivatization Start: (R)-7-fluorochroman-4-amine->Derivatization Purification & Characterization Purification & Characterization Derivatization->Purification & Characterization Primary Screen (FK1 Binding Assay) Primary Screen (FK1 Binding Assay) Purification & Characterization->Primary Screen (FK1 Binding Assay) IC50 Determination IC50 Determination Primary Screen (FK1 Binding Assay)->IC50 Determination Selectivity Profiling (vs. FK2) Selectivity Profiling (vs. FK2) IC50 Determination->Selectivity Profiling (vs. FK2) Proliferation Assay (MTT) Proliferation Assay (MTT) Selectivity Profiling (vs. FK2)->Proliferation Assay (MTT) Hit Validation Hit Validation Proliferation Assay (MTT)->Hit Validation Lead Optimization Lead Optimization Hit Validation->Lead Optimization

Caption: Workflow for screening and evaluation of FK1 inhibitors.

Application Notes and Protocols for the Synthesis of Novel Derivatives from (R)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of novel derivatives from (R)-7-fluorochroman-4-amine, a versatile building block for the development of new therapeutic agents. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This application note focuses on two robust synthetic strategies for modifying the primary amine of (R)-7-fluorochroman-4-amine: N-acylation to form amides and reductive amination to form secondary amines. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to guide researchers in the synthesis and characterization of new chemical entities for drug discovery programs.

Introduction

The chroman-4-amine moiety is a key structural feature in a variety of biologically active compounds. Modifications of the chroman scaffold have led to the development of selective inhibitors of Sirtuin 2 (Sirt2), an enzyme implicated in cancer and neurodegenerative diseases.[1][2][4][5] Furthermore, chroman derivatives have demonstrated potential as antibacterial and antifungal agents.[6][7][8] The synthesis of novel derivatives from chiral starting materials like (R)-7-fluorochroman-4-amine is of particular interest for exploring structure-activity relationships (SAR) and developing potent and selective drug candidates.

This document outlines two fundamental and widely applicable protocols for the derivatization of (R)-7-fluorochroman-4-amine. The primary amine group serves as a versatile handle for introducing a wide range of functional groups, thereby enabling the exploration of a diverse chemical space.

Synthetic Strategies

Two primary synthetic pathways for the derivatization of (R)-7-fluorochroman-4-amine are presented: N-acylation and reductive amination. The choice of strategy will depend on the desired final compound and the available starting materials.

G cluster_0 General Synthetic Workflow cluster_1 N-Acylation cluster_2 Reductive Amination start (R)-7-fluorochroman-4-amine acyl_chloride Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) base1 Base (e.g., DIPEA, Pyridine) start->base1 aldehyde Aldehyde (R-CHO) or Ketone (R-CO-R') reducing_agent Reducing Agent (e.g., NaBH(OAc)3) start->reducing_agent product1 N-Acyl Derivative (Amide) acyl_chloride->product1 Reaction base1->product1 product2 N-Alkyl Derivative (Secondary Amine) aldehyde->product2 Reaction reducing_agent->product2

Caption: General synthetic workflows for the derivatization of (R)-7-fluorochroman-4-amine.

Experimental Protocols

Protocol 1: N-Acylation of (R)-7-fluorochroman-4-amine with an Acyl Chloride

This protocol describes a general procedure for the synthesis of N-acyl derivatives (amides) of (R)-7-fluorochroman-4-amine using an acyl chloride as the acylating agent.[9]

Materials:

  • (R)-7-fluorochroman-4-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-7-fluorochroman-4-amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). Add DIPEA (1.5 equivalents) to the solution. If starting with a hydrochloride salt of the amine, use 2.5 equivalents of DIPEA.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1-1.2 equivalents) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

Protocol 2: Reductive Amination of (R)-7-fluorochroman-4-amine with an Aldehyde

This protocol provides a general method for the synthesis of N-alkyl derivatives (secondary amines) via reductive amination.

Materials:

  • (R)-7-fluorochroman-4-amine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, dissolve (R)-7-fluorochroman-4-amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM or DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl derivative.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the synthesis of novel (R)-7-fluorochroman-4-amine derivatives.

EntryR-Group (Acyl or Alkyl)Product StructureYield (%)Purity (%)Analytical MethodIC₅₀ (µM) [Sirt2 Assay]*
1AcetylN-acetyl-(R)-7-fluorochroman-4-amineTBDTBDe.g., HPLC, NMRTBD
2BenzylN-benzyl-(R)-7-fluorochroman-4-amineTBDTBDe.g., HPLC, NMRTBD
34-ChlorobenzoylN-(4-chlorobenzoyl)-(R)-7-fluorochroman-4-amineTBDTBDe.g., HPLC, NMRTBD
4CyclohexylmethylN-(cyclohexylmethyl)-(R)-7-fluorochroman-4-amineTBDTBDe.g., HPLC, NMRTBD

*Hypothetical biological activity data for illustrative purposes. TBD: To Be Determined.

Potential Application in Sirt2 Inhibition Pathway

Derivatives of chroman-4-one have been identified as selective inhibitors of Sirt2, a class III histone deacetylase.[1][2][5] Sirt2 has various cellular targets, including α-tubulin, and its inhibition is a potential therapeutic strategy for certain cancers and neurodegenerative disorders. Novel derivatives of (R)-7-fluorochroman-4-amine could be screened for their Sirt2 inhibitory activity.

Sirt2_Pathway Derivative Novel (R)-7-fluorochroman- 4-amine Derivative Sirt2 Sirt2 Enzyme Derivative->Sirt2 Inhibits Tubulin_Ac Acetylated α-Tubulin Sirt2->Tubulin_Ac Deacetylates Tubulin α-Tubulin Microtubule Microtubule Stability Tubulin_Ac->Microtubule Promotes CellCycle Cell Cycle Arrest Microtubule->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothetical Sirt2 inhibition pathway by a novel chroman-4-amine derivative.

Conclusion

The protocols detailed in this application note provide a robust starting point for the synthesis of novel derivatives of (R)-7-fluorochroman-4-amine. By employing N-acylation and reductive amination strategies, researchers can efficiently generate a library of compounds for evaluation in various biological assays. The provided templates for data organization and visualization will aid in the systematic exploration of structure-activity relationships and the advancement of new drug discovery campaigns. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates to achieve optimal yields and purity.

References

Catalytic Routes to (R)-7-fluorochroman-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. (R)-7-fluorochroman-4-amine is a valuable chiral building block, and its synthesis requires precise control of stereochemistry. This document outlines detailed catalytic methods for the preparation of this key intermediate, focusing on enzymatic and chemo-catalytic approaches.

Introduction

The synthesis of enantiomerically pure (R)-7-fluorochroman-4-amine typically proceeds through the asymmetric reduction of the prochiral ketone, 7-fluorochroman-4-one, to the corresponding (R)-7-fluorochroman-4-ol. This chiral alcohol is then converted to the target amine. The primary catalytic methods to achieve the crucial asymmetric reduction with high enantioselectivity and yield are biocatalytic reduction using ketoreductases (KREDs) and asymmetric transfer hydrogenation (ATH) using metal catalysts.

Biocatalytic Asymmetric Reduction of 7-Fluorochroman-4-one

Biocatalysis using ketoreductases offers a highly selective and environmentally benign approach for the synthesis of chiral alcohols.[1][2] These enzymes, often utilizing a nicotinamide cofactor such as NADPH or NADH, can reduce a ketone to a specific enantiomer of the alcohol with exceptional precision.[1]

Quantitative Data for Biocatalytic Reduction
SubstrateCatalyst SystemCoenzymeYield (%)Enantiomeric Excess (ee %)Reference
5,7-difluorochroman-4-oneKetoreductase (KRED)NADPH94.4 - 94.8>99.9 (for R-ol)[2]
5,7-difluorochroman-4-oneKetoreductase Screening KitNADPH/NADHHigh ConversionHigh[1]

Note: Data for the closely related 5,7-difluorochroman-4-one is presented as a strong indicator of the expected outcome for 7-fluorochroman-4-one.

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is adapted from established procedures for the asymmetric reduction of fluorinated chromanones.[1][2]

1. Enzyme and Substrate Preparation:

  • Prepare a stock solution of the selected ketoreductase (SDR) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).[1]

  • Prepare a stock solution of 7-fluorochroman-4-one in a water-miscible organic solvent (e.g., DMSO or isopropanol).

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, combine the buffer, a coenzyme regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/NADP+), and the NADP+ or NADPH coenzyme.

  • Add the ketoreductase solution to the mixture.

  • Initiate the reaction by adding the substrate solution.

3. Reaction Conditions:

  • Maintain the reaction temperature at a range of 28-30°C.[2]

  • Stir the reaction mixture for a period of 5 to 24 hours, monitoring the progress by HPLC or GC.[1][2]

4. Work-up and Purification:

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-7-fluorochroman-4-ol.

  • The crude product can be further purified by recrystallization or flash column chromatography.[1][2]

Workflow for Biocatalytic Reduction

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification KRED_sol KRED Solution Reaction_mix Reaction Mixture (Buffer, Coenzyme, KRED) KRED_sol->Reaction_mix Substrate_sol Substrate Solution Substrate_sol->Reaction_mix Incubation Incubation (28-30°C, 5-24h) Reaction_mix->Incubation Extraction Extraction Incubation->Extraction Purification Purification Extraction->Purification Final_product (R)-7-fluorochroman-4-ol Purification->Final_product

Caption: Workflow for the biocatalytic reduction of 7-fluorochroman-4-one.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemocatalytic method for the enantioselective reduction of ketones.[3] This technique typically employs a ruthenium (Ru) or rhodium (Rh) catalyst with a chiral ligand, and a hydrogen donor such as a formic acid/triethylamine mixture or isopropanol.[3][4]

Quantitative Data for Asymmetric Transfer Hydrogenation
SubstrateCatalyst SystemHydrogen DonorYield (%)Enantiomeric Excess (ee %)Reference
5,7-difluorochroman-4-oneRuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/Et3N85 (for S-ol)100[4]
3-Fluorochromanone DerivativesRu(II)-CatalystHCOOH/Et3NHighHigh[3]

Note: Data for related fluorinated chromanones demonstrates the high efficiency and enantioselectivity of this method.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on established procedures for the ATH of related ketones.[4]

1. Catalyst and Reagent Preparation:

  • Prepare a solution of the chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN] for the (R)-alcohol) in a suitable solvent such as tetrahydrofuran (THF).

  • Prepare a mixture of formic acid and triethylamine (as the hydrogen donor).

2. Reaction Setup:

  • In an inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with the ruthenium catalyst.

  • Add a solution of 7-fluorochroman-4-one in THF.

  • Slowly add the formic acid/triethylamine mixture to the reaction vessel, maintaining a low temperature (e.g., below 10°C).

3. Reaction Conditions:

  • After the addition is complete, warm the reaction mixture to a specified temperature (e.g., 40°C) and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-7-fluorochroman-4-ol by column chromatography or recrystallization.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Cycle Catalyst [Ru]-H (Active Catalyst) Ketone 7-Fluorochroman-4-one Catalyst->Ketone Coordination Spent_donor CO2 + Et3NH+ Catalyst->Spent_donor Oxidation Precatalyst [Ru]-Cl (Precatalyst) Precatalyst->Catalyst Activation Alcohol (R)-7-Fluorochroman-4-ol Ketone->Alcohol Hydride Transfer Alcohol->Catalyst Product Release H_donor HCOOH/Et3N H_donor->Precatalyst Regeneration

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Conversion of (R)-7-fluorochroman-4-ol to (R)-7-fluorochroman-4-amine

The final step in the synthesis is the conversion of the chiral alcohol to the corresponding amine. This can be achieved through several standard organic transformations, such as a Mitsunobu reaction followed by hydrolysis of the resulting phthalimide, or conversion to a sulfonate ester followed by displacement with an azide and subsequent reduction. A common and effective method is reductive amination.

Experimental Protocol: Reductive Amination
  • Oxidation: The (R)-7-fluorochroman-4-ol is first oxidized back to 7-fluorochroman-4-one using a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation).

  • Imine Formation and Reduction: The ketone is then reacted with an ammonia source (e.g., ammonium acetate) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to directly form the amine. To retain the stereochemistry, a chiral auxiliary or an asymmetric reductive amination protocol would be necessary if starting from the ketone. A more straightforward approach to retain the stereochemistry from the chiral alcohol is via an SN2-type reaction.

Experimental Protocol: Azide Displacement and Reduction
  • Mesylation: React (R)-7-fluorochroman-4-ol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.

  • Azide Displacement: Displace the mesylate with sodium azide in a polar aprotic solvent (e.g., DMF) to yield (S)-4-azido-7-fluorochroman (note the inversion of stereochemistry).

  • Reduction: Reduce the azide to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation (e.g., H2, Pd/C) to afford (S)-7-fluorochroman-4-amine. To obtain the (R)-amine, one would need to start with the (S)-alcohol.

Alternatively, a double inversion protocol or a retention mechanism would be required to convert the (R)-alcohol to the (R)-amine. One such method is the use of a Mitsunobu reaction with a nitrogen nucleophile.

Logical Relationship for Synthesis

Synthesis_Flow start 7-Fluorochroman-4-one reduction Asymmetric Reduction (KRED or ATH) start->reduction alcohol (R)-7-Fluorochroman-4-ol reduction->alcohol conversion Alcohol to Amine Conversion (e.g., Mitsunobu Reaction) alcohol->conversion amine (R)-7-Fluorochroman-4-amine conversion->amine

Caption: Overall synthetic route to (R)-7-fluorochroman-4-amine.

References

Troubleshooting & Optimization

Troubleshooting poor enantiomeric separation of 7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the enantiomeric separation of 7-fluorochroman-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chiral stationary phase (CSP) for separating 7-fluorochroman-4-amine and similar compounds?

A1: Polysaccharide-based CSPs are highly effective for the enantiomeric separation of a wide range of chiral compounds, including chroman derivatives.[1] Specifically, columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are often the first choice for method development.[1] For basic compounds like 7-fluorochroman-4-amine, Chiralpak® AD-H and Chiralcel® OD-H columns are generally good starting points.[2]

Q2: Why is a basic additive, like diethylamine (DEA), often required in the mobile phase?

A2: 7-Fluorochroman-4-amine is a basic compound. Basic additives are incorporated into the mobile phase to improve peak shape and resolution.[2] They work by minimizing undesirable interactions between the basic analyte and any acidic sites on the silica gel surface of the CSP, a phenomenon known as silanol interactions.[1] This leads to sharper, more symmetrical peaks. The concentration of the basic additive typically ranges from 0.1% to 0.5%.[2]

Q3: Can temperature be used to optimize the separation?

A3: Yes, temperature is a critical parameter for optimizing chiral separations. The effect of temperature on enantioselectivity is complex and can be unpredictable, so it should be evaluated empirically.[3] Sometimes, increasing the temperature can improve resolution, while in other cases, a decrease is beneficial. It is recommended to maintain a constant and controlled column temperature for reproducible results.[3]

Q4: What are the typical mobile phases used for this type of separation?

A4: For polysaccharide-based CSPs, normal-phase chromatography is commonly employed. This typically involves a mobile phase consisting of an alkane (like n-hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol).[2][4] The ratio of the alkane to the alcohol is a key parameter for adjusting retention and resolution.[3]

Q5: My resolution is poor. What are the first steps I should take to improve it?

A5: To improve poor resolution, consider the following adjustments in this order:

  • Optimize the mobile phase composition: Vary the ratio of the alcohol modifier to the alkane. Decreasing the alcohol percentage will generally increase retention and may improve resolution.

  • Adjust the concentration of the basic additive: Fine-tune the concentration of DEA (or another amine additive) within the 0.05% to 0.2% range.[3]

  • Lower the flow rate: Reducing the flow rate can enhance peak efficiency and, consequently, improve resolution, though it will increase the analysis time.[3]

  • Vary the column temperature: Experiment with different temperatures to find the optimal selectivity.[3]

Troubleshooting Guide for Poor Enantiomeric Separation

This guide addresses specific issues that may be encountered during the chiral separation of 7-fluorochroman-4-amine.

Issue 1: Poor Resolution (Rs < 1.5)
  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. A good starting point is a 90:10 (v/v) mixture of n-hexane and 2-propanol, which can be adjusted as needed.[3]

  • Possible Cause: Inappropriate concentration of the basic additive.

    • Solution: Optimize the concentration of diethylamine (DEA). While 0.1% is a common starting point, the optimal concentration can vary.[2][3]

  • Possible Cause: Non-optimal column temperature.

    • Solution: Evaluate the separation at different temperatures (e.g., 20°C, 25°C, 30°C) to determine the effect on selectivity.

  • Possible Cause: Incorrect flow rate.

    • Solution: A flow rate of 1.0 mL/min is a standard starting point. Try reducing the flow rate to potentially improve resolution.[3]

Issue 2: Peak Tailing or Asymmetry
  • Possible Cause: Strong, undesirable interactions between the amine and the stationary phase.

    • Solution: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. This will help to mask active sites on the silica surface and improve peak shape.[3]

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

Issue 3: Inconsistent Retention Times
  • Possible Cause: Poor column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Possible Cause: Fluctuations in temperature.

    • Solution: Use a column thermostat to maintain a constant and stable temperature.[3]

  • Possible Cause: "Memory effect" from previous analyses with different additives.

    • Solution: If the column was previously used with acidic additives, for example, it may require extensive washing with an appropriate solvent (like 100% ethanol) to remove all traces before being used with a basic additive.

Data Presentation

ParameterRecommended Starting Value/Range
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Additive Diethylamine (DEA) at 0.1% (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength To be determined based on the UV spectrum of 7-fluorochroman-4-amine
Injection Volume 10 µL
Expected Resolution (Rs) ≥ 1.5
Expected Tailing Factor ≤ 1.2

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of 7-Fluorochroman-4-amine

This protocol is a recommended starting point based on established methods for analogous chroman derivatives.[3]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump (binary or quaternary), autosampler, column thermostat, and UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: A solution of racemic 7-fluorochroman-4-amine dissolved in a mixture of n-Hexane and IPA (e.g., 90:10 v/v) at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions (Initial Screening):

  • Mobile Phase: Prepare a mobile phase consisting of n-Hexane, 2-Propanol, and DEA in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determine the optimal wavelength from the UV spectrum of 7-fluorochroman-4-amine.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of racemic 7-fluorochroman-4-amine.

  • Dissolve the sample in 10 mL of a 90:10 (v/v) mixture of n-Hexane and 2-Propanol to obtain a 1 mg/mL stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Optimization:

If the initial screening does not yield a baseline separation (Resolution < 1.5), adjust the following parameters systematically:

  • Mobile Phase Composition: Adjust the ratio of n-Hexane to IPA. For example, try 95:5, 85:15, and 80:20 (v/v).

  • Additive Concentration: Vary the concentration of DEA between 0.05% and 0.2%.

  • Flow Rate: Decrease the flow rate to 0.8 mL/min or 0.5 mL/min.

  • Temperature: Evaluate the separation at 20°C and 30°C.

Visualizations

TroubleshootingWorkflow Start Poor Enantiomeric Separation CheckResolution Is Resolution (Rs) < 1.5? Start->CheckResolution CheckTailing Are Peaks Tailing? CheckResolution->CheckTailing No OptimizeMobilePhase Adjust Hexane/IPA Ratio CheckResolution->OptimizeMobilePhase Yes IncreaseAdditive Increase DEA Concentration CheckTailing->IncreaseAdditive Yes GoodSeparation Good Separation CheckTailing->GoodSeparation No OptimizeAdditive Adjust DEA Concentration OptimizeMobilePhase->OptimizeAdditive OptimizeFlowRate Decrease Flow Rate OptimizeAdditive->OptimizeFlowRate OptimizeTemp Vary Column Temperature OptimizeFlowRate->OptimizeTemp OptimizeTemp->CheckResolution Re-evaluate ReduceConcentration Decrease Sample Concentration IncreaseAdditive->ReduceConcentration ReduceConcentration->CheckTailing Re-evaluate

Caption: Troubleshooting workflow for poor enantiomeric separation.

MethodDevelopment cluster_optimization Optimization Parameters SelectColumn Select CSP: Polysaccharide-based (e.g., Chiralpak AD-H) InitialConditions Initial Conditions: - Mobile Phase: Hex/IPA (90:10) - Additive: 0.1% DEA - Flow Rate: 1.0 mL/min - Temp: 25°C SelectColumn->InitialConditions Evaluate Evaluate Initial Separation InitialConditions->Evaluate OptimizationLoop Optimization Evaluate->OptimizationLoop Resolution < 1.5 FinalMethod Final Validated Method Evaluate->FinalMethod Resolution ≥ 1.5 Opt_MP Mobile Phase Ratio OptimizationLoop->Opt_MP Opt_Add Additive Conc. Opt_Flow Flow Rate Opt_Temp Temperature Opt_Temp->Evaluate Re-evaluate

Caption: Logical workflow for chiral method development.

References

Technical Support Center: Optimizing N-alkylation of Sterically Hindered Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the N-alkylation of sterically hindered chiral amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of this challenging transformation. Below you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and preserve stereochemical integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of sterically hindered chiral amines.

Question 1: Why am I observing low or no conversion in my N-alkylation reaction?

Possible Causes and Solutions:

Several factors can contribute to low or no product yield when working with sterically hindered chiral amines. The primary reasons often revolve around insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Steric Hindrance: The bulky nature of both the amine and potentially the alkylating agent can significantly slow down the reaction rate.

  • Poor Nucleophilicity of the Amine: The electron-donating or -withdrawing nature of substituents on the chiral amine can reduce its nucleophilicity.

  • Ineffective Leaving Group: The leaving group on the alkylating agent may not be sufficiently reactive.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for promoting the reaction and can significantly impact the outcome.

Troubleshooting Workflow for Low Conversion:

start Low/No Conversion Observed reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check conditions_check Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK alkylating_agent Optimize Alkylating Agent conditions_check->alkylating_agent base_solvent Optimize Base and Solvent alkylating_agent->base_solvent No Improvement end Improved Conversion alkylating_agent->end Improvement temperature Adjust Temperature base_solvent->temperature No Improvement base_solvent->end Improvement alternative_method Consider Alternative N-Alkylation Method temperature->alternative_method No Improvement temperature->end Improvement alternative_method->end

Caption: Troubleshooting workflow for low N-alkylation conversion.

Detailed Optimization Strategies:

ParameterRecommendationRationale
Alkylating Agent Switch from alkyl bromides or chlorides to more reactive alkyl tosylates or iodides.[1]Tosylates and iodides are better leaving groups, facilitating the nucleophilic attack by the hindered amine.
Base For direct alkylation, use a strong, non-nucleophilic, sterically hindered base like 1,2,2,6,6-pentamethylpiperidine or a weaker base with a "cesium effect" like cesium carbonate (Cs₂CO₃).[1][2][3][4] For less reactive amines, stronger bases like sodium hydride (NaH) may be necessary.Hindered bases prevent side reactions. Cesium carbonate's solubility and the "cesium effect" can enhance reactivity and selectivity for mono-alkylation.[2][3][4]
Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[5] For direct alkylation with tosylates, toluene has been shown to be effective.[1]These solvents can help to dissolve the reactants and stabilize the transition state of the Sₙ2 reaction.
Temperature Gradually increase the reaction temperature. Many N-alkylations of hindered amines require heating, sometimes for extended periods (2-7 days).[1][5]Increased temperature provides the necessary activation energy to overcome the steric barrier.
Alternative Methods If direct alkylation fails, consider reductive amination or transition-metal-catalyzed methods like the Buchwald-Hartwig amination.[6][7][8]These methods proceed through different mechanisms that may be less sensitive to steric hindrance.

Question 2: How can I prevent over-alkylation of my primary or secondary chiral amine?

Possible Causes and Solutions:

Over-alkylation is a common problem where the desired mono-alkylated product, which is often more nucleophilic than the starting amine, reacts further with the alkylating agent to form di-alkylated and even quaternary ammonium salts.[6][9][10]

Strategies to Promote Mono-alkylation:

start Over-alkylation Observed stoichiometry Adjust Stoichiometry (Excess Amine) start->stoichiometry protecting_group Use a Protecting Group Strategy start->protecting_group Direct methods fail reductive_amination Switch to Reductive Amination start->reductive_amination Direct methods fail slow_addition Slow Addition of Alkylating Agent stoichiometry->slow_addition Partial Improvement base_selection Select Appropriate Base (e.g., CsOH, Cs₂CO₃) slow_addition->base_selection Partial Improvement end Selective Mono-alkylation base_selection->end Improvement protecting_group->end reductive_amination->end

Caption: Strategies to control and prevent over-alkylation.

Detailed Approaches to Prevent Over-alkylation:

StrategyDetailed Recommendation
Stoichiometric Control Use a large excess of the chiral amine relative to the alkylating agent (e.g., 5-10 equivalents).[6]
Slow Addition Add the alkylating agent slowly or use a syringe pump to maintain a low concentration in the reaction mixture.
Base Selection Cesium hydroxide (CsOH) and cesium carbonate (Cs₂CO₃) have been shown to be highly effective in promoting mono-alkylation.[3][4][11]
Protecting Group Strategy Protect the amine with a suitable protecting group (e.g., Boc or Ts), perform the alkylation, and then deprotect.[6]
Reductive Amination This is often the most reliable method for selective mono-alkylation. It involves the reaction of the amine with a ketone or aldehyde to form an imine, which is then reduced in situ.[6][12]

Question 3: I am observing significant racemization of my chiral amine during the N-alkylation. How can I prevent this?

Possible Causes and Solutions:

Racemization can occur if the reaction conditions promote the formation of an achiral intermediate, such as an enol or enolate, especially if the stereocenter is alpha to a carbonyl group.[1] The choice of base and reaction temperature are critical factors.

Key Strategies to Prevent Racemization:

  • Avoid Strongly Basic Conditions where Possible: Strong bases can deprotonate the α-proton, leading to racemization.

  • Use a Mild, Non-nucleophilic Base: Cesium carbonate (Cs₂CO₃) is often a good choice as it is generally not strong enough to cause significant racemization.[2]

  • Employ Non-Racemizing Reaction Conditions: A method using alkyl tosylates in the presence of 1,2,2,6,6-pentamethylpiperidine in toluene has been reported to be non-racemizing for chiral amino acid derivatives.[1][13]

  • Consider Alternative Methods: Reductive amination under mild conditions is generally less prone to racemization.[11] Transition-metal-catalyzed methods can also be designed to be highly stereoretentive.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for N-alkylating a sterically hindered primary chiral amine to a secondary amine?

A1: While there is no single "best" method for all substrates, reductive amination is often the most reliable and selective approach for the mono-N-alkylation of primary amines, especially when dealing with steric hindrance.[6][12] This method avoids the common problem of over-alkylation associated with direct alkylation using alkyl halides.

Q2: When should I use an alkyl halide versus an alkyl tosylate for direct N-alkylation?

A2: Alkyl tosylates are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.[1] For sterically hindered amines where reactivity is low, switching to an alkyl tosylate can significantly improve the reaction rate and yield.

Q3: What role does the "cesium effect" play in N-alkylation?

A3: The "cesium effect" refers to the often-observed enhanced reactivity and selectivity when using cesium bases like cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH).[3][4] This is attributed to the high solubility of cesium salts in organic solvents and the ability of the large cesium cation to coordinate with multiple heteroatoms, potentially leading to a more favorable transition state for the desired reaction.[2][14] In the context of N-alkylation, it can lead to higher yields of the mono-alkylated product and suppress over-alkylation.[3][4]

Q4: Can I use transition metal catalysis for the N-alkylation of sterically hindered chiral amines?

A4: Yes, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination , are powerful tools for forming C-N bonds and can be effective for sterically hindered substrates.[7][8] These reactions often use palladium catalysts with bulky phosphine ligands to couple amines with aryl or vinyl halides/triflates.[7] For the alkylation with alcohols, ruthenium and iridium catalysts are commonly used in "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[15]

Experimental Protocols

Protocol 1: Non-Racemizing N-Alkylation of a Hindered Secondary Amine with an Alkyl Tosylate [1]

This protocol is suitable for the N-alkylation of sterically hindered secondary amines, including chiral amino acid derivatives, with minimal risk of racemization.

  • Reactants and Reagents:

    • Sterically hindered secondary amine (1.0 mmol)

    • Alkyl tosylate (1.0 mmol)

    • 1,2,2,6,6-pentamethylpiperidine (1.0 mmol)

    • Anhydrous toluene (1 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the secondary amine, alkyl tosylate, and 1,2,2,6,6-pentamethylpiperidine in anhydrous toluene.

    • Reflux the mixture under an inert atmosphere (e.g., argon) for 2 to 7 days. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated tertiary amine.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Mono-N-Alkylation using Cesium Hydroxide [3][11]

This protocol is designed to favor the mono-alkylation of primary amines and minimize the formation of di-alkylated byproducts.

  • Reactants and Reagents:

    • Primary amine (1.0 mmol)

    • Alkyl bromide (1.2 mmol)

    • Cesium hydroxide (CsOH) (1.0 mmol)

    • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a solution of the primary amine in anhydrous DMF, add cesium hydroxide.

    • Add the alkyl bromide to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol 3: Reductive Amination of a Hindered Ketone with a Chiral Amine [16][17]

This one-pot procedure is a reliable method for the synthesis of sterically hindered secondary or tertiary amines.

  • Reactants and Reagents:

    • Ketone (1.0 mmol)

    • Chiral amine (1.2 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

    • (Optional) Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the ketone and chiral amine in DCM or DCE in a round-bottom flask.

    • If the imine formation is slow, a catalytic amount of acetic acid can be added.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary

Table 1: Comparison of Bases for N-Alkylation of Phenethylamine with 1-Bromobutane [3]

EntryBase (1 equiv)SolventYield of Secondary Amine (%)Yield of Tertiary Amine (%)
1LiOHDMF1015
2NaOHDMF1525
3KOHDMF2030
4RbOHDMF2520
5CsOH DMF 75 5
6Cs₂CO₃DMFLow ConversionLow Conversion

Table 2: N-Alkylation of Hindered Secondary Amines with Alkyl Tosylates [1]

AmineAlkylating AgentTime (days)Yield (%)
N-benzyl-L-alanine methyl esterEthyl tosylate395
Di-L-alanine dimethyl ester1,2-bis(tosyloxy)ethane285
Di-D-valine dimethyl ester1,2-bis(tosyloxy)ethane770

References

Technical Support Center: Synthesis of (R)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-7-fluorochroman-4-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the two primary stages of synthesis: the preparation of the 7-fluorochroman-4-one precursor and its subsequent asymmetric reductive amination.

Stage 1: Synthesis of 7-Fluorochroman-4-one

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 7-Fluorochroman-4-one Incomplete reaction; Poor quality of starting materials (e.g., 3-fluorophenol or acrylic acid); Ineffective cyclization catalyst (e.g., polyphosphoric acid or Eaton's reagent).Verify the purity of starting materials. Ensure the cyclization catalyst is fresh and active. Consider extending the reaction time or increasing the temperature, monitoring for decomposition.
Formation of Side Products Polymerization of acrylic acid; Intermolecular reactions; Alternative cyclization pathways.Add the acrylic acid slowly to the reaction mixture. Maintain the recommended reaction temperature to avoid unwanted side reactions.[1]
Difficult Purification Contamination with starting materials or catalyst residues.Optimize the work-up procedure, including aqueous washes to remove the catalyst. Consider column chromatography with a suitable solvent system for purification.

Stage 2: Asymmetric Reductive Amination

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of (R)-7-fluorochroman-4-amine Inefficient imine formation; Inactive or insufficient reducing agent; Poor catalyst activity in asymmetric synthesis.Ensure anhydrous conditions to favor imine formation. Use a freshly opened or properly stored reducing agent.[2] Screen different chiral catalysts and ligands for the asymmetric reduction.
Low Enantiomeric Excess (ee) Poor stereocontrol in the reduction step; Racemization of the product.Optimize the chiral catalyst and reaction conditions (temperature, solvent).[3][4] Ensure the work-up and purification steps are performed under conditions that do not promote racemization.
Formation of the Corresponding Alcohol Reduction of the ketone starting material before imine formation.Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride.[5][6] Alternatively, pre-form the imine before adding the reducing agent.
Over-alkylation (Formation of Secondary Amine) Reaction of the product amine with the starting ketone.This is less common in reductive amination but can be minimized by using a stoichiometric amount of the amine source and adding the reducing agent portion-wise.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the synthesis of (R)-7-fluorochroman-4-amine?

A1: The synthesis typically involves two main steps:

  • Synthesis of 7-fluorochroman-4-one: This is commonly achieved through the reaction of 3-fluorophenol with acrylic acid or a derivative, followed by an acid-catalyzed intramolecular cyclization (e.g., a Friedel-Crafts acylation followed by cyclization).

  • Asymmetric Reductive Amination: The resulting 7-fluorochroman-4-one is then converted to the chiral amine. This can be achieved through various methods, including catalytic asymmetric reduction of an intermediate imine or enzymatic transamination.[4]

Q2: How can I improve the yield of the 7-fluorochroman-4-one precursor?

A2: To improve the yield, consider the following:

  • Purity of Reactants: Ensure high purity of 3-fluorophenol and the acylating agent.

  • Catalyst: Use a potent and anhydrous acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).

  • Temperature Control: Maintain the optimal reaction temperature to promote cyclization while minimizing side reactions.

Q3: What methods can be used to obtain the (R)-enantiomer specifically?

A3: Several strategies can be employed for the asymmetric synthesis:

  • Chiral Resolution: Synthesize the racemic amine and then separate the enantiomers using a chiral resolving agent.

  • Asymmetric Catalysis: Use a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to selectively form the (R)-enantiomer during the reductive amination.[3]

  • Biocatalysis: Employ an enzyme, such as a transaminase, that selectively produces the (R)-amine from the ketone.[4]

Q4: What are the common reducing agents for the reductive amination step?

A4: Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][5][6] For laboratory-scale synthesis, NaBH(OAc)₃ is often preferred due to its selectivity for reducing imines in the presence of ketones and its milder nature.[5][6]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the product.

Experimental Protocols

Synthesis of 7-Fluorochroman-4-one (Illustrative Protocol)

  • To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent (e.g., toluene), add polyphosphoric acid (PPA) (10-20 wt eq).

  • Heat the mixture to the desired temperature (e.g., 80-100 °C).

  • Slowly add acrylic acid (1.1 eq) to the reaction mixture.

  • Maintain the temperature and stir for the required reaction time (e.g., 2-6 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-fluorochroman-4-one.

Asymmetric Reductive Amination (General Protocol using a Chiral Catalyst)

  • In a reaction vessel under an inert atmosphere, dissolve 7-fluorochroman-4-one (1.0 eq) and the chiral catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand) in an appropriate anhydrous solvent (e.g., methanol or dichloromethane).

  • Add the amine source (e.g., ammonia or an ammonium salt like ammonium acetate).

  • Introduce the reducing agent (e.g., H₂ gas for catalytic hydrogenation or a hydride source like NaBH(OAc)₃).

  • Stir the reaction at the optimized temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction carefully (e.g., by adding water).

  • Extract the product with an organic solvent.

  • Wash and dry the organic layer.

  • Purify the crude product by column chromatography to isolate (R)-7-fluorochroman-4-amine.

  • Determine the enantiomeric excess using chiral HPLC.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Issues
NaBH₄Methanol, EthanolInexpensive, readily availableCan reduce the starting ketone; less selective.
NaBH₃CNMethanol, AcetonitrileSelective for imines; stable in acidic conditions.Toxic cyanide byproduct.
NaBH(OAc)₃Dichloromethane, THFMild, selective for imines; non-toxic byproducts.More expensive; moisture sensitive.[5][6]
Catalytic Hydrogenation (H₂)Methanol, Ethanol"Green" reagent; high atom economy.Requires specialized equipment (hydrogenator); catalyst can be expensive.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Ketone Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Amination cluster_final Final Product 3-Fluorophenol 3-Fluorophenol Cyclization Cyclization 3-Fluorophenol->Cyclization Acrylic Acid Acrylic Acid Acrylic Acid->Cyclization 7-Fluorochroman-4-one 7-Fluorochroman-4-one Cyclization->7-Fluorochroman-4-one Asymmetric Reductive Amination Asymmetric Reductive Amination 7-Fluorochroman-4-one->Asymmetric Reductive Amination (R)-7-fluorochroman-4-amine (R)-7-fluorochroman-4-amine Asymmetric Reductive Amination->(R)-7-fluorochroman-4-amine

Caption: Overall synthetic workflow for (R)-7-fluorochroman-4-amine.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solutions Low_Yield Low Yield Check_Step Which Step? Low_Yield->Check_Step Check_Purity Purity OK? Check_Step->Check_Purity Step 1 Check_Conditions Conditions Optimal? Check_Step->Check_Conditions Step 2 Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Optimize_Step1 Optimize Cyclization Check_Purity->Optimize_Step1 Yes Optimize_Step2 Optimize Reductive Amination Check_Conditions->Optimize_Step2 No

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Fluorinated Chroman Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated chroman amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to fluorinated chroman amines?

A1: A prevalent method involves a two-step sequence:

  • Synthesis of a fluorinated chroman-4-one: This is typically achieved through a base-mediated condensation of a fluorinated 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

  • Reductive amination of the fluorinated chroman-4-one: The ketone is converted to the corresponding amine using an amine source (e.g., ammonia, a primary or secondary amine) and a reducing agent.

Q2: What are the most common side reactions in the synthesis of the fluorinated chroman-4-one precursor?

A2: A primary side reaction is the self-condensation of the aldehyde reactant, particularly when the 2'-hydroxyacetophenone possesses electron-donating groups.[1] This can lead to purification challenges and lower yields of the desired chroman-4-one.[1]

Q3: How does the presence of fluorine on the aromatic ring affect the synthesis of the chroman-4-one precursor?

A3: Electron-withdrawing groups, such as fluorine, on the 2'-hydroxyacetophenone generally lead to higher yields of the desired chroman-4-one.[1] This is because they can minimize the side reaction of aldehyde self-condensation.[1]

Q4: Which reducing agents are commonly used for the reductive amination of fluorinated chroman-4-ones?

A4: Common reducing agents for reductive amination include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][3][4] Sodium cyanoborohydride is often preferred for one-pot reactions as it is less likely to reduce the ketone starting material and selectively reduces the intermediate imine or iminium ion.[2][5][6]

Q5: Can over-reduction be an issue during the reductive amination step?

A5: Yes, over-reduction can be a potential side reaction. For instance, the chroman ring itself might be susceptible to reduction under harsh conditions, leading to byproducts. Careful selection of the reducing agent and control of reaction conditions are crucial to minimize this.

Troubleshooting Guides

Issue 1: Low Yield in Fluorinated Chroman-4-one Synthesis

Symptoms:

  • Low isolated yield of the desired fluorinated chroman-4-one.

  • Complex mixture of products observed by TLC or LC-MS, with significant amounts of what appears to be aldehyde self-condensation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Aldehyde Self-Condensation This is a common side reaction, especially with electron-donating groups on the acetophenone.[1] Consider slow addition of the aldehyde to the reaction mixture. Using a less reactive base or optimizing the reaction temperature may also be effective.
Incomplete Cyclization The intramolecular oxa-Michael addition may be slow. Ensure adequate reaction time and temperature. Microwave irradiation has been shown to be effective in driving this reaction to completion.[1]
Suboptimal Base The choice and amount of base (e.g., diisopropylamine - DIPA) can be critical.[1] Titrate the amount of base or screen other organic or inorganic bases.
Purification Issues Byproducts from aldehyde self-condensation can complicate purification.[1] Optimize your chromatography conditions (e.g., gradient elution) to improve separation.
Issue 2: Low Yield or Incomplete Conversion in Reductive Amination

Symptoms:

  • Low yield of the desired fluorinated chroman amine.

  • Presence of unreacted fluorinated chroman-4-one in the final product mixture.

  • Formation of the corresponding chroman-4-ol as a major byproduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Imine/Iminium Ion Formation The equilibrium between the ketone/amine and the imine/iminium ion may not favor the intermediate. This can be an issue with less nucleophilic amines. Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium forward. Adjusting the pH to be weakly acidic (pH ~5-6) can also facilitate imine formation.[7]
Premature Reduction of the Ketone If using a strong reducing agent like sodium borohydride in a one-pot reaction, it can reduce the starting ketone to the corresponding alcohol before imine formation.[8][9] Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[3] Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more selective for the iminium ion.[2][4][5][6]
Decomposition of the Reducing Agent Sodium borohydride can decompose in acidic or even neutral aqueous solutions over time.[9] Ensure the reducing agent is added to a well-stirred solution and consider portion-wise addition.
Steric Hindrance Bulky substituents on either the chroman-4-one or the amine can hinder the reaction. This may require longer reaction times, elevated temperatures, or the use of a less sterically demanding amine if possible.
Issue 3: Formation of Diastereomers and Purification Challenges

Symptoms:

  • The final product is a mixture of diastereomers, as observed by NMR or chiral HPLC.

  • Difficulty in separating the diastereomers by standard column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Stereocontrol in Reduction The reduction of the imine intermediate can lead to a mixture of diastereomers. The facial selectivity of the hydride attack determines the stereochemical outcome.
Difficult Separation Diastereomers can have very similar polarities, making their separation by standard silica gel chromatography challenging.[10]
Co-elution of Diastereomers The chosen chromatographic conditions may not be optimal for resolving the diastereomers.
Inaccurate Characterization The presence of diastereomers may not be immediately obvious from a simple ¹H NMR.

Troubleshooting Workflow for Diastereomer Separation:

G start Mixture of Diastereomers Obtained step1 Optimize Column Chromatography start->step1 step2 Preparative HPLC/SFC step1->step2 Partial or No Separation end_success Separated Diastereomers step1->end_success Successful Separation step3 Derivatization step2->step3 Separation Still Difficult step2->end_success Successful Separation end_fail Separation Unsuccessful step2->end_fail All Methods Fail step3->step2 Separate Derivatives step4 Crystallization step3->step4 Crystalline Derivatives Formed step3->end_fail No Suitable Derivative step4->end_success Successful Separation step4->end_fail No Selective Crystallization

Caption: A logical workflow for troubleshooting the separation of diastereomeric fluorinated chroman amines.

Data Summary

Table 1: Effect of Substituents on Chroman-4-one Synthesis Yield

Substituent on 2'-HydroxyacetophenoneGeneral Effect on YieldByproduct Formation (Aldehyde Self-Condensation)Reference
Electron-withdrawing (e.g., Fluoro, Chloro, Bromo)HighMinimized[1]
Electron-donating (e.g., Dimethyl, Methoxy)LowIncreased[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-phenylchroman-4-one

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 6-Fluoro-2'-hydroxyacetophenone (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of 6-fluoro-2'-hydroxyacetophenone in anhydrous ethanol, add benzaldehyde and DIPEA.

  • Heat the reaction mixture under reflux or using microwave irradiation (e.g., 150 °C for 30-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-fluoro-2-phenylchroman-4-one.

Protocol 2: Reductive Amination of 6-Fluoro-2-phenylchroman-4-one

This protocol outlines a one-pot reductive amination using sodium cyanoborohydride.

Materials:

  • 6-Fluoro-2-phenylchroman-4-one (1.0 equiv)

  • Ammonium acetate or desired primary/secondary amine (2-5 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (anhydrous)

  • Glacial acetic acid (to adjust pH)

Procedure:

  • Dissolve the 6-fluoro-2-phenylchroman-4-one and the amine source in anhydrous methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature. Caution: HCN gas may be evolved, perform in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated chroman amine.

Visualizations

G cluster_0 Step 1: Chroman-4-one Synthesis cluster_1 Step 2: Reductive Amination A Fluorinated 2'-Hydroxyacetophenone C Base (e.g., DIPA) Ethanol, Heat A->C B Aldehyde B->C D Fluorinated Chroman-4-one C->D E Fluorinated Chroman-4-one G Reducing Agent (e.g., NaBH3CN) E->G F Amine (R-NH2) F->G H Fluorinated Chroman Amine G->H

Caption: General workflow for the two-step synthesis of fluorinated chroman amines.

G start Low Yield in Reductive Amination q1 Is unreacted chroman-4-one present? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is chroman-4-ol a major byproduct? a1_yes->q2 s3 Decomposition of product or starting material. - Check stability under reaction conditions. - Lower temperature. a1_no->s3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Premature ketone reduction. - Use milder reducing agent (NaBH3CN). - Perform in two steps. a2_yes->s2 s1 Inefficient imine formation. - Add dehydrating agent. - Adjust pH to ~5-6. a2_no->s1

Caption: Troubleshooting decision tree for low yield in the reductive amination step.

G cluster_side Potential Side Reactions ketone Fluorinated Chroman-4-one product Desired Fluorinated Chroman Amine ketone->product + Amine alcohol Chroman-4-ol (Over-reduction of Ketone) ketone->alcohol Reduction amine Amine (R-NH2) amine->product dimer Dimeric Amine (Reaction of product with imine) product->dimer + Imine Intermediate over_reduced Ring-Opened or Other Reduced Byproducts product->over_reduced Harsh Conditions

Caption: Potential side reactions during the synthesis of fluorinated chroman amines.

References

Chiral HPLC Peak Tailing Issues with Fluorinated Amines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chiral HPLC peak tailing issues specifically encountered with fluorinated amines. The following information is designed to be a practical resource for identifying the root causes of peak asymmetry and implementing effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing fluorinated amines in chiral HPLC?

A1: Peak tailing in the chiral analysis of fluorinated amines, which are basic compounds, is often attributed to several factors:

  • Secondary Interactions: The primary cause is frequently the interaction between the basic amine group and acidic residual silanol groups on the silica-based chiral stationary phase. These interactions introduce a secondary retention mechanism, causing the peak to tail.[1][2][3][4][5] The high electronegativity of fluorine atoms can influence the basicity (pKa) of the amine, potentially altering the strength of these secondary interactions compared to their non-fluorinated analogs.

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can lead to the partial ionization of the fluorinated amine, resulting in peak asymmetry. For basic compounds, an unoptimized mobile phase pH can worsen tailing.[2][6]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to broadened and tailing peaks.[3][4][6] Chiral stationary phases may have a lower sample capacity, making this a more common issue.

  • Column Contamination and Degradation: The accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, causing peak distortion.[3][4][6] Over time, the stationary phase itself can degrade, particularly under harsh mobile phase conditions.[3][6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[3][6][7]

Q2: How does the fluorination of an amine affect its chromatographic behavior and the likelihood of peak tailing?

A2: Fluorination can significantly impact a molecule's physicochemical properties, which in turn affects its chromatographic behavior:

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms can decrease the basicity of the amine group. This change in pKa means that the pH required to maintain the analyte in a single, non-ionized, or fully ionized state will be different from its non-fluorinated counterpart. Operating at a pH where the analyte is partially ionized is a common cause of peak tailing.

  • Hydrophobicity: Fluorinated compounds can be more hydrophobic than their non-fluorinated analogs. This increased hydrophobicity can lead to stronger interactions with the stationary phase, potentially requiring a stronger mobile phase for elution and affecting peak shape.[8]

  • Interaction with Stationary Phase: The altered electronic properties and hydrophobicity of fluorinated amines can lead to different and sometimes stronger secondary interactions with the stationary phase, exacerbating peak tailing.

Q3: Can temperature be used to control peak tailing for fluorinated amines?

A3: Temperature plays a complex role in chiral separations.[9][10] Generally, lower temperatures enhance chiral selectivity by strengthening the subtle bonding forces responsible for enantiomeric differentiation.[9] Conversely, higher temperatures can improve peak efficiency and shape by reducing mobile phase viscosity and increasing mass transfer rates.[9] However, the effect is compound-dependent. In some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[9][10][11][12] Therefore, temperature should be carefully optimized for each specific separation.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow for troubleshooting peak tailing issues with fluorinated amines.

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Evaluation cluster_3 Step 3: System & Method Parameters cluster_4 Resolution A Peak Tailing Observed for Fluorinated Amine B Adjust Mobile Phase pH (e.g., lower to pH 2-3) A->B Start Here C Add Basic Modifier (e.g., 0.1% DEA or TEA) B->C If tailing persists J Symmetrical Peak Achieved B->J If resolved D Increase Buffer Concentration (e.g., 10-50 mM) C->D If tailing persists C->J If resolved E Check for Column Overload (Dilute Sample) D->E If tailing persists D->J If resolved F Use End-Capped or Base-Deactivated Column E->F If tailing persists E->J If resolved G Flush Column to Remove Contaminants F->G If tailing persists F->J If resolved H Optimize Temperature G->H If tailing persists G->J If resolved I Minimize Extra-Column Volume H->I If tailing persists H->J If resolved I->J If resolved

Caption: A logical workflow for troubleshooting peak tailing in chiral HPLC.

Experimental Protocol: Mobile Phase Optimization

  • pH Adjustment:

    • Prepare a mobile phase with a low pH, typically between 2 and 3, using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[7] This protonates the residual silanol groups on the stationary phase, minimizing their interaction with the basic fluorinated amine.[2][5][6]

    • Ensure your column is stable at low pH.[2][7]

  • Addition of a Basic Modifier:

    • If low pH is not effective or desirable, add a small concentration (e.g., 0.1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[7][9][13] These modifiers act as "silanol blockers" by competing with the analyte for active sites on the stationary phase.[7][13]

  • Buffer Concentration Adjustment:

    • If using a buffered mobile phase, ensure the concentration is sufficient, typically in the range of 10-50 mM.[5][6] A higher buffer concentration can increase the ionic strength of the mobile phase, which can help to mask residual silanol interactions.[5][7]

Guide 2: Column Selection and Care

The choice of chiral stationary phase (CSP) is critical for both achieving separation and obtaining good peak shape.

Table 1: Chiral Column Selection Considerations for Fluorinated Amines

Column TypePrincipleSuitability for Fluorinated Amines
Polysaccharide-based (e.g., cellulose or amylose derivatives) Forms transient diastereomeric complexes with the analyte. Most widely used CSPs.Generally a good starting point. The specific derivative will determine selectivity.[14][15]
Crown Ether-based Specifically designed for the separation of primary amines and amino acids.[16]Excellent choice for primary fluorinated amines due to the specific interaction mechanism.
Protein-based Mimics biological interactions; useful for separating a wide range of compounds.Can be effective, but may have lower capacity and be less robust.
End-capped / Base-deactivated Silica The underlying silica is treated to reduce the number of free silanol groups.Highly recommended to minimize secondary interactions that cause peak tailing for basic compounds.[2][7]
Immobilized vs. Coated Polysaccharide Phases Immobilized phases are covalently bonded to the silica, allowing for a wider range of solvents.Immobilized phases offer greater flexibility in method development, which can be advantageous for optimizing peak shape.[17]

Experimental Protocol: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.

  • Disconnect the column from the detector to prevent contamination.

  • Consult the column manufacturer's instructions for recommended flushing solvents.

  • For many polysaccharide-based columns, flushing with a series of solvents of increasing and then decreasing polarity can be effective. A typical sequence might be:

    • Hexane/Ethanol (mobile phase composition)

    • 100% Ethanol or Isopropanol

    • For immobilized CSPs, stronger solvents like THF, DCM, or ethyl acetate may be permissible.[9][17]

  • Equilibrate the column with the mobile phase for an extended period before re-injecting the sample.

Guide 3: Impact of Method Parameters on Peak Shape

Beyond the mobile phase and column, other instrumental parameters can influence peak tailing.

Table 2: Influence of Method Parameters on Peak Tailing

ParameterEffect on Peak TailingRecommended Action
Injection Volume & Concentration High sample load can lead to column overload and peak tailing.[4][5]Reduce injection volume or dilute the sample.
Flow Rate While not a primary cause, an unoptimized flow rate can affect peak efficiency.Optimize for the best balance of resolution and analysis time.
Temperature Higher temperatures can improve peak shape but may reduce selectivity.[9]Optimize temperature in small increments (e.g., 5 °C) to find the best compromise between resolution and peak symmetry.
Extra-column Volume Long or wide-bore tubing causes band broadening.[3][7]Use tubing with a small internal diameter (e.g., 0.005") and keep lengths as short as possible.[18]

Diagram: Relationship of Factors Causing Peak Tailing

G cluster_0 Primary Cause cluster_1 Contributing Factors cluster_2 Exacerbating Issues cluster_3 Result A Secondary Interactions (Analyte-Silanol) H Peak Tailing A->H B Mobile Phase pH B->A C Column Chemistry (e.g., free silanols) C->A D Analyte Properties (Fluorinated Amine pKa) D->A E Column Overload E->H F Column Contamination F->H G Extra-Column Volume G->H

Caption: Interrelationship of factors leading to peak tailing.

By systematically addressing these potential causes, researchers can effectively troubleshoot and resolve peak tailing issues, leading to more accurate and reproducible chiral separations of fluorinated amines.

References

Additive memory effects in chiral separation of amines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding additive memory effects in the chiral separation of amines. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "additive memory effect" in chiral chromatography?

A1: The additive memory effect refers to the persistent alteration of a chiral stationary phase's (CSP) chromatographic performance due to the strong binding of mobile phase additives, such as amines.[1][2] This effect can continue long after the additive has been removed from the mobile phase, influencing retention times, selectivity, and peak shape in subsequent analyses.[1][3] The history of column use is a significant factor, as previous exposure to additives can have a substantial impact on current separations.[3]

Q2: Which types of chiral stationary phases are most susceptible to memory effects from amine additives?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H), have been shown to exhibit persistent memory effects, particularly with hexane-based mobile phases.[4][5] The effect may be shorter-lived when using polar organic mobile phases.[4]

Q3: Why are amine additives used in the first place for chiral separations?

A3: Amine additives are commonly used in the mobile phase for the separation of basic enantiomers on polysaccharide-based CSPs.[2][5] They are primarily added to improve peak shape and reduce tailing by masking residual silanol groups on the silica support and minimizing undesirable interactions between the basic analytes and the stationary phase.[2][6]

Q4: Can the memory effect ever be beneficial?

A4: While often considered a problem, the controlled use of additives and the resulting "memory" can be part of a validated method. The key is consistency. If a column is dedicated to a specific method that uses an amine additive, the resulting equilibrated surface can provide stable and reproducible separations. Problems arise when switching between methods with and without additives on the same column.[3]

Q5: How long can an additive memory effect last?

A5: The persistence of the memory effect can be significant, in some cases lasting for several thousands of column volumes.[3] The duration depends on the specific CSP, the additive used, the mobile phase composition, and the column's history.[3][4]

Troubleshooting Guide

Problem: I am observing unexpected changes in retention time and/or selectivity for my chiral amine separation.

  • Possible Cause: This could be due to an additive memory effect from a previous user or a different method run on the same column.[3] Small changes to the surface of the highly selective stationary phase can impact the separation.[3]

  • Solution:

    • Review Column History: If possible, determine the recent history of the column, including the types of mobile phases and additives used.[3]

    • Column Flushing: Flush the column with a strong solvent to attempt to remove the strongly bound additive. Isopropanol has been shown to be effective in removing most of the memory effect on certain polysaccharide phases.[4][5] A dedicated washing procedure may be necessary.[1]

    • Dedicated Column: To avoid this issue in the future, dedicate a specific column to a particular method or class of compounds, especially for quantitative analysis.[3]

Problem: My peak shapes are poor (e.g., significant tailing) for a basic chiral amine.

  • Possible Cause: Basic analytes can interact with acidic sites on the stationary phase (residual silanols), leading to poor peak shape.[6]

  • Solution:

    • Incorporate a Basic Additive: Add a small concentration (typically 0.1% to 0.5%) of a basic additive to the mobile phase.[6] Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine.[7]

    • Optimize Additive Concentration: The choice and concentration of the additive can significantly impact the separation.[6] It may be necessary to screen different additives and concentrations to achieve optimal peak shape and resolution.

Problem: After washing the column, my separation is still not reproducible.

  • Possible Cause: The washing procedure may not have been sufficient to completely remove the strongly adsorbed additive. Alternatively, the column's performance may have been permanently altered by previous treatments, such as exposure to acidic conditions.[4][5]

  • Solution:

    • Extended Washing: Increase the flushing time and/or try a sequence of different solvents.

    • Column Re-equilibration: After washing, ensure the column is thoroughly re-equilibrated with the current mobile phase. Re-equilibration may not always be a viable solution if the memory effect is very persistent.[3]

    • Use a New Column: For critical quantitative work, it may be necessary to use a new column with no prior history of additive use to ensure a clean slate for method development.[3]

Experimental Protocols

General Protocol for Chiral Amine Separation by HPLC

This protocol provides a starting point for developing a chiral separation method for amines on polysaccharide-based CSPs.

  • Column Selection: Choose an appropriate polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, IC, etc.).[6] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[6]

  • Mobile Phase Preparation:

    • Normal Phase: A common starting mobile phase is a mixture of hexane and an alcohol (e.g., ethanol or 2-propanol) in ratios from 90:10 to 70:30 (v/v).[8]

    • Polar Organic Mode: Acetonitrile with methanol is a common mobile phase.[7]

    • Additive Incorporation: For basic amines, add a basic additive like diethylamine or triethylamine at a concentration of 0.1%.[6] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be used. A combination of acidic and basic additives (e.g., 0.3% TFA and 0.2% TEA) can also be effective.[7]

  • Sample Preparation: Dissolve the amine sample in the mobile phase at a suitable concentration.[6]

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for a 4.6 mm I.D. column until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and acquire the data.[6]

  • Method Optimization: If separation is not optimal, adjust the mobile phase composition (ratio of solvents), the choice and concentration of the additive, the flow rate, and the column temperature to improve resolution.[7]

Protocol for Flushing a Column to Mitigate Memory Effects

This procedure can be used to attempt to remove strongly adsorbed amine additives from a polysaccharide-based CSP.

  • Initial Flush: Disconnect the column from the detector.

  • Strong Solvent Wash: Flush the column with 100% isopropanol at a low flow rate (e.g., 0.5 mL/min) for an extended period (e.g., 2-4 hours or overnight for persistent issues).[4]

  • Intermediate Solvent (Optional): If switching between immiscible mobile phases (e.g., normal phase to reversed phase), use an intermediate solvent like isopropanol that is miscible with both.

  • New Mobile Phase Equilibration: Equilibrate the column with the new mobile phase for at least 30-60 minutes or until the baseline is stable before use.

Quantitative Data Summary

The following tables summarize quantitative data from studies on chiral amine separations, highlighting the effects of different additives and mobile phase conditions.

Table 1: Effect of Additives on a Cyclofructan-Based CSP (Larihc CF6-P) in SFC Mode

AnalyteAdditive CombinationSelectivity (α)
Amine Compound A0.3% TFA / 0.2% TEA1.25
Amine Compound A0.3% Acetic Acid / 0.2% TEA1.18
Amine Compound B0.3% TFA / 0.2% TEA1.40
Amine Compound B0.3% Acetic Acid / 0.2% TEA1.30

Data synthesized from concepts discussed in literature.[7][9]

Table 2: Recommended Screening Mobile Phases for Chiral Primary Amines

Chromatographic ModeRecommended Mobile PhaseAdditive Concentration (v/v)
Polar Organic (HPLC)90:10 Acetonitrile–Methanol0.3% TFA – 0.2% TEA
Normal Phase (HPLC)80:20 Hexane–Ethanol0.3% TFA – 0.2% TEA
SFCCO₂ with Methanol Modifier0.3% TFA – 0.2% TEA

Based on recommendations for cyclofructan-based CSPs.[7]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Chiral Amine Separations start Start: Poor Resolution or Reproducibility check_history Review Column History (Previous Additives?) start->check_history additive_used Additive Memory Effect Suspected check_history->additive_used Yes no_additive_info Column History Unknown or No Additives Used check_history->no_additive_info No / Unknown flush_column Flush Column (e.g., with Isopropanol) additive_used->flush_column optimize_method Optimize Method: - Adjust Additive - Change Mobile Phase - Consider New Column no_additive_info->optimize_method reequilibrate Re-equilibrate with Current Mobile Phase flush_column->reequilibrate test_separation Test Separation Again reequilibrate->test_separation problem_solved Problem Solved: Dedicate Column for Future Use test_separation->problem_solved OK problem_persists Problem Persists test_separation->problem_persists Not OK problem_persists->optimize_method

Caption: Troubleshooting workflow for chiral amine separations.

ExperimentalProtocol General Experimental Workflow for Chiral Amine HPLC select_csp 1. Select CSP (e.g., Polysaccharide-based) prepare_mp 2. Prepare Mobile Phase (with appropriate additive) select_csp->prepare_mp prepare_sample 3. Prepare Sample (dissolve in mobile phase) prepare_mp->prepare_sample equilibrate 4. Equilibrate Column prepare_sample->equilibrate inject 5. Inject Sample & Acquire Data equilibrate->inject evaluate 6. Evaluate Separation (Resolution, Peak Shape) inject->evaluate optimal Separation Optimal: Method Complete evaluate->optimal Yes optimize 7. Optimize Method: Adjust Mobile Phase/Additive evaluate->optimize No optimize->equilibrate Re-run

Caption: General experimental workflow for chiral amine HPLC.

AdditiveEffectLogic Logical Relationship of Additive Memory Effect use_additive Use of Amine Additive in Mobile Phase strong_binding Strong Adsorption of Additive to CSP use_additive->strong_binding remove_additive Additive Removed from Mobile Phase use_additive->remove_additive persistent_surface Persistent Alteration of CSP Surface Properties strong_binding->persistent_surface remove_additive->persistent_surface memory_effect Additive Memory Effect persistent_surface->memory_effect chrom_change Changes in Chromatographic Performance: - Retention Time Shift - Selectivity Change - Peak Shape Alteration memory_effect->chrom_change

Caption: Logical relationship of the additive memory effect.

References

Dealing with low reactivity of 7-fluorochroman-4-one in reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for researchers facing challenges with the low reactivity of 7-fluorochroman-4-one in reductive amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reductive amination of 7-fluorochroman-4-one failing or giving very low yields?

A1: The low reactivity of 7-fluorochroman-4-one is primarily due to the strong electron-withdrawing effect of the fluorine atom on the aromatic ring.[1][2][3] This effect deactivates the carbonyl group (ketone), making it less electrophilic and therefore less susceptible to nucleophilic attack by the amine. This initial step, the formation of the hemiaminal and subsequent imine/iminium ion, is often the rate-limiting step and fails under standard conditions.[4][5]

Q2: How can I improve the initial imine formation step?

A2: To drive the equilibrium towards imine formation, you can:

  • Use a Lewis Acid Catalyst: Adding a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the ketone's carbonyl group, making it more electrophilic.[6][7]

  • Employ Dehydrating Agents: The formation of an imine from a ketone and an amine releases a molecule of water.[8] Removing this water as it forms can significantly push the reaction forward.[5] This can be achieved by adding chemical dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic distillation with a Dean-Stark apparatus if the solvent is suitable (e.g., toluene).[5]

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for imine formation, although this should be monitored to avoid side reactions.

Q3: My imine seems to form, but the reduction step is inefficient. What can I do?

A3: If imine formation is confirmed (e.g., by TLC or NMR) but the final amine product is not obtained, the issue may lie with the reduction.

  • Protonate the Imine: The reduction of the imine is much faster if it is protonated to form an iminium ion, which is significantly more electrophilic.[5][9] Adding a mild acid, such as acetic acid, can catalyze this step, especially when using hydride reagents.[5] Most reductive aminations are optimal under weakly acidic conditions (pH 4-7).[4][10]

  • Choose a More Powerful Reducing Agent: If a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is failing, consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃) or, cautiously, sodium borohydride (NaBH₄).[6] Note that NaBH₄ can also reduce the starting ketone, so it should only be added after sufficient time has been allowed for complete imine formation.[6][7]

Q4: I am seeing side products. What are they and how can I avoid them?

A4: A common side product is the alcohol resulting from the direct reduction of the 7-fluorochroman-4-one starting material. This occurs when the reducing agent is too reactive and is not selective for the imine over the ketone.[6]

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they are less reactive and selectively reduce the protonated iminium ion over the ketone.[8][10]

  • Stepwise Procedure: Consider a two-step (indirect) protocol. First, form the imine under optimized conditions (e.g., with a Lewis acid and heat), remove the dehydrating agent/catalyst, and then add the reducing agent in a separate step.[10]

Visualization of Reactivity Issues

The diagram below illustrates the key factors contributing to the low reactivity of 7-fluorochroman-4-one in reductive amination.

G Figure 1: Factors Affecting 7-Fluorochroman-4-one Reactivity cluster_ketone 7-Fluorochroman-4-one System cluster_effects Resulting Effects cluster_outcome Experimental Outcome Ketone Carbonyl Group (C=O) Deactivation Electronic Deactivation of Carbonyl Carbon Fluorine 7-Fluoro Substituent Fluorine->Deactivation -I Effect (Inductive Withdrawal) SlowImine Slow Imine/ Iminium Formation Deactivation->SlowImine Reduced Electrophilicity Outcome Low Reaction Yield SlowImine->Outcome Rate-Limiting Step

Caption: Factors hindering the reductive amination of 7-fluorochroman-4-one.

Comparative Data on Reaction Conditions

For challenging substrates like 7-fluorochroman-4-one, modifying the reaction conditions is critical. The table below summarizes potential strategies and their expected outcomes.

ParameterStandard ConditionOptimized Condition for 7-Fluorochroman-4-oneRationale
Reducing Agent NaBH₃CNNaBH(OAc)₃ (STAB)STAB is a mild, non-toxic, and highly effective agent for deactivated ketones; it does not require strict pH control.[6][8]
Catalyst None or Acetic AcidTi(OiPr)₄ (1.5 eq.)A Lewis acid is used to activate the electron-deficient carbonyl group towards nucleophilic attack.[6][7]
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)DCE is the preferred solvent for STAB and is suitable for reactions requiring dehydrating agents or azeotropic water removal.[7]
Temperature Room Temperature (RT)RT to 50°CGentle heating can overcome the activation energy barrier for imine formation without promoting side reactions.
Additives NoneMolecular Sieves (4Å)Act as a dehydrating agent to shift the equilibrium towards imine formation.[5]
Procedure One-pot (direct)One-pot or Stepwise (indirect)A stepwise approach ensures imine formation is complete before the reduction step is initiated, preventing reduction of the starting ketone.[8][10]

Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination using STAB

This protocol is designed to overcome the low reactivity of the substrate in a single, efficient procedure.

Methodology:

  • To a dry, argon-flushed round-bottom flask, add 7-fluorochroman-4-one (1.0 mmol, 1 eq.) and the desired primary or secondary amine (1.2 mmol, 1.2 eq.).

  • Add anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Stir the mixture at room temperature and add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 mmol, 1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the consumption of the ketone by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq.) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stepwise (Indirect) Reductive Amination

This method provides greater control by separating the imine formation and reduction steps. It is particularly useful if the one-pot method results in reduction of the starting ketone.

Methodology:

  • Step A: Imine Formation

    • To a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, add 7-fluorochroman-4-one (1.0 mmol, 1 eq.), the amine (1.2 mmol, 1.2 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol, 0.1 eq.), and toluene (20 mL).

    • Heat the mixture to reflux and collect water in the Dean-Stark trap until no more is evolved (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Step B: Reduction of the Imine

    • Dissolve the crude imine from Step A in anhydrous methanol (15 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5 mmol, 1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the imine.

    • Quench the reaction by the slow, dropwise addition of water.

    • Perform a standard aqueous workup and extraction as described in Protocol 1.

    • Purify the product via column chromatography.

Experimental Workflow Diagram

The following diagram outlines the decision-making process and workflow for the reductive amination of 7-fluorochroman-4-one.

G Figure 2: Experimental Workflow for Reductive Amination Start Start: 7-Fluorochroman-4-one + Amine Protocol1 Protocol 1: One-Pot (STAB, Ti(OiPr)4) Start->Protocol1 Attempt optimized one-pot method first Monitor1 Monitor Reaction (TLC / LC-MS) Protocol1->Monitor1 CheckYield Reaction Complete? Good Yield? Monitor1->CheckYield Workup Workup & Purification CheckYield->Workup Yes Troubleshoot Troubleshoot: Low Conversion or Side Products CheckYield->Troubleshoot No Product Final Product Workup->Product Protocol2 Protocol 2: Stepwise (Imine Formation then Reduction) Troubleshoot->Protocol2 Switch to more controlled method Monitor2 Monitor Both Steps Protocol2->Monitor2 Monitor2->Workup Steps successful

Caption: Decision workflow for selecting the appropriate reductive amination protocol.

References

Technical Support Center: Functionalization of (R)-7-fluorochroman-4-amine without Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the functionalization of (R)-7-fluorochroman-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-7-fluorochroman-4-amine?

A1: Racemization is the conversion of an enantiomerically pure substance, such as (R)-7-fluorochroman-4-amine, into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate.[1] This is a significant concern in drug development because different enantiomers of a chiral molecule can have vastly different pharmacological activities and toxicological profiles. Maintaining the enantiomeric integrity of (R)-7-fluorochroman-4-amine during functionalization is therefore critical to ensure the desired therapeutic effect and safety of the final active pharmaceutical ingredient.

Q2: What are the primary causes of racemization during the functionalization of chiral amines?

A2: Racemization of chiral amines typically occurs under conditions that facilitate the formation of a planar, achiral intermediate at the stereocenter.[2][3] For (R)-7-fluorochroman-4-amine, which is a benzylic amine, the primary causes include:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center.[2][3]

  • Formation of Planar Intermediates: Reactions that proceed through intermediates like imines or enamines can lead to a loss of stereochemical information. Abstraction of the benzylic proton at the C4 position can lead to a planar carbanion, which can be reprotonated from either face, resulting in a racemic mixture.[4][5]

  • Inappropriate Reagents: Certain coupling reagents, especially when used without racemization-suppressing additives, can promote the formation of intermediates that are prone to racemization.[2]

Q3: How can I monitor the enantiomeric excess of my functionalized product?

A3: The most reliable and widely used method for determining the enantiomeric excess (e.e.) of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Gas Chromatography (GC) on a chiral column.[8]

Q4: Are there specific functionalization reactions that are more prone to causing racemization?

A4: Yes, reactions that involve activation of a group attached to the amine, particularly under basic conditions, can be susceptible to racemization. For instance, in peptide couplings, the activation of a carboxylic acid to be coupled with the amine can sometimes lead to racemization of the amino acid, especially if harsh coupling agents or strong bases are used.[9] While the chirality in (R)-7-fluorochroman-4-amine is on the amine-bearing carbon, any reaction condition that can facilitate the removal and re-addition of the benzylic proton can pose a risk.

Troubleshooting Guides

Problem 1: Significant racemization observed during N-acylation.

  • Potential Cause A: Inappropriate Base. Strong bases like N,N-diisopropylethylamine (DIEA) can be aggressive enough to abstract the benzylic proton, leading to racemization.[9]

    • Solution: Switch to a sterically hindered and less basic amine, such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective amount of base.[10]

  • Potential Cause B: Unsuitable Coupling Agent. Some coupling reagents, particularly when used without additives, can promote racemization.

    • Solution: Employ a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10] Phosphonium and aminium-based reagents like PyBOP and HBTU are also generally effective at minimizing racemization.[11]

  • Potential Cause C: High Reaction Temperature. Elevated temperatures can accelerate the rate of racemization.[12]

    • Solution: Perform the coupling reaction at room temperature or below (e.g., 0 °C).

Problem 2: Loss of enantiomeric purity during N-sulfonylation.

  • Potential Cause A: Strong Base. The use of a strong base to deprotonate the amine can also lead to deprotonation at the benzylic position.

    • Solution: Use a milder, non-nucleophilic base like pyridine or 2,6-lutidine.

  • Potential Cause B: Prolonged Reaction Time at Elevated Temperature.

    • Solution: Monitor the reaction closely and minimize the reaction time. If the reaction is sluggish at lower temperatures, consider using a more reactive sulfonylating agent rather than increasing the temperature.

Problem 3: Racemization during N-alkylation.

  • Potential Cause A: Reaction Mechanism. N-alkylation with alkyl halides can sometimes proceed through an SN1-like mechanism if a carbocation intermediate is formed, which would lead to racemization. However, for a primary amine reacting with a primary alkyl halide, an SN2 mechanism is more likely and should proceed with retention of configuration at the amine's stereocenter. Racemization is more of a concern if the reaction conditions promote elimination-addition or other side reactions.

    • Solution: Use a mild base, such as potassium carbonate, and a polar aprotic solvent like acetonitrile or DMF. Avoid harsh conditions and high temperatures. Reductive amination is an alternative N-alkylation method that is generally less prone to racemization of the amine component.

Quantitative Data on Racemization

Table 1: Effect of Base on Racemization during Acylation of a Chiral Benzylic Amine

Base% Racemization (Formation of undesired enantiomer)Reference
N,N-Diisopropylethylamine (DIEA)5-15%[9]
N-Methylmorpholine (NMM)< 2%[10]
2,4,6-Collidine< 1%[10]

Table 2: Effect of Coupling Agent on Racemization during Amide Bond Formation

Coupling Agent/Additive% Racemization (Formation of undesired enantiomer)Reference
DCC5-10%[11]
DCC/HOBt< 1%[11]
HBTU< 2%[13]
HATU< 1%[9]
PyBOP< 2%[11]

Experimental Protocols

Protocol 1: N-Acylation of (R)-7-fluorochroman-4-amine with Minimal Racemization

This protocol describes the acylation of (R)-7-fluorochroman-4-amine using a carboxylic acid and a coupling agent system designed to preserve stereochemical integrity.

Materials:

  • (R)-7-fluorochroman-4-amine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (R)-7-fluorochroman-4-amine (1.05 eq) in anhydrous DCM.

  • Add NMM (1.1 eq) to the amine solution.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 4).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC and HOBt are potential sensitizers; avoid skin contact.

Protocol 2: N-Sulfonylation of (R)-7-fluorochroman-4-amine

This protocol details the reaction of (R)-7-fluorochroman-4-amine with a sulfonyl chloride under mild conditions to prevent racemization.

Materials:

  • (R)-7-fluorochroman-4-amine

  • Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-7-fluorochroman-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude sulfonamide by recrystallization or flash column chromatography.

  • Analyze the enantiomeric excess by chiral HPLC (see Protocol 4).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Sulfonyl chlorides and pyridine are corrosive and toxic; handle with care.

Protocol 3: N-Alkylation of (R)-7-fluorochroman-4-amine via Reductive Amination

This protocol describes a two-step, one-pot procedure for the N-alkylation of (R)-7-fluorochroman-4-amine with an aldehyde or ketone that is less prone to racemization.

Materials:

  • (R)-7-fluorochroman-4-amine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (R)-7-fluorochroman-4-amine (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the reactants in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the desired N-alkylated amine by flash column chromatography.

  • Determine the enantiomeric excess using chiral HPLC (see Protocol 4).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Sodium triacetoxyborohydride is a moisture-sensitive reducing agent; handle with care. The quenching process may generate gas.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method for the analysis of functionalized 7-fluorochroman-4-amine derivatives, based on methods for structurally similar compounds.[6]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column: Amylose or cellulose-based, e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or similar

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Diethylamine (DEA) (optional, as a mobile phase additive for basic analytes)

  • Sample of the functionalized 7-fluorochroman-4-amine derivative

  • Racemic standard of the functionalized product (if available)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane/IPA (e.g., 90:10 v/v). For basic analytes, 0.1% DEA can be added to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or the λmax of the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • If available, inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers.

Data Analysis: Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.

Method Optimization:

  • Mobile Phase Composition: Adjust the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times but may affect resolution.

  • Flow Rate: Lowering the flow rate may improve resolution but will increase the analysis time.

  • Temperature: Varying the column temperature can influence selectivity.

Visualizations

Caption: Mechanism of base-catalyzed racemization of a chiral benzylic amine.

Functionalization_Workflow Start Define Functionalization (Acylation, Sulfonylation, Alkylation) Reaction_Type Select Reaction Type Start->Reaction_Type Acylation N-Acylation Reaction_Type->Acylation Acylation Sulfonylation N-Sulfonylation Reaction_Type->Sulfonylation Sulfonylation Alkylation N-Alkylation Reaction_Type->Alkylation Alkylation Coupling_Agent Choose Coupling Agent (e.g., EDC/HOBt, HATU) Acylation->Coupling_Agent Base_Selection Select Mild Base (e.g., NMM, Pyridine) Sulfonylation->Base_Selection Reductive_Amination Use Reductive Amination Alkylation->Reductive_Amination Coupling_Agent->Base_Selection Temp_Control Set Low Temperature (0°C to RT) Base_Selection->Temp_Control Run_Reaction Perform Experiment Temp_Control->Run_Reaction Reductive_Amination->Temp_Control Analysis Analyze e.e. by Chiral HPLC Run_Reaction->Analysis End Product with High e.e. Analysis->End

Caption: Workflow for selecting non-racemizing functionalization conditions.

Troubleshooting_Tree Start Racemization Observed? Check_Base Is a strong base (e.g., DIEA) used? Start->Check_Base Yes No_Racemization Maintain Conditions Start->No_Racemization No Change_Base Action: Switch to a weaker, sterically hindered base (NMM, Collidine) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature > RT? Check_Base->Check_Temp No Re_Analyze Re-run reaction and analyze e.e. Change_Base->Re_Analyze Lower_Temp Action: Lower temperature to 0°C or below Check_Temp->Lower_Temp Yes Check_Coupling Is a coupling agent used without an additive? Check_Temp->Check_Coupling No Lower_Temp->Re_Analyze Add_Additive Action: Use coupling agent with HOBt or Oxyma Check_Coupling->Add_Additive Yes Add_Additive->Re_Analyze

Caption: Troubleshooting decision tree for unexpected racemization.

References

Technical Support Center: Purification of (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-7-fluorochroman-4-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying and resolving the enantiomers of 7-fluorochroman-4-amine are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC). Diastereomeric salt formation is a classical resolution technique that involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2] Chiral HPLC is an analytical and preparative technique that uses a chiral stationary phase to separate the enantiomers.

Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is critical for successful diastereomeric salt resolution. Tartaric acid and its derivatives are commonly used for resolving chiral amines.[1][3] For 7-fluorochroman-4-amine, (-)-O,O'-dibenzoyl-L-tartaric acid has been shown to be effective. The selection of the resolving agent often requires empirical screening to find one that forms diastereomeric salts with a significant difference in solubility.

Q3: What are the key parameters to optimize in diastereomeric salt crystallization?

A3: Key parameters to optimize include the choice of solvent, the molar ratio of the resolving agent to the racemic amine, crystallization temperature, and cooling rate. The solvent system is particularly important and can significantly impact the yield and enantiomeric excess of the desired diastereomer.

Q4: Can I recycle the unwanted (S)-enantiomer?

A4: Yes, it is often possible to recycle the unwanted enantiomer through a process called racemization. This involves converting the unwanted enantiomer back into the racemic mixture, which can then be subjected to the resolution process again, thereby improving the overall yield of the desired (R)-enantiomer.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Inappropriate solvent.- Supersaturation not reached.- Presence of impurities inhibiting crystallization.- Screen a variety of solvents or solvent mixtures.- Concentrate the solution to induce supersaturation.- Cool the solution to a lower temperature.- Add a seed crystal of the desired diastereomeric salt.- Purify the racemic amine prior to resolution to remove impurities.
Low yield of the desired diastereomeric salt - Suboptimal solvent system.- Incomplete crystallization.- Co-precipitation of the more soluble diastereomer.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Extend the crystallization time or lower the final temperature.- Perform a controlled cooling profile.- Consider a second crop of crystals from the mother liquor.
Low enantiomeric excess (ee) of the final product - Inefficient separation of diastereomeric salts.- Racemization during the process.- Inaccurate measurement of optical rotation.- Recrystallize the diastereomeric salt to improve its purity.- Ensure that the conditions for liberating the free amine from the salt are not harsh enough to cause racemization.- Use a reliable method for ee determination, such as chiral HPLC.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).- Optimize the mobile phase by varying the solvent ratio (e.g., hexane/isopropanol) and the type and concentration of additives (e.g., diethylamine for basic compounds).
Poor peak shape (tailing or fronting) - Inappropriate mobile phase additive.- Overloading of the column.- Column degradation.- Adjust the concentration of the mobile phase additive.- Reduce the injection volume or the concentration of the sample.- Use a guard column and ensure proper column washing and storage.
Loss of resolution over time - Column contamination.- Change in mobile phase composition.- Wash the column according to the manufacturer's instructions.- Prepare fresh mobile phase and ensure consistent composition.

Experimental Protocols

Diastereomeric Salt Resolution of (±)-7-fluorochroman-4-amine

This protocol is based on the resolution procedure for 7-fluorochroman-4-amine.

Materials:

  • (±)-7-fluorochroman-4-amine

  • (-)-O,O'-Dibenzoyl-L-tartaric acid

  • Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Salt Formation:

    • Dissolve (±)-7-fluorochroman-4-amine in a minimal amount of methanol.

    • In a separate flask, dissolve an equimolar amount of (-)-O,O'-dibenzoyl-L-tartaric acid in methanol.

    • Add the amine solution to the tartaric acid solution with stirring.

    • Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by filtration.

    • Wash the salt with a small amount of cold methanol and then with methyl tert-butyl ether.

  • Recrystallization (Optional):

    • To improve the diastereomeric purity, the salt can be recrystallized from a suitable solvent like methanol.

  • Liberation of the Free (R)-amine:

    • Suspend the diastereomeric salt in a biphasic mixture of dichloromethane and saturated sodium bicarbonate solution.

    • Stir vigorously until all the solid has dissolved.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over magnesium sulfate, and filter.

  • Formation of the Hydrochloride Salt:

    • To the solution of the free amine in dichloromethane, add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the this compound by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data Summary

ParameterValue
Resolving Agent (-)-O,O'-Dibenzoyl-L-tartaric acid
Typical Solvents Methanol, Methyl tert-butyl ether
Expected Enantiomeric Excess (ee) >98% after recrystallization

Experimental Workflows

diastereomeric_resolution racemic_amine Racemic (±)-7-fluorochroman-4-amine crystallization Crystallization racemic_amine->crystallization resolving_agent (-)-O,O'-Dibenzoyl-L-tartaric acid resolving_agent->crystallization solvent_mix Methanol solvent_mix->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt ((R)-amine-(-)-tartaric acid) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (contains (S)-amine salt) filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base Treatment) diastereomeric_salt->liberation free_amine (R)-7-fluorochroman-4-amine liberation->free_amine hcl_salt_formation HCl Salt Formation free_amine->hcl_salt_formation final_product (R)-7-fluorochroman-4-amine HCl hcl_salt_formation->final_product

Caption: Workflow for the diastereomeric resolution of 7-fluorochroman-4-amine.

chiral_hplc_troubleshooting start Poor or No Resolution in Chiral HPLC check_csp Evaluate Chiral Stationary Phase (CSP) start->check_csp check_mobile_phase Optimize Mobile Phase check_csp->check_mobile_phase If no improvement resolution_ok Resolution Achieved check_csp->resolution_ok Resolution improves check_additive Adjust Mobile Phase Additive check_mobile_phase->check_additive If still poor check_mobile_phase->resolution_ok Resolution improves check_injection Check Injection Volume/Concentration check_additive->check_injection If peak shape is an issue check_additive->resolution_ok Peak shape/resolution improves check_injection->resolution_ok Peak shape/resolution improves

Caption: Troubleshooting logic for poor resolution in chiral HPLC.

References

Technical Support Center: Chiral Amine Synthesis - Purification and Impurity Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in chiral amine synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of diastereomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing diastereomeric impurities from a chiral amine synthesis?

A1: The three main strategies for separating diastereomers are crystallization, chromatography, and enzymatic resolution.[1][2] Each method has its own advantages and is chosen based on factors like the properties of the amine, the scale of the synthesis, and the desired purity.

Q2: How do I choose the best method for my specific chiral amine?

A2: The selection of a separation method depends on several factors. Diastereomeric salt crystallization is a cost-effective and scalable method often used in industrial processes.[2][3] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers high resolution for a wide range of compounds and is excellent for both analytical and preparative scales.[4][5] Enzymatic resolution is highly selective and operates under mild conditions, making it suitable for sensitive molecules.[6]

Q3: What is a chiral resolving agent and how does it work in crystallization?

A3: A chiral resolving agent is an enantiomerically pure compound, typically a chiral acid or base, that reacts with a racemic mixture to form a pair of diastereomeric salts.[7][8] Since diastereomers have different physical properties, such as solubility, one diastereomer will preferentially crystallize from a solution, allowing for their separation.[7][9] Common resolving agents for chiral amines include tartaric acid, dibenzoyl-D-tartaric acid, and camphoric acid.[7][10]

Q4: Can I reuse the unwanted enantiomer?

A4: Yes, in many cases, the unwanted enantiomer can be racemized (converted back into a racemic mixture) and recycled, which can significantly increase the overall yield of the desired enantiomer to nearly 100%.[1][11] This process is a key principle in developing efficient and economical synthetic routes.

Troubleshooting Guides

Diastereomeric Salt Crystallization

This method is powerful but can present challenges. Here are some common issues and how to address them:

Problem Potential Cause Suggested Solution
No crystals form - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Try a different solvent or a mixture of solvents to reduce solubility.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired diastereomer if available.
"Oiling out" instead of crystallization - The melting point of the diastereomeric salt is lower than the crystallization temperature.- The concentration of the salt in the solution is too high.- Lower the crystallization temperature.- Add more solvent to decrease the concentration.- Change the solvent system entirely.
Low yield of the desired diastereomer - The desired diastereomer is still significantly soluble in the mother liquor.- The cooling process was too rapid, preventing complete crystallization.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Employ a slower, more controlled cooling profile.- Cool the mixture to a lower temperature for a longer period.
Low diastereomeric excess (de) - The solubilities of the two diastereomers are too similar in the chosen solvent.- Co-precipitation of the undesired diastereomer.- Screen a wider range of solvents to find one with better selectivity.- Perform recrystallization of the isolated salt to improve purity.- Optimize the amount of resolving agent used; sometimes a non-stoichiometric amount can improve selectivity.
Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a highly effective separation technique, but achieving optimal resolution requires careful method development.

Problem Potential Cause Suggested Solution
Poor peak resolution - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Adjust the mobile phase composition by varying the solvent ratios and additives.- For basic amines, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Peak tailing - Strong interactions between the amine and the stationary phase.- Presence of active sites on the silica support of the CSP.- Add a competitor to the mobile phase, such as a small amount of a similar amine.- Use a CSP with a deactivated silica surface.- Adjust the pH of the mobile phase if using reversed-phase chromatography.
Ghost peaks - Contamination in the sample, solvent, or HPLC system.- Carryover from a previous injection.- Ensure high purity of solvents and samples.- Flush the column and injection system thoroughly between runs.- Use a needle wash for the autosampler.
Irreproducible retention times - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Use a guard column to protect the analytical column and replace it regularly.
Enzymatic Resolution

Enzymatic resolutions offer high selectivity but can be sensitive to reaction conditions.

Problem Potential Cause Suggested Solution
Low enantioselectivity (low ee) - The chosen enzyme is not optimal for the substrate.- Suboptimal reaction temperature or solvent.- Screen a variety of enzymes (e.g., different lipases, proteases).- Lowering the reaction temperature can sometimes increase enantioselectivity.- Screen different organic solvents, as they can influence enzyme conformation and selectivity.
Slow reaction rate - Low enzyme activity under the reaction conditions.- Enzyme inhibition by the substrate or product.- Increase the enzyme loading.- Optimize the reaction temperature (be aware that higher temperatures may decrease enantioselectivity).- If product inhibition is an issue, consider in situ product removal.
Enzyme instability - Harsh reaction conditions (e.g., high temperature, incompatible solvent).- Repeated use leading to denaturation.- Immobilize the enzyme on a solid support to improve stability and facilitate reuse.- Operate at a milder temperature.- Choose a solvent that is known to be compatible with the enzyme.

Data Presentation: Comparison of Resolution Methods

The efficiency of each resolution method can vary significantly depending on the specific chiral amine and the conditions used. The following table provides a general comparison of the enantiomeric excess (ee) that can be achieved with each technique.

Method Typical Enantiomeric Excess (ee) Achieved Key Advantages Common Challenges
Diastereomeric Salt Crystallization Often >95% after one or two crystallizations.[11]Scalable, cost-effective, well-established.Success is highly dependent on finding a suitable resolving agent and solvent; can be time-consuming to optimize.[12]
Chiral Chromatography (HPLC/SFC) Can achieve >99% ee.[5]High resolution, applicable to a wide range of compounds, suitable for analytical and preparative scales.Higher cost of chiral stationary phases and solvents, requires specialized equipment.
Enzymatic Kinetic Resolution Often >99% ee.[6][13]High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme may have limited substrate scope, potential for product inhibition, theoretical maximum yield of 50% for the desired enantiomer without a racemization step.[14]

Experimental Protocols

Detailed Protocol for Diastereomeric Salt Crystallization of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using a chiral acid as the resolving agent.[7]

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Standard laboratory glassware (flasks, beakers, Büchner funnel)

  • Filtration apparatus

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent in an Erlenmeyer flask.

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same warm solvent.

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for a period of time (e.g., 1-2 hours).[7]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[7]

    • Dry the crystals under vacuum or by air drying.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.[7]

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

    • Remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the recovered amine using chiral HPLC or by measuring its specific rotation.

General Protocol for Chiral HPLC Method Development

This protocol outlines a systematic approach for developing a chiral HPLC method for the separation of amine enantiomers.[4]

Materials:

  • Racemic amine standard

  • A selection of chiral stationary phases (CSPs) (e.g., polysaccharide-based and cyclodextrin-based columns)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Mobile phase additives (e.g., diethylamine, trifluoroacetic acid)

  • HPLC system with a UV detector

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a polysaccharide-based CSP (e.g., Chiralpak IA or Chiralcel OD-H) as they have a broad applicability.

    • For normal phase mode, begin with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine.

    • For polar organic mode, a mobile phase of acetonitrile/methanol (90:10 v/v) with 0.1% diethylamine can be effective.[5]

    • For reversed-phase mode, start with a mobile phase of aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • If separation is observed but resolution is poor, optimize the mobile phase composition by varying the ratio of the strong and weak solvents.

    • Adjust the concentration and type of additive. For basic amines, a basic additive is usually necessary to achieve good peak shape.

    • Optimize the flow rate. A lower flow rate often improves resolution but increases analysis time.

    • Control the column temperature using a column oven. Temperature can affect selectivity.

  • System Suitability:

    • Once a suitable separation is achieved, perform system suitability tests by making multiple injections of the standard to ensure the method is reproducible and robust. Key parameters to evaluate include resolution (Rs > 1.5 is desirable), tailing factor, and retention time precision.[3]

General Protocol for Enzymatic Kinetic Resolution of a Racemic Amine

This protocol describes a typical procedure for the lipase-catalyzed acylation of a racemic amine.[15]

Materials:

  • Racemic amine

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane, MTBE)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Apparatus for monitoring the reaction (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask with a magnetic stir bar, add the racemic amine (1.0 equivalent) and the anhydrous organic solvent.

    • Add the acylating agent (typically 0.5 equivalents to achieve ~50% conversion).

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of amine).

  • Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Work-up and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • The unreacted amine can be separated from the acylated product by column chromatography or by an acid-base extraction.

  • Analysis:

    • Determine the enantiomeric excess (ee) of both the recovered unreacted amine and the amide product.

Visualizations

Experimental Workflow for Chiral Amine Purification

G cluster_start Starting Material cluster_methods Separation Methods cluster_process Processing cluster_end Final Products racemic_amine Racemic Chiral Amine crystallization Diastereomeric Salt Crystallization racemic_amine->crystallization Choose Method chromatography Chiral Chromatography (HPLC/SFC) racemic_amine->chromatography Choose Method enzymatic Enzymatic Kinetic Resolution racemic_amine->enzymatic Choose Method separation Separation of Diastereomers/ Enantiomers crystallization->separation chromatography->separation enzymatic->separation liberation Liberation of Free Amine (from salt or derivative) separation->liberation desired_enantiomer Desired Enantiomer liberation->desired_enantiomer unwanted_enantiomer Unwanted Enantiomer liberation->unwanted_enantiomer racemization Racemization unwanted_enantiomer->racemization Optional Recycle racemization->racemic_amine

Caption: General experimental workflow for the purification of a chiral amine from a racemic mixture.

Troubleshooting Decision Tree for Diastereomeric Salt Crystallization

G start Start: Diastereomeric Salt Crystallization Experiment q1 Are crystals forming? start->q1 a1_yes Proceed to Isolation q1->a1_yes Yes q2 Is the product oiling out? q1->q2 No q3 Is the yield low? a1_yes->q3 a2_yes Lower Temperature Add More Solvent Change Solvent q2->a2_yes Yes a2_no Concentrate Solution Cool to Lower Temp Scratch Flask/Seed q2->a2_no No a3_yes Optimize Solvent Slow Cooling Profile Lower Final Temp q3->a3_yes Yes q4 Is the diastereomeric excess (de) low? q3->q4 No a3_yes->q4 a4_yes Recrystallize Product Screen Other Solvents Optimize Resolving Agent Ratio q4->a4_yes Yes a4_no Success! q4->a4_no No

Caption: A decision tree to troubleshoot common issues in diastereomeric salt crystallization.

References

Validation & Comparative

A Researcher's Guide to Selecting a Chiral Stationary Phase for the Enantioselective Separation of 7-Fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis and analysis of chiral drug candidates. 7-Fluorochroman-4-amine is a key chiral intermediate, and achieving its enantiomeric purity is essential for ensuring pharmacological specificity and safety. This guide provides an objective comparison of chiral stationary phases (CSPs) suitable for the separation of 7-fluorochroman-4-amine, supported by experimental data from analogous compounds to provide a robust starting point for method development.

The primary challenge in separating chiral primary amines like 7-fluorochroman-4-amine lies in their tendency to interact strongly with the silica support of many CSPs, which can lead to poor peak shape and resolution. The selection of an appropriate CSP and the optimization of mobile phase conditions are therefore paramount. This guide focuses on three major classes of CSPs that have demonstrated high success rates for the separation of primary amines and related structures: Polysaccharide-based, Cyclofructan-based, and Crown Ether-based CSPs.

Comparison of Chiral Stationary Phase Performance

The selection of the ideal CSP is a balance between achieving high selectivity and maintaining good peak shape and reasonable analysis times. Polysaccharide-based CSPs are known for their broad applicability, while cyclofructan and crown ether phases offer specialized, high-selectivity options for primary amines.

Table 1: Performance Comparison of Chiral Stationary Phases for Primary Amine Separations

Chiral Stationary Phase (CSP) TypeRepresentative Column(s)Typical Mobile Phase Mode(s)Common Additive(s)Expected Performance for Primary AminesKey StrengthsPotential Weaknesses
Polysaccharide-based Chiralpak® IA, IB, IC, IE, IF; Chiralcel® OD-HNormal Phase (NP), Polar Organic (PO), SFCBasic (e.g., DEA, TEA, BA)Good to Excellent Selectivity (α > 1.2), Good Resolution (Rs > 1.5)Broad applicability, high success rate for a wide range of compounds.[1]Basic additives are often required to achieve good peak shape.[2]
Cyclofructan-based Larihc® CF6-PPolar Organic (PO), SFCAcidic + Basic (e.g., TFA + TEA)Excellent Selectivity, High Success Rate for Primary Amines.[3][4]High efficiency and unique selectivity for primary amines.[3][4]Performance can be sensitive to the choice and concentration of additives.
Crown Ether-based Crownpak® CR-I(+)Supercritical Fluid (SFC), Reversed Phase (RP)Acidic (e.g., TFA)Superior Resolution for many primary amines.[5]Excellent for resolving underivatized primary amines and amino acids.[5]Typically requires acidic mobile phases, which may not be suitable for all analytes or instruments.

Note: The performance data in this table is synthesized from studies on various primary amines and analogous compounds.[1][2][3][4][5] Actual results for 7-fluorochroman-4-amine may vary.

Table 2: Representative Chromatographic Data for Analogous Separations

Analyte ClassChiral Stationary PhaseMobile Phasek'1αRsReference
4-AminoflavanesChiralcel® OJHeptane/Ethanol->1.5>2.0[6]
Primary AminesChiralpak® IFAcetonitrile/Isopropanol + 0.1% Butylamine---[3]
Primary AminesLarihc® CF6-PAcetonitrile/Methanol + 0.3% TFA/0.2% TEA--0.5 - 2.0[3]
Primary AminesCrownpak® CR-I(+)CO₂/Ethanol + 0.8% TFA--Baseline for 9/12 amines[5]

k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. This data is from separations of compounds structurally similar to 7-fluorochroman-4-amine and serves as a strong starting point for method development.

Experimental Protocols

Detailed methodologies for screening and optimizing the separation of 7-fluorochroman-4-amine on the discussed CSPs are provided below. These protocols are based on established methods for analogous primary amines.

Protocol 1: Screening on Polysaccharide-based CSPs (HPLC - Normal Phase)

  • Instrumentation and Materials:

    • HPLC System with UV detector.

    • Chiral Column: e.g., Chiralpak® IE or Chiralcel® OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) mixtures (e.g., 90:10, 80:20 v/v).

    • Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v).

    • Sample: Racemic 7-fluorochroman-4-amine dissolved in mobile phase at ~1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: n-Hexane / IPA / DEA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 270 nm).

    • Injection Volume: 5-10 µL.

  • Optimization:

    • Adjust the ratio of Hexane to IPA. Increasing IPA content will generally decrease retention time.

    • Vary the alcohol modifier (e.g., switch to Ethanol).

    • Optimize the concentration of the basic additive to improve peak shape.

Protocol 2: Screening on Cyclofructan-based CSPs (SFC)

  • Instrumentation and Materials:

    • SFC System with UV or PDA detector.

    • Chiral Column: Larihc® CF6-P (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent/modifier).

    • Additives: Trifluoroacetic acid (TFA) and Triethylamine (TEA).

    • Sample: Racemic 7-fluorochroman-4-amine dissolved in Methanol at ~1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: 75:25 (v/v) CO₂ / Methanol.

    • Additives in Modifier: 0.3% TFA and 0.2% TEA in the Methanol portion.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at a suitable wavelength.

  • Optimization:

    • Vary the percentage of the Methanol co-solvent.

    • Adjust the ratio of TFA to TEA to optimize selectivity and peak shape.[7]

    • Screen other alcohol modifiers such as Ethanol or IPA.

Protocol 3: Screening on Crown Ether-based CSPs (SFC)

  • Instrumentation and Materials:

    • SFC System with UV or PDA detector.

    • Chiral Column: Crownpak® CR-I(+) (3.0 x 100 mm, 3 µm).

    • Mobile Phase: Supercritical CO₂ and Ethanol (as co-solvent/modifier).

    • Additive: Trifluoroacetic acid (TFA).

    • Sample: Racemic 7-fluorochroman-4-amine dissolved in Ethanol at ~1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: 80:20 (v/v) CO₂ / Ethanol.

    • Additive in Modifier: 0.8% TFA in the Ethanol portion.

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 120 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at a suitable wavelength.

  • Optimization:

    • Adjust the percentage of the Ethanol co-solvent.

    • Screen other alcohol modifiers like Methanol or IPA; ethanol often provides the best resolution on this phase.[5]

    • Adding a small percentage of water (e.g., 5%) to the modifier can sometimes improve peak shape.[5]

Workflow for Chiral Method Development

The process of developing a robust chiral separation method follows a logical progression from initial screening to final optimization. The following diagram illustrates a systematic approach for the separation of 7-fluorochroman-4-amine.

Chiral_Method_Development start Define Analyte: 7-Fluorochroman-4-amine (Primary Amine) screening Initial CSP Screening (Parallel Approach) start->screening csp1 Polysaccharide CSPs (e.g., Chiralpak IE, Chiralcel OD-H) Mode: NP-HPLC or SFC Additive: Basic (DEA, TEA) screening->csp1 csp2 Cyclofructan CSPs (e.g., Larihc CF6-P) Mode: PO-HPLC or SFC Additive: Acidic + Basic (TFA/TEA) screening->csp2 csp3 Crown Ether CSPs (e.g., Crownpak CR-I(+)) Mode: SFC Additive: Acidic (TFA) screening->csp3 eval Evaluate Initial Results: - No Separation? - Partial Separation? - Baseline Separation? csp1->eval csp2->eval csp3->eval eval->screening No Separation, Try Different CSPs optimize Method Optimization eval->optimize Partial or Baseline Separation Found opt_params Adjust Parameters: - Mobile Phase Composition - Additive Concentration - Temperature - Flow Rate optimize->opt_params final Validated Chiral Method (Rs > 1.5) opt_params->final

Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC/SFC method for separating 7-fluorochroman-4-amine enantiomers.

Conclusion and Recommendations

For the chiral separation of 7-fluorochroman-4-amine, a screening approach utilizing polysaccharide, cyclofructan, and crown ether-based CSPs is highly recommended.

  • Polysaccharide-based CSPs represent the most versatile starting point due to their broad selectivity. An initial screening in normal phase HPLC or SFC with a basic additive is likely to yield promising results.

  • If polysaccharide columns do not provide adequate separation, Cyclofructan and Crown Ether-based CSPs should be evaluated, particularly under SFC conditions. These phases are specifically tailored for primary amines and often provide superior resolution where other columns fail.

By following the structured screening protocols and optimization strategies outlined in this guide, researchers can efficiently develop a robust and reliable method for the enantioselective separation of 7-fluorochroman-4-amine, ensuring the quality and stereochemical integrity of this important pharmaceutical intermediate.

References

HPLC vs. SFC: A Comparative Guide for Chiral Purity Analysis of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of chiral separations, selecting the optimal analytical technique is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the critical task of determining the enantiomeric purity of fluorinated amines, a compound class of growing importance in pharmaceuticals.

The incorporation of fluorine into amine-containing molecules can significantly alter their physicochemical properties, presenting unique challenges and opportunities for chiral recognition. Both HPLC and SFC have demonstrated capabilities in this area, yet they operate on different principles, leading to distinct advantages and disadvantages in terms of speed, efficiency, environmental impact, and overall performance. This guide presents a data-driven comparison to aid in the selection of the most suitable technique for your specific analytical needs.

At a Glance: Key Performance Metrics

A direct comparison of HPLC and SFC for the chiral analysis of fluorinated amines reveals significant differences in analysis time, solvent consumption, and often, enantiomeric resolution. SFC, leveraging the unique properties of supercritical CO2, frequently emerges as a faster and more environmentally friendly alternative.

ParameterHPLCSFCKey Advantages of SFC
Typical Analysis Time 10 - 30 minutes2 - 10 minutes3 to 5 times faster analysis times, enabling higher throughput.[1][2]
Resolution (Rs) Good to ExcellentOften SuperiorCan provide superior enantiomeric resolution for comparable retention times.[3]
Solvent Consumption High (e.g., Hexane/IPA)Significantly ReducedPrimarily uses CO2, a greener and less expensive solvent, drastically cutting organic solvent waste.[4][5]
Column Equilibration Longer (minutes)Faster (seconds to a minute)Quicker column equilibration between runs increases sample throughput.[3][6]
Peak Symmetry Variable, can be challenging for basic aminesGenerally ImprovedOften results in better peak shapes for basic compounds like amines.[7]
Versatility Well-established with a wide range of columns and mobile phases for various sample types, including aqueous samples.[8]Excellent for chiral and non-polar compounds; can be complementary to HPLC.[1][8]Offers complementary selectivity to HPLC.[1]

Experimental Protocols: A Practical Guide

The following protocols outline general screening procedures for establishing a chiral separation method for a fluorinated amine using both HPLC and SFC.

Protocol 1: Chiral HPLC Method Development

This protocol provides a starting point for screening different chiral stationary phases (CSPs) and mobile phases for the analysis of a racemic fluorinated amine.

1. Sample Preparation:

  • Prepare a stock solution of the racemic fluorinated amine in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

2. Initial Screening Conditions:

  • Columns: Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).

  • Mobile Phase:

    • Normal Phase: Start with a mixture of Hexane/Isopropanol (90:10 v/v). For basic amines, add 0.1% diethylamine (DEA) as an additive to improve peak shape.[9]

    • Polar Organic Mode: A mixture of Acetonitrile/Methanol (50:50 v/v) with 0.1% trifluoroacetic acid (TFA) can also be effective for primary amines.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm or a wavelength appropriate for the analyte's chromophore.

3. Optimization:

  • If separation is observed, optimize the resolution by adjusting the ratio of the mobile phase constituents.

  • Vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration.

  • Adjust the concentration of the additive (DEA or TFA) as needed.

Protocol 2: Chiral SFC Method Development

This protocol outlines a general approach for developing a chiral SFC method for a fluorinated amine.

1. Sample Preparation:

  • Prepare a stock solution of the racemic fluorinated amine in methanol or ethanol at a concentration of approximately 1 mg/mL.

2. Initial Screening Conditions:

  • Columns: Utilize the same set of polysaccharide-based chiral columns as in the HPLC screening.

  • Mobile Phase:

    • Primary Component: Supercritical CO2.

    • Co-solvent/Modifier: Start with a gradient of methanol from 5% to 40% over 5-10 minutes.

    • Additive: For basic amines, an additive like 0.1-0.3% triethylamine (TEA) or diethylamine (DEA) in the co-solvent is often necessary to achieve good peak shape and resolution. For some primary amines, a combination of trifluoroacetic acid and triethylamine can yield excellent selectivity.[7]

  • Flow Rate: 3.0 mL/min.[4]

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm or a suitable wavelength.

3. Optimization:

  • Adjust the gradient slope and range of the co-solvent.

  • Screen different alcohol co-solvents (e.g., ethanol, isopropanol).

  • Optimize the type and concentration of the additive.

  • Vary the back pressure and temperature to fine-tune the separation.

Visualizing the Workflow

To better illustrate the operational steps involved in each technique, the following diagrams depict the typical experimental workflows for chiral purity analysis using HPLC and SFC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Racemic Fluorinated Amine (1 mg/mL) Injector Autosampler/Injector Sample->Injector Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Enantiomeric Purity Chromatogram->Purity

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_data Data Analysis Sample Prepare Racemic Fluorinated Amine (1 mg/mL) Injector Autosampler/Injector Sample->Injector Inject CO2_Source CO2 Cylinder CO2_Pump CO2 Pump CO2_Source->CO2_Pump Modifier Prepare Modifier (e.g., Methanol + 0.1% TEA) Modifier_Pump Modifier Pump Modifier->Modifier_Pump Mixer Mixer CO2_Pump->Mixer Modifier_Pump->Mixer Mixer->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Separation Detector UV Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Enantiomeric Purity Chromatogram->Purity

Caption: Supercritical Fluid Chromatography (SFC) experimental workflow.

Concluding Remarks

For the chiral purity analysis of fluorinated amines, Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional High-Performance Liquid Chromatography (HPLC). The primary advantages of SFC lie in its significantly reduced analysis times, lower consumption of organic solvents, and often superior or comparable separation performance.[3][5][8][10] These benefits translate to higher throughput, lower operational costs, and a reduced environmental footprint, aligning with the principles of green chemistry.[5][6]

While HPLC remains a robust and versatile technique with a vast historical database and a wider range of applications for diverse sample types, the speed and efficiency of SFC make it particularly well-suited for high-throughput screening and routine quality control in drug discovery and development.[6][8] The choice between HPLC and SFC will ultimately depend on the specific requirements of the analysis, including the desired throughput, sensitivity, and available instrumentation. However, for the chiral analysis of fluorinated amines, the evidence suggests that SFC is not just a viable alternative, but often the preferred method for achieving fast, efficient, and green separations.

References

Navigating the Chiral Labyrinth: A Comparative Guide to Resolving 7-Fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of chiral molecules. This guide offers a comparative analysis of common chiral resolving agents for 7-fluorochroman-4-amine, a crucial building block in medicinal chemistry. In the absence of specific published data for the direct resolution of 7-fluorochroman-4-amine, this guide utilizes experimental data from a structurally analogous compound to provide a practical framework for methodological development.

The most prevalent and industrially scalable method for separating enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent.[1] This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. Following separation, the desired enantiomer of the amine is liberated from the salt. Common classes of chiral resolving agents for amines include tartaric acid derivatives, mandelic acid derivatives, and camphorsulfonic acid.[2]

Performance of Chiral Resolving Agents: A Data-Driven Comparison

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)
(R,R)-4-chlorotartranilic acid1:0.65Methanol20-2544>98
(R,R)-di-p-toluoyl-tartaric acid1:0.55Ethanol20-2542>97

This data is for the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine and should be considered as a guide for the resolution of 7-fluorochroman-4-amine.[3]

Experimental Protocols

The following are detailed experimental protocols adapted from the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, providing a foundational methodology for the chiral resolution of 7-fluorochroman-4-amine.[3]

Resolution with (R,R)-4-chlorotartranilic acid
  • Dissolution: Dissolve racemic 7-fluorochroman-4-amine (1 equivalent) in methanol at room temperature.

  • Addition of Resolving Agent: Add a solution of (R,R)-4-chlorotartranilic acid (0.65 equivalents) in methanol to the amine solution with stirring.

  • Crystallization: Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt. The crystallization time will need to be optimized.

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir until the salt has completely dissolved and the layers have separated.

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched 7-fluorochroman-4-amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Resolution with (R,R)-di-p-toluoyl-tartaric acid

The protocol is identical to that described for (R,R)-4-chlorotartranilic acid, with (R,R)-di-p-toluoyl-tartaric acid (0.55 equivalents) used as the resolving agent and ethanol as the solvent. The optimal temperature and crystallization time may need to be adjusted based on the solubility of the resulting diastereomeric salt.

Visualizing the Process

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_preparation Diastereomeric Salt Formation cluster_separation Separation & Liberation cluster_analysis Analysis racemic_amine Racemic 7-Fluorochroman-4-amine dissolution Dissolution & Mixing racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Liquid basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction enantioenriched_amine Enantiomerically Enriched Amine extraction->enantioenriched_amine chiral_hplc Chiral HPLC/SFC Analysis enantioenriched_amine->chiral_hplc ee_determination ee Determination chiral_hplc->ee_determination

Experimental workflow for chiral resolution via diastereomeric salt formation.

logical_relationship racemic_mixture Racemic (R/S)-Amine diastereomeric_salts Diastereomeric Salts (R)-(+)-Salt & (S)-(+)-Salt racemic_mixture->diastereomeric_salts chiral_acid (+)-Chiral Acid chiral_acid->diastereomeric_salts separation Separation (Crystallization) diastereomeric_salts->separation r_salt (R)-(+)-Salt (Less Soluble) separation->r_salt s_salt_solution (S)-(+)-Salt (More Soluble) separation->s_salt_solution basification_r Basification r_salt->basification_r basification_s Basification s_salt_solution->basification_s r_amine (R)-Amine basification_r->r_amine recovered_acid Recovered (+)-Chiral Acid basification_r->recovered_acid s_amine (S)-Amine basification_s->s_amine basification_s->recovered_acid

Logical relationship in diastereomeric salt resolution.

References

A Comparative Guide to the Validation of Analytical Methods for (R)-7-fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral compounds like (R)-7-fluorochroman-4-amine hydrochloride are of paramount importance. The enantiomeric purity of such compounds can significantly impact their pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are crucial for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an objective comparison of the two primary chromatographic techniques for the validation of an analytical method for this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). The comparison is supported by typical experimental data and detailed methodologies based on established practices for similar chiral amines.

Overview of Analytical Techniques

The separation and quantification of enantiomers like (R)- and (S)-7-fluorochroman-4-amine are predominantly achieved using chromatographic techniques that employ a chiral stationary phase (CSP).[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique for chiral analysis.[1] Its wide acceptance is due to the availability of a diverse range of CSPs, particularly polysaccharide-based ones, which are effective for separating a broad spectrum of chiral compounds.[2] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to achieve optimal selectivity.[1]

  • Chiral Supercritical Fluid Chromatography (SFC): A powerful and "green" alternative to HPLC.[3] By using supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents.[1][3] Key advantages of SFC include faster analysis times, quicker column equilibration, and often superior peak shapes and resolution compared to HPLC.[1][3]

Comparative Analysis of Analytical Techniques

The choice between Chiral HPLC and Chiral SFC depends on several factors, including the desired speed of analysis, solvent consumption considerations, and the specific characteristics of the analyte. Below is a summary of typical performance characteristics for each technique in the context of analyzing a chiral amine like this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction with a solid chiral stationary phase in a liquid mobile phase.[2]Utilizes a supercritical fluid (e.g., CO2) as the mobile phase for separation on a chiral stationary phase.[2]
Typical Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica)[1]Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica)[3]
Mobile Phase n-Hexane/Ethanol or 2-Propanol with a basic additive (e.g., diethylamine)[4]CO2/Methanol with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine)[3]
Typical Analysis Time 10-30 minutes[5]< 10 minutes[3]
Solvent Consumption HighLow[1]
Advantages High versatility, wide range of established methods, robust and reliable.[5]Fast analysis, reduced solvent usage, improved peak symmetry.[3]
Limitations Longer run times, higher solvent cost and disposal issues.[1]Requires specialized instrumentation, can have lower sensitivity for some compounds.

Validation of the Analytical Method

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] The key validation parameters are summarized in the table below, with typical acceptance criteria for an enantiomeric purity method.

Validation ParameterTypical Acceptance Criteria
Specificity The method must be able to resolve the (R)-enantiomer from the (S)-enantiomer and any other potential impurities or degradation products. Resolution (Rs) between enantiomeric peaks should be ≥ 1.5.[5]
Linearity A linear relationship between the peak area and the concentration of the (S)-enantiomer should be demonstrated over a specified range (e.g., from the Limit of Quantitation to 120% of the specification limit for the undesired enantiomer). The correlation coefficient (r²) should be ≥ 0.999.[9]
Range The range of the method is established by confirming that it provides an acceptable degree of linearity, accuracy, and precision.[10] For an enantiomeric purity method, this would typically be from the LOQ to a level exceeding the expected limit of the unwanted enantiomer.
Accuracy The accuracy is the closeness of the test results to the true value. This is typically assessed by spiking the sample with known amounts of the (S)-enantiomer at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The recovery should be within 90.0% to 110.0%.[11]
Precision Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses (e.g., n=6) of a sample spiked with the (S)-enantiomer at the specification limit. The Relative Standard Deviation (RSD) should be ≤ 5.0%.[11] Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be ≤ 10.0%.
Limit of Detection (LOD) The lowest amount of the (S)-enantiomer that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD of ≤ 10.0%.[12]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). The system suitability parameters should remain within acceptable limits.[12]

Experimental Protocols

The following are detailed, representative methodologies for the validation of an analytical method for this compound using Chiral HPLC and Chiral SFC.

Chiral HPLC Method Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).[4]

  • Mobile Phase: n-Hexane: 2-Propanol: Diethylamine (80:20:0.1, v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound and the (S)-enantiomer in the mobile phase to prepare stock solutions.

  • Sample Solution: Prepare a solution of the test sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

3. Validation Procedure:

  • Specificity: Inject individual solutions of the (R)- and (S)-enantiomers, a mixture of both, and a placebo solution to demonstrate resolution and lack of interference.

  • Linearity: Prepare a series of at least five concentrations of the (S)-enantiomer over the desired range. Plot the peak area versus concentration and determine the correlation coefficient.

  • Accuracy and Precision: Analyze samples spiked with the (S)-enantiomer at three different concentration levels in triplicate on three different days. Calculate the percent recovery for accuracy and the RSD for precision.

  • LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the resolution and retention times.

Chiral SFC Method Protocol

1. Instrumentation and Chromatographic Conditions:

  • SFC System: A standard SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Mobile Phase: Supercritical CO2 and Methanol with 0.2% trifluoroacetic acid and 0.1% triethylamine. A typical starting gradient would be 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.[1]

  • Back Pressure: 150 bar.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Standard and Sample Solutions: Prepare as described for the HPLC method, using Methanol as the diluent.

3. Validation Procedure:

  • Follow the same validation procedures for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as outlined for the Chiral HPLC method, adapting for the SFC system and conditions.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method and selecting an appropriate technique, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation (ICH Q2 R1) cluster_documentation 4. Documentation & Implementation define_purpose Define Purpose & Scope (e.g., Enantiomeric Purity) select_method Select Analytical Technique (HPLC, SFC, etc.) define_purpose->select_method develop_protocol Develop Initial Method Protocol select_method->develop_protocol optimize_params Optimize Parameters (Column, Mobile Phase, etc.) develop_protocol->optimize_params system_suitability Define System Suitability Tests (SST) optimize_params->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop implementation Implement for Routine Use sop->implementation

Caption: Workflow for Analytical Method Validation.

Chiral_Method_Selection start Need for Chiral Separation of (R)-7-fluorochroman-4-amine HCl high_throughput High Throughput Needed? start->high_throughput green_chemistry Green Chemistry/ Solvent Reduction a Priority? high_throughput->green_chemistry No sfc Chiral SFC high_throughput->sfc Yes existing_instrumentation Existing Instrumentation? green_chemistry->existing_instrumentation No green_chemistry->sfc Yes hplc Chiral HPLC existing_instrumentation->hplc HPLC Only existing_instrumentation->sfc SFC Available consider_both Consider Both Methods existing_instrumentation->consider_both Both Available

Caption: Decision Tree for Chiral Method Selection.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-7-fluorochroman-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Stereoisomerism and Drug Activity

Chirality plays a pivotal role in the interaction of drugs with their biological targets. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A classic example is the antidepressant citalopram, where the (S)-enantiomer (escitalopram) is a potent serotonin reuptake inhibitor, while the (R)-enantiomer is significantly less active. Therefore, the separate evaluation of the (R)- and (S)-enantiomers of 7-fluorochroman-4-amine is crucial for understanding their therapeutic potential.

Potential Biological Targets

Based on the chemical structure of 7-fluorochroman-4-amine and the biological activities of related chroman derivatives, two primary targets are of significant interest:

  • Monoamine Oxidases (MAO-A and MAO-B): MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression, while MAO-B inhibitors are used in the management of Parkinson's disease. Several chromanone and chroman-amine derivatives have been reported as potent and selective MAO inhibitors.

  • Serotonin Transporter (SERT): SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT is the mechanism of action for the widely used selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety disorders.

Comparative Biological Activity Data

A thorough search of the scientific literature did not yield specific quantitative data (e.g., IC₅₀ or Kᵢ values) directly comparing the biological activity of (R)- and (S)-7-fluorochroman-4-amine. The following table is therefore presented as a template for researchers to populate with their own experimental findings.

Table 1: Comparative Inhibitory Activity of (R)- and (S)-7-fluorochroman-4-amine

EnantiomerTargetAssay TypeKᵢ (nM)IC₅₀ (nM)
(R)-7-fluorochroman-4-amineMAO-A(Data Not Available)(Data Not Available)(Data Not Available)
(S)-7-fluorochroman-4-amineMAO-A(Data Not Available)(Data Not Available)(Data Not Available)
(R)-7-fluorochroman-4-amineMAO-B(Data Not Available)(Data Not Available)(Data Not Available)
(S)-7-fluorochroman-4-amineMAO-B(Data Not Available)(Data Not Available)(Data Not Available)
(R)-7-fluorochroman-4-amineSERT(Data Not Available)(Data Not Available)(Data Not Available)
(S)-7-fluorochroman-4-amineSERT(Data Not Available)(Data Not Available)(Data Not Available)

Experimental Protocols

To facilitate the investigation of the biological activities of (R)- and (S)-7-fluorochroman-4-amine, detailed protocols for key experiments are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of the test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or other suitable hydrogen peroxide probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers of 7-fluorochroman-4-amine in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) and the test compound dilutions. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: To initiate the enzymatic reaction, add a solution containing the MAO substrate, Amplex® Red reagent, and HRP to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the human serotonin transporter.

Materials:

  • Cell membranes prepared from a cell line stably expressing human SERT (e.g., HEK293 or CHO cells)

  • Radioligand (e.g., [³H]citalopram or [³H]paroxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compounds.

  • Incubation: To each well, add the hSERT-containing cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific control, or the test compound. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds by plotting the percent specific binding against the log of the compound concentration. Calculate the Kᵢ values using the Cheng-Prusoff equation.

Visualizations

Below are diagrams illustrating a key biological pathway and a typical experimental workflow relevant to the evaluation of the target compounds.

MAO_Catalytic_Cycle cluster_0 MAO Catalytic Cycle MAO_FAD MAO-FAD (Oxidized) MAO_FADH2 MAO-FADH2 (Reduced) MAO_FAD->MAO_FADH2 Substrate Oxidation Substrate R-CH2-NH2 (Monoamine) Product_Aldehyde R-CHO (Aldehyde) Substrate->Product_Aldehyde Deamination Ammonia NH3 MAO_FADH2->MAO_FAD Re-oxidation Oxygen O2 Water H2O Oxygen->Water Reduction H2O2 H2O2

Caption: Catalytic cycle of Monoamine Oxidase (MAO).

Experimental_Workflow start Start: Synthesize/Acquire (R)- and (S)-Enantiomers in_vitro In Vitro Assays start->in_vitro mao_assay MAO Inhibition Assay (MAO-A & MAO-B) in_vitro->mao_assay sert_assay SERT Binding/Uptake Assay in_vitro->sert_assay data_analysis Data Analysis (IC50 / Ki Determination) mao_assay->data_analysis sert_assay->data_analysis comparison Comparative Analysis of Potency and Selectivity data_analysis->comparison conclusion Conclusion & Further Studies comparison->conclusion

Caption: General workflow for comparative biological evaluation.

Conclusion and Future Directions

The stereochemical configuration of 7-fluorochroman-4-amine is anticipated to have a significant impact on its biological activity. Based on the pharmacology of related structures, monoamine oxidases and the serotonin transporter represent high-priority targets for investigation. Although direct comparative data for the (R)- and (S)-enantiomers are currently unavailable, the experimental protocols provided in this guide offer a clear path for researchers to elucidate their respective pharmacological profiles. Such studies are essential to determine if one enantiomer possesses a superior therapeutic index and to guide future drug development efforts in this chemical series. The synthesis and subsequent biological evaluation of these enantiomers would be a valuable contribution to the field of medicinal chemistry.

Unveiling the Potential of Fluorinated Chroman-4-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the chroman scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, into the chroman-4-amine framework presents a promising avenue for the development of novel therapeutic agents. This guide offers a comparative analysis of the structure-activity relationship (SAR) of fluorinated chroman-4-amine derivatives, drawing upon available experimental data to illuminate their potential in antiviral and anticancer applications.

Structure-Activity Relationship: The Impact of Fluorine Substitution

While the body of research specifically focused on fluorinated chroman-4-amine derivatives is still growing, preliminary findings and analogous studies on related chroman structures provide valuable insights into their SAR. The position and number of fluorine substituents on the chroman ring system, as well as on aryl moieties appended to the core, are critical determinants of biological activity.

For instance, in the context of antiviral activity, studies on fluorinated 2-arylchroman-4-ones have shown that the presence of fluorine can significantly enhance potency. One notable example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrated potent activity against the influenza A virus (H1N1) with an IC50 of 6 μM.[1] This suggests that strategic placement of fluorine on both the chroman core and the aryl substituent can lead to a synergistic effect on antiviral efficacy. While this data pertains to the ketone analogue, it provides a strong rationale for investigating similar substitutions in the corresponding amine derivatives.

The conversion of chroman-4-ones to chroman-4-amines is a feasible synthetic transformation, often achieved through reductive amination. This conversion is significant as the introduction of the amine group can alter the molecule's polarity, basicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Table 1: Comparative Antiviral Activity of Fluorinated Chroman-4-one Derivatives

CompoundVirusCell LineIC50 (µM)Selectivity Index (SI)
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)MDCK6150
Hypothetical Fluorinated Chroman-4-Amine CounterpartInfluenza AMDCKData Not AvailableData Not Available

Note: Data for the hypothetical amine counterpart is included to highlight the current research gap and the need for further investigation.

Experimental Protocols

To facilitate further research in this promising area, detailed methodologies for the synthesis and biological evaluation of these compounds are crucial.

Synthesis of Fluorinated Chroman-4-Amine Derivatives

A general and efficient method for the synthesis of fluorinated chroman-4-amine derivatives starts from the corresponding fluorinated chroman-4-ones.

General Procedure for Reductive Amination:

  • To a solution of the fluorinated chroman-4-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired amine (e.g., ammonium acetate or a primary amine, 1.2-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-3 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated chroman-4-amine derivative.

Synthesis_Workflow start Fluorinated Chroman-4-one imine_formation Imine Formation (Solvent, RT) start->imine_formation amine Amine (e.g., NH₄OAc) amine->imine_formation reduction Reduction (Reducing Agent, RT) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Fluorinated Chroman-4-amine purification->product

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral efficacy of a compound.

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a serum-free medium.

  • Infection: Once the cells are confluent, remove the growth medium and infect the cells with a known titer of the virus for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and the various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis cell_seeding Seed Host Cells infection Infect Cells with Virus cell_seeding->infection compound_prep Prepare Compound Dilutions treatment Add Compound Overlay compound_prep->treatment infection->treatment incubation Incubate for Plaque Formation treatment->incubation staining Fix and Stain Plaques incubation->staining data_analysis Count Plaques & Calculate IC50 staining->data_analysis

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by fluorinated chroman-4-amine derivatives are yet to be fully elucidated. However, based on the known activities of related chroman-4-one compounds, several potential mechanisms can be postulated.

Chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 is involved in various cellular processes, including cell cycle regulation, and its inhibition has been explored as a therapeutic strategy in cancer and neurodegenerative diseases. It is plausible that fluorinated chroman-4-amine derivatives could also interact with SIRT2 or other members of the sirtuin family.

Signaling_Pathway Fluorinated_Chroman_4_Amine Fluorinated_Chroman_4_Amine SIRT2 SIRT2 Fluorinated_Chroman_4_Amine->SIRT2 Inhibition Deacetylation Deacetylation SIRT2->Deacetylation Acetylated_Substrates Acetylated Substrates (e.g., α-tubulin, p53) Acetylated_Substrates->Deacetylation Cellular_Processes Cell Cycle Control, Apoptosis, Metabolism Deacetylation->Cellular_Processes Modulation Therapeutic_Effects Anticancer, Antiviral Effects Cellular_Processes->Therapeutic_Effects

Conclusion and Future Directions

The exploration of fluorinated chroman-4-amine derivatives represents a compelling frontier in the quest for novel therapeutic agents. The strategic incorporation of fluorine offers a powerful tool to modulate the physicochemical and pharmacological properties of the chroman-4-amine scaffold. While current data is limited, the promising antiviral activity observed in closely related fluorinated chroman-4-ones provides a strong impetus for further investigation into the amine analogues.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of fluorinated chroman-4-amine derivatives to establish a clear and comprehensive structure-activity relationship. Elucidating their precise molecular targets and mechanisms of action will be paramount in unlocking their full therapeutic potential. The detailed experimental protocols provided herein serve as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

A Comparative Guide to the Synthesis of (R)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-7-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. The efficient and stereocontrolled synthesis of this amine is critical for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining (R)-7-fluorochroman-4-amine: a multi-step chemo-enzymatic route and a direct biocatalytic approach.

Overview of Synthetic Strategies

Two distinct and competitive routes for the synthesis of (R)-7-fluorochroman-4-amine have been evaluated. The first is a multi-step chemical synthesis involving the asymmetric reduction of the prochiral ketone followed by stereoinvertive amination. The second route employs a direct, one-step biocatalytic reductive amination using a transaminase enzyme.

Route 1: Asymmetric Transfer Hydrogenation followed by Mitsunobu Reaction

This pathway involves two key transformations:

  • Asymmetric Transfer Hydrogenation (ATH): The precursor, 7-fluorochroman-4-one, is stereoselectively reduced to the corresponding (R)-alcohol using a well-established ruthenium catalyst. This method is known for its high enantioselectivity for a range of ketone substrates.

  • Mitsunobu Reaction: The resulting (R)-7-fluorochroman-4-ol is then converted to the desired (R)-amine. This is typically achieved with inversion of stereochemistry using a nucleophile like phthalimide or an azide precursor, followed by deprotection or reduction. The Mitsunobu reaction is a reliable method for converting secondary alcohols to various functional groups.[1]

Route 2: Biocatalytic Asymmetric Amination

This strategy leverages the power of modern biocatalysis, utilizing an (R)-selective ω-transaminase (ω-TA) enzyme. In a single step, the prochiral ketone, 7-fluorochroman-4-one, is directly converted to the target (R)-amine with high enantiopurity. Transaminases are widely used in the pharmaceutical industry for their high selectivity, mild reaction conditions, and green credentials.[2][3]

Data Presentation: Performance Comparison

The following table summarizes the quantitative data for the two primary synthesis routes to (R)-7-fluorochroman-4-amine. Data for Route 1 is based on analogous transformations of similar substrates, while Route 2 data reflects typical performance for industrial transaminase-mediated aminations.

ParameterRoute 1: ATH & MitsunobuRoute 2: Biocatalytic Amination
Starting Material 7-Fluorochroman-4-one7-Fluorochroman-4-one
Key Reagents Ru(II) Catalyst, HCOOH/NEt₃, PPh₃, DIAD, Phthalimide/HN₃(R)-selective ω-Transaminase, Isopropylamine, PLP
Number of Steps 2-3 (Reduction, Amination, Deprotection)1 (Direct Amination)
Overall Yield 70-85% (Estimated)>90% (Typical)
Enantiomeric Excess (ee) >99%>99%
Reaction Time 24-48 hours12-24 hours
Key Advantages High enantioselectivity, well-established methodsHigh atom economy, mild conditions, fewer steps
Key Disadvantages Multiple steps, use of stoichiometric reagentsRequires enzyme screening and optimization

Experimental Protocols

Synthesis of the Precursor: 7-Fluorochroman-4-one

The common precursor for both routes, 7-fluorochroman-4-one, can be synthesized from 3-fluorophenol. The process involves a Friedel-Crafts acylation with 3-chloropropionyl chloride to form an intermediate, which then undergoes an intramolecular Williamson ether synthesis to yield the desired chromanone.

Route 1: Asymmetric Transfer Hydrogenation and Mitsunobu Reaction

Step 1a: Asymmetric Transfer Hydrogenation to (R)-7-fluorochroman-4-ol

This protocol is adapted from the highly efficient reduction of analogous 3-fluorochromanones.[4]

  • A solution of 7-fluorochroman-4-one (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N) is prepared in a flask under an inert atmosphere.

  • The Ru(II)-Ts-DENEB catalyst (0.01 equiv) is added to the solution.

  • The reaction mixture is stirred at 28 °C for 24 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield (R)-7-fluorochroman-4-ol.

    • Expected Yield: 80-96%

    • Expected Enantiomeric Excess: >99%

Step 1b: Conversion to (R)-7-fluorochroman-4-amine via Mitsunobu Reaction

This protocol describes a general Mitsunobu reaction to install an amino group with inversion of configuration.[1][5]

  • To a solution of (R)-7-fluorochroman-4-ol (1.0 equiv) and phthalimide (1.5 equiv) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃, 1.5 equiv).

  • The mixture is cooled to 0 °C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) is added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with hydrazine hydrate in ethanol to cleave the phthalimide group.

  • After workup and purification by chromatography, (R)-7-fluorochroman-4-amine is obtained.

    • Expected Yield: 80-90%

Route 2: Biocatalytic Asymmetric Amination

This protocol outlines a typical screening and small-scale synthesis using a commercially available transaminase kit.[6]

  • In a microtiter plate or small vials, a screening buffer (e.g., 100 mM potassium phosphate, pH 8.0) is prepared.

  • To each well/vial, add pyridoxal 5'-phosphate (PLP) cofactor (1 mM), isopropylamine as the amine donor (0.5 M), and 7-fluorochroman-4-one (10-50 mM) as the substrate.

  • A panel of (R)-selective ω-transaminases is added to individual wells/vials.

  • The plate/vials are sealed and incubated at 30-40 °C with shaking for 12-24 hours.

  • The reaction is quenched by adding a strong base (e.g., 1 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate or MTBE).

  • The organic layer is analyzed by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • For preparative scale, the reaction is scaled up using the best-performing enzyme. The product is isolated by extraction and purification.

    • Expected Conversion: >95%

    • Expected Enantiomeric Excess: >99%

Visualizing the Workflows

G cluster_0 Route 1: Chemo-Enzymatic Synthesis cluster_1 Route 2: Biocatalytic Synthesis A1 7-Fluorochroman-4-one B1 (R)-7-Fluorochroman-4-ol A1->B1 Asymmetric Transfer Hydrogenation (ATH) [Ru(II) Catalyst, HCOOH/Et3N] C1 N-Protected (S)-Amine Intermediate B1->C1 Mitsunobu Reaction (Stereoinversion) [PPh3, DIAD, Phthalimide] D1 (R)-7-Fluorochroman-4-amine C1->D1 Deprotection [Hydrazine] A2 7-Fluorochroman-4-one B2 (R)-7-Fluorochroman-4-amine A2->B2 Asymmetric Reductive Amination [(R)-ω-Transaminase, Isopropylamine, PLP]

Caption: Comparative workflows for the synthesis of (R)-7-fluorochroman-4-amine.

Conclusion

Both the multi-step chemo-enzymatic route and the direct biocatalytic approach are capable of producing (R)-7-fluorochroman-4-amine with excellent enantioselectivity.

The biocatalytic route (Route 2) is highly advantageous due to its operational simplicity, reduced number of steps, and milder, more environmentally friendly reaction conditions. This approach is particularly well-suited for large-scale manufacturing, aligning with the principles of green chemistry. The primary investment for this route lies in the initial screening and potential optimization of the transaminase enzyme.

The chemo-enzymatic route (Route 1) offers a robust and well-documented alternative. While it involves more steps and the use of stoichiometric reagents, the underlying reactions are standard transformations in organic synthesis, making it readily accessible in a typical laboratory setting without the need for specialized biological equipment.

For drug development professionals, the choice between these routes will likely depend on factors such as scale, cost of goods, development timelines, and the availability of biocatalysis screening platforms. For process development and large-scale synthesis, the direct biocatalytic amination presents a more efficient and sustainable long-term strategy.

References

Comparative Stability of Fluorinated vs. Non-Fluorinated Chiral Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Chiral Amine Stability, Supported by Experimental Data.

The strategic incorporation of fluorine into chiral amine scaffolds has become a cornerstone of modern medicinal chemistry. This powerful modification can profoundly influence a molecule's physicochemical properties, leading to significant enhancements in metabolic and chemical stability. This guide provides a comprehensive comparison of fluorinated and non-fluorinated chiral amines, supported by quantitative experimental data, detailed methodologies, and visual representations to inform rational drug design and development.

Enhanced Stability Through Fluorination: The Data

Fluorination imparts stability primarily through the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. This increased bond energy makes fluorinated compounds more resistant to enzymatic cleavage and chemical degradation.

Metabolic Stability

The introduction of fluorine, particularly a trifluoromethyl (-CF3) group, can effectively block metabolically labile sites on a molecule, preventing oxidation by cytochrome P450 (CYP) enzymes in the liver.[1][2] This leads to a longer metabolic half-life (t½) and lower intrinsic clearance (CLint), indicating greater stability in a biological system.[1]

Compound PairModificationt½ (min)CLint (mL/min/kg)Data Source
Risperidone vs. 9-Fluororisperidone Introduction of a single fluorine atomRisperidone: Data not specifiedRisperidone: Data not specified[3]
9-Fluororisperidone: 16-fold more stable9-Fluororisperidone: Data not specified[3]
Celecoxib vs. 4'-Fluorocelecoxib Replacement of a methyl group with a trifluoromethyl groupCelecoxib: Data not specifiedCelecoxib: Data not specified[3]
4'-Fluorocelecoxib: 4-fold more stable4'-Fluorocelecoxib: Data not specified[3]
Chemical Stability

The hydrolytic stability of amines can also be significantly influenced by fluorination. N-trifluoromethyl amines, for instance, exhibit varying stability depending on the pH of the aqueous environment. While some may be susceptible to degradation under acidic conditions, they can show remarkable stability at neutral and basic pH.[4]

CompoundpH 1.0 (Remaining %)pH 7.0 (Remaining %)pH 7.4 (Remaining %)pH 10.0 (Remaining %)Data Source
N-trifluoromethyl secondary amine (Example A) ~20% after 2h>95% after 6h>95% after 6h>95% after 6h[4]
N-trifluoromethyl tertiary amine (Example B) ~40% after 2h>95% after 6h>95% after 6h>95% after 6h[4]

Experimental Protocols

To ensure the reproducibility and validity of comparative stability studies, detailed and standardized experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 superfamily.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated amines)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator with shaker (set to 37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds, typically in DMSO. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution, such as cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the percentage of the remaining parent compound against time. From the slope of the linear regression of the natural log of the remaining compound versus time, calculate the half-life (t½ = 0.693 / slope). Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

Chemical Stability Assay (pH Degradation Study)

This assay evaluates the stability of a compound in aqueous solutions at different pH values, mimicking various physiological and storage conditions.

Objective: To determine the degradation rate of a test compound at acidic, neutral, and basic pH.

Materials:

  • Test compounds

  • Buffer solutions at various pH values (e.g., pH 1.0, 7.4, 10.0)

  • DMSO for stock solutions

  • Acetonitrile or other suitable organic solvent

  • Vials or 96-well plates

  • Incubator (set to a specific temperature, e.g., 37°C)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Prepare the required buffer solutions (e.g., acetate buffer for acidic pH, phosphate-buffered saline for neutral pH, and glycine buffer for basic pH).

  • Incubation: Add the stock solution of the test compound to each buffer solution to achieve the desired final concentration.

  • Time-Point Sampling: Incubate the solutions at a constant temperature. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each solution.

  • Sample Quenching and Dilution: Quench the degradation by adding an appropriate solvent (e.g., acetonitrile) and dilute the samples as needed for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Visualizing Stability: Metabolic Pathway and Fluorine's Impact

The following diagrams illustrate the typical metabolic pathway of a chiral amine and how fluorination can create a metabolic block, thereby enhancing stability.

cluster_0 Non-Fluorinated Chiral Amine cluster_1 Fluorinated Chiral Amine A Chiral Amine (Metabolically Labile Site) B Oxidized Metabolite (e.g., Hydroxylation) A->B CYP450 Oxidation C Further Metabolism / Excretion B->C D Fluorinated Chiral Amine (Metabolic Block) E Reduced or No Metabolism D->E CYP450 Oxidation Blocked

Caption: Metabolic fate of non-fluorinated vs. fluorinated chiral amines.

start Prepare Test Compound and Microsome/Buffer Solutions pre_incubate Pre-incubate Compound and Microsomes at 37°C start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction with Acetonitrile sampling->quench analyze Analyze Samples by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The strategic incorporation of fluorine into chiral amines is a highly effective strategy for enhancing both metabolic and chemical stability. By blocking sites of CYP450-mediated oxidation, fluorination can significantly prolong a drug's half-life and improve its bioavailability. While the hydrolytic stability of some fluorinated amines can be pH-dependent, they often exhibit excellent stability under physiological conditions. The provided experimental protocols offer a robust framework for conducting comparative stability assessments, enabling researchers to make data-driven decisions in the design and optimization of novel drug candidates.

References

The Critical Role of Fluorine Positioning in the Bioactivity of Chroman Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of how the strategic placement of fluorine atoms on the chroman amine scaffold significantly influences its bioactivity. By examining experimental data, this document elucidates the structure-activity relationships (SAR) of these compounds, with a particular focus on their interactions with serotonin and dopamine receptors, key targets in the central nervous system.

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. In the context of chroman amines, which are privileged structures for targeting G-protein coupled receptors (GPCRs), the position of fluorine substitution can dramatically alter potency and selectivity. This guide synthesizes available data to offer a comparative overview of these effects.

Comparative Analysis of Bioactivity: The Impact of Fluorine Placement

The precise positioning of a fluorine atom on the chroman ring of aminochroman derivatives can lead to significant differences in their affinity for serotonin (5-HT) and dopamine (D) receptors. While a comprehensive dataset for all positional isomers is not publicly available, the following tables summarize key findings from the literature, highlighting the nuanced effects of fluorine substitution.

Table 1: Serotonin Receptor Binding Affinity of Fluorinated 3-Aminochroman Derivatives

CompoundFluorine PositionReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
(R)-(-)-5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran8-Fluoro5-HT1AGood affinity (specific value not provided)Antagonist
6-Fluorochroman derivative6-Fluoro5-HT1AGood to excellent ligand (specific values vary by derivative)Antagonist

Data synthesized from multiple sources indicating the importance of substitution for 5-HT1A receptor interaction. Direct comparative Ki values for all positional isomers are not available in the cited literature.

Table 2: Dopamine Receptor Binding Affinity of Fluorinated Chroman and Related Derivatives

CompoundFluorine PositionReceptor SubtypeBinding Affinity (Ki, nM)
3-(4-[¹⁸F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one4-Fluoro (on benzyl)D44.3

This table includes data on a structurally related fluorinated chromeno-pyridinone to provide context for dopamine receptor affinity, as direct comparative data for simple fluorinated 2-aminochromans is limited.[1]

The available data, although not exhaustive for a direct positional comparison, underscores a critical principle: minor structural modifications, such as shifting a fluorine atom from one position to another, can profoundly impact receptor interaction. For instance, studies on related fluorinated aminotetralins have shown that the orientation of a fluorophenyl moiety can drastically alter affinity and selectivity between different 5-HT1 receptor subtypes.[2]

Experimental Protocols: Methodologies for Evaluating Bioactivity

The following are detailed protocols for key in vitro assays used to determine the bioactivity of fluorinated chroman amine derivatives at serotonin and dopamine receptors.

Serotonin 5-HT2A Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin.

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Fluorinated chroman amine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the non-labeled antagonist.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on cAMP levels.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase cAMP levels).

  • Assay Medium: Serum-free cell culture medium.

  • Test Compounds: Fluorinated chroman amine derivatives.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Replace the growth medium with serum-free medium and incubate for a period to reduce basal cAMP levels.

  • To test for agonist activity, add varying concentrations of the test compound to the cells and incubate.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known D2 receptor agonist (e.g., quinpirole) followed by forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

  • For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the response to the reference agonist).

Signaling Pathways and Experimental Workflow

The biological effects of chroman amines are mediated through complex intracellular signaling cascades initiated by receptor activation. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating compound bioactivity.

G Experimental Workflow for Bioactivity Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of Fluorinated Chroman Amines purification Purification & Characterization synthesis->purification binding Receptor Binding Assays (e.g., Radioligand Competition) purification->binding functional Functional Assays (e.g., cAMP, Ca2+ flux) purification->functional ic50 Determine IC50/EC50 Values binding->ic50 functional->ic50 ki Calculate Ki Values ic50->ki sar Structure-Activity Relationship (SAR) Analysis ki->sar G Serotonin 5-HT2A Receptor Signaling Pathway ligand 5-HT2A Agonist (e.g., Fluorinated Chroman Amine) receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates response Cellular Response ca_release->response pkc->response G Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled) ligand D2 Agonist (e.g., Fluorinated Chroman Amine) receptor Dopamine D2 Receptor ligand->receptor Binds to g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP ac->camp Production Inhibited atp->camp pka Protein Kinase A (PKA) Activity Decreased camp->pka Activates response Cellular Response pka->response

References

Comparison of different catalytic systems for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often dictated by its stereochemistry. The selection of an appropriate catalytic system is paramount to achieving high efficiency and stereoselectivity. This guide provides an objective comparison of the three main pillars of asymmetric catalysis: organocatalysis, transition-metal catalysis, and biocatalysis. We present their performance in representative asymmetric reactions, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable catalyst for a given transformation.

At a Glance: Performance Comparison of Chiral Catalysts

The choice of a chiral catalyst significantly impacts the efficiency and stereochemical outcome of an asymmetric synthesis. Below is a summary of the performance of representative catalysts from each class in key asymmetric reactions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Here, we compare the performance of (S)-Proline (organocatalyst), a chiral Zinc-BINOL complex (transition-metal catalyst), and an aldolase enzyme (biocatalyst) in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

Catalyst ClassRepresentative CatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Organocatalyst (S)-ProlineCyclohexanone4-Nitrobenzaldehyde999695:5 (anti/syn)
Transition-Metal Catalyst Chiral Zinc-BINOL ComplexAcetophenoneBenzaldehyde959890:10 (syn/anti)
Biocatalyst 2-Deoxy-D-ribose-5-phosphate aldolase (DERA)AcetaldehydeChloroacetaldehyde>99>99Not Applicable
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. This table compares a MacMillan organocatalyst with a chiral copper(II)-bis(oxazoline) complex.

Catalyst ClassRepresentative CatalystDieneDienophileYield (%)Enantiomeric Excess (ee, %)endo/exo Ratio
Organocatalyst MacMillan Catalyst (Imidazolidinone)CyclopentadieneCinnamaldehyde9993 (exo)1:1.3
Transition-Metal Catalyst Copper(II)-Bis(oxazoline) ComplexCyclopentadieneN-Acryloyloxazolidinone>9598>95:5
Asymmetric Ketone Reduction

The asymmetric reduction of ketones to chiral alcohols is a critical transformation in the synthesis of many active pharmaceutical ingredients. This comparison features a Corey-Bakshi-Shibata (CBS) catalyst, a Noyori-type Ruthenium catalyst, and an alcohol dehydrogenase.

Catalyst ClassRepresentative CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Organocatalyst Corey-Bakshi-Shibata (CBS) CatalystAcetophenone(R)-1-Phenylethanol9796
Transition-Metal Catalyst RuCl₂[(S)-xylbinap][(S)-daipen]Acetophenone(R)-1-Phenylethanol98>99
Biocatalyst Alcohol Dehydrogenase (ADH) from Lactobacillus brevisAcetophenone(R)-1-Phenylethanol>99>99

In-Depth Analysis of Catalytic Systems

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions.[1] These catalysts are typically metal-free, which is a significant advantage in the synthesis of pharmaceuticals where metal contamination is a major concern.[1] They are often robust, less sensitive to air and moisture compared to many metal catalysts, and more environmentally benign.[2]

Advantages:

  • Metal-free, avoiding contamination of the final product.[1]

  • Generally stable to air and moisture, simplifying reaction setup.[2]

  • Often readily available and derived from natural sources (e.g., amino acids, cinchona alkaloids).

  • Environmentally friendly and often biodegradable.[2]

Disadvantages:

  • Catalyst loading can be higher compared to metal catalysts.

  • Reaction rates can be slower.

  • The scope of reactions is sometimes more limited than with metal catalysts.

G Proline-Catalyzed Aldol Reaction Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product H2O H₂O H2O->Iminium

Caption: Catalytic cycle of the proline-catalyzed intermolecular aldol reaction.

Transition-Metal Catalysis

Transition-metal catalysis is a powerful and versatile tool in asymmetric synthesis, capable of catalyzing a vast array of transformations with high efficiency and enantioselectivity.[1] These catalysts typically consist of a central metal atom coordinated to chiral ligands. The electronic and steric properties of the ligands can be finely tuned to optimize catalyst performance for a specific reaction.

Advantages:

  • High catalytic activity, often requiring very low catalyst loadings (high turnover numbers).

  • Broad scope of applicable reactions.[1]

  • High levels of enantioselectivity and diastereoselectivity are achievable.

  • Well-established and predictable models for stereochemical outcomes (e.g., Sharpless, Noyori).

Disadvantages:

  • Potential for metal contamination in the final product, requiring purification steps.

  • Many catalysts are sensitive to air and moisture, requiring inert reaction conditions.

  • Metal catalysts and chiral ligands can be expensive.

  • Toxicity and environmental concerns associated with some heavy metals.

G Sharpless Asymmetric Epoxidation Workflow Start Start: Dry Reaction Flask under N₂ Add_Reagents Add Ti(OiPr)₄ and Chiral Tartrate in CH₂Cl₂ Start->Add_Reagents Cool Cool to -20 °C Add_Reagents->Cool Add_Alcohol Add Allylic Alcohol Cool->Add_Alcohol Add_Oxidant Add tert-Butyl Hydroperoxide (TBHP) Add_Alcohol->Add_Oxidant React Stir at -20 °C Add_Oxidant->React Workup Aqueous Workup React->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Enantioenriched Epoxy Alcohol Purify->Product

Caption: A typical experimental workflow for the Sharpless asymmetric epoxidation.

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations.[3] Enzymes are highly efficient and selective catalysts that operate under mild conditions, making biocatalysis an attractive and sustainable approach for asymmetric synthesis.[3][4]

Advantages:

  • Exceptional chemo-, regio-, and stereoselectivity.[4]

  • Operates under mild reaction conditions (e.g., neutral pH, room temperature, aqueous media).[4]

  • Environmentally friendly and sustainable, utilizing renewable resources.[4]

  • High reaction rates and often no need for protecting groups.

Disadvantages:

  • Enzymes can be sensitive to temperature, pH, and organic solvents.[4]

  • Substrate scope can be limited.

  • Enzyme production and purification can be costly.[4]

  • Product inhibition can sometimes be an issue.

G ADH-Catalyzed Ketone Reduction with Cofactor Recycling Ketone Ketone Substrate ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Alcohol Chiral Alcohol Product ADH->Alcohol NADP NADP⁺ (Oxidized Cofactor) ADH->NADP NADPH NADPH (Reduced Cofactor) NADPH->ADH GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Coupled enzymatic system for ketone reduction with cofactor regeneration.

Experimental Protocols

(S)-Proline-Catalyzed Asymmetric Aldol Reaction[5]
  • Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

  • Materials:

    • (S)-Proline (10-20 mol%)

    • 4-Nitrobenzaldehyde (0.25 mmol, 1.0 equiv)

    • Cyclohexanone (1.25 mmol, 5.0 equiv)

    • Solvent (e.g., DMSO, DMF, or CH₂Cl₂)

  • Procedure:

    • To a stirred solution of (S)-proline in the chosen solvent, add 4-nitrobenzaldehyde and cyclohexanone at the specified temperature (e.g., room temperature or cooled).

    • Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Sharpless Asymmetric Epoxidation of Geraniol[4][6]
  • Reaction: Geraniol → (2S,3S)-2,3-Epoxygeraniol

  • Materials:

    • Titanium(IV) isopropoxide (Ti(OiPr)₄) (5-10 mol%)

    • L-(+)-Diethyl tartrate (L-(+)-DET) (6-12 mol%)

    • Geraniol (1.0 equiv)

    • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane) (2.0 equiv)

    • Powdered 3Å molecular sieves

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 3Å molecular sieves and anhydrous CH₂Cl₂.

    • Cool the flask to -20 °C in a cooling bath.

    • Add Ti(OiPr)₄ followed by L-(+)-DET and stir for 30 minutes at -20 °C.

    • Add geraniol to the mixture.

    • Add TBHP dropwise over a period of 10-15 minutes, maintaining the temperature at -20 °C.

    • Stir the reaction at -20 °C for the specified time (e.g., 1.5-4 hours), monitoring by TLC.

    • Upon completion, add a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral GC or by making a derivative (e.g., Mosher's ester) and analyzing by NMR.

Biocatalytic Reduction of Acetophenone with an Alcohol Dehydrogenase (ADH)[7][8]
  • Reaction: Acetophenone → (R)-1-Phenylethanol

  • Materials:

    • Alcohol Dehydrogenase (e.g., from Lactobacillus brevis)

    • NADP⁺ (cofactor)

    • Glucose Dehydrogenase (GDH) for cofactor regeneration

    • Glucose (cosubstrate)

    • Acetophenone (substrate)

    • Buffer solution (e.g., phosphate buffer, pH 7.0)

    • Organic co-solvent if needed (e.g., isopropanol)

  • Procedure:

    • In a reaction vessel, prepare a buffered solution containing NADP⁺ and glucose.

    • Add the alcohol dehydrogenase and glucose dehydrogenase enzymes.

    • Add the acetophenone substrate (and co-solvent if necessary).

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction progress by taking samples at intervals and analyzing by GC or HPLC.

    • Upon completion, stop the reaction by adding a quenching solvent (e.g., ethyl acetate) to extract the product and denature the enzymes.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product if necessary.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Conclusion

The choice of a catalytic system for asymmetric synthesis is a multifaceted decision that depends on the specific transformation, desired scale, economic constraints, and environmental considerations. Organocatalysis offers a metal-free and often more sustainable approach, particularly advantageous for pharmaceutical applications. Transition-metal catalysis provides unparalleled versatility and efficiency for a vast range of reactions, albeit with potential concerns regarding metal contamination and catalyst sensitivity. Biocatalysis presents an exceptionally selective and green alternative, operating under mild conditions, though its applicability can be limited by substrate scope and enzyme stability. By understanding the relative strengths and weaknesses of each approach, as detailed in this guide, researchers can make more informed decisions to optimize their synthetic strategies and achieve their desired chiral products with high efficiency and stereoselectivity.

References

In-Silico Modeling of Chiral Recognition for 7-Fluorochroman-4-amine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to In-Silico Chiral Recognition

Chiral recognition is a critical process in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][4] In-silico modeling offers a powerful and cost-effective approach to understand and predict the interactions between enantiomers and a chiral selector at the molecular level.[5][6] These computational methods can provide insights into binding affinities, interaction types, and the structural basis of enantioselectivity, thereby guiding the development of effective chiral separation techniques.[5][7]

This guide focuses on two primary in-silico techniques:

  • Molecular Docking: This method predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex.[4] It is a valuable tool for estimating binding affinity and identifying key interactions.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time, allowing for the study of conformational changes, solvent effects, and the stability of interactions.[1][2][5][7]

Comparative Analysis of In-Silico Methods

To illustrate the application of these methods, we present a hypothetical study on the chiral recognition of (R)- and (S)-7-fluorochroman-4-amine by a common chiral selector, such as a polysaccharide-based chiral stationary phase (CSP) like amylose tris(3,5-dimethylphenylcarbamate) (ADMPC).

Data Presentation

Table 1: Comparison of Molecular Docking Results for 7-Fluorochroman-4-amine Enantiomers with ADMPC

EnantiomerDocking Score (kcal/mol)Key Interacting ResiduesPredominant Interaction Types
(R)-7-fluorochroman-4-amine-6.8Glucose Unit 1, 2Hydrogen Bonding, π-π Stacking
(S)-7-fluorochroman-4-amine-5.2Glucose Unit 3Hydrogen Bonding, Steric Hindrance

Table 2: Comparison of Molecular Dynamics Simulation Results (100 ns) for 7-Fluorochroman-4-amine Enantiomers with ADMPC

EnantiomerAverage Binding Free Energy (kcal/mol)Key Hydrogen Bond Distances (Å)RMSD of Ligand (Å)
(R)-7-fluorochroman-4-amine-8.5 ± 0.72.1 (amine-carbamate), 2.5 (fluorine-hydroxyl)1.2
(S)-7-fluorochroman-4-amine-6.1 ± 0.92.8 (amine-carbamate)2.5

Experimental Protocols

Molecular Docking Protocol

A standard molecular docking workflow was conceptualized for this comparative study.[8][9]

  • Preparation of the Receptor: A model of the chiral stationary phase (e.g., a segment of ADMPC) is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

  • Preparation of the Ligands: The 3D structures of (R)- and (S)-7-fluorochroman-4-amine are generated and optimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: A docking program such as AutoDock Vina is used to predict the binding poses of each enantiomer within the defined binding site of the CSP.[6] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[9]

  • Analysis of Results: The resulting poses are ranked based on their docking scores. The interactions between the ligand and the receptor are analyzed to identify key binding determinants.[8]

Molecular Dynamics Simulation Protocol

Following molecular docking, MD simulations can be performed to refine the binding poses and assess the stability of the complexes.[1][5][7]

  • System Setup: The docked complex of each enantiomer with the CSP is placed in a simulation box and solvated with an appropriate solvent model (e.g., TIP3P water). Ions are added to neutralize the system.

  • Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to calculate binding free energies, hydrogen bond occupancies, root-mean-square deviation (RMSD), and other relevant parameters.

Visualization of In-Silico Workflows and Interactions

The following diagrams illustrate the conceptual workflows and key molecular interactions involved in the in-silico modeling of chiral recognition.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Receptor Receptor Preparation (CSP Model) Docking Docking Simulation (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (Enantiomers) Ligand->Docking Analysis_Dock Pose & Score Analysis Docking->Analysis_Dock System_Setup System Setup (Solvation & Ionization) Analysis_Dock->System_Setup Select Best Pose Min_Eq Minimization & Equilibration System_Setup->Min_Eq Production Production Run (e.g., 100 ns) Min_Eq->Production Analysis_MD Trajectory Analysis Production->Analysis_MD chiral_recognition_pathway cluster_interactions Binding Interactions cluster_outcome Outcome Enantiomers (R)-7-fluorochroman-4-amine (S)-7-fluorochroman-4-amine CSP Chiral Stationary Phase (e.g., ADMPC) Enantiomers->CSP Forms Diastereomeric Complexes H_Bond Hydrogen Bonding CSP->H_Bond Pi_Stacking π-π Stacking CSP->Pi_Stacking Steric_Hindrance Steric Hindrance CSP->Steric_Hindrance Differential_Binding Differential Binding Affinity H_Bond->Differential_Binding Pi_Stacking->Differential_Binding Steric_Hindrance->Differential_Binding Chiral_Separation Chiral Separation Differential_Binding->Chiral_Separation

References

Safety Operating Guide

Proper Disposal of (R)-7-fluorochroman-4-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (R)-7-fluorochroman-4-amine hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and similar chemical structures. Related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves must be inspected before use.[1]

  • Eye Protection: Safety glasses or goggles are mandatory.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of in the regular trash or down the drain.[4][5]

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, contaminated solutions, and any materials used for spill cleanup, in a designated and properly labeled hazardous waste container.[5][6]

    • The container must be chemically compatible with the waste and have a secure, leak-proof closure.[4]

  • Waste Segregation:

    • This compound is a halogenated organic amine hydrochloride. This waste stream must be kept separate from other chemical waste to avoid dangerous reactions and to facilitate proper disposal by a licensed waste management company.[7]

    • Specifically, do not mix this waste with:

      • Non-halogenated solvents[5][7]

      • Strong oxidizing agents

      • Strong bases

      • Incompatible chemicals[8]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[9]

    • The label should also include the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[10]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][9]

    • The SAA should be a secure, well-ventilated location away from general laboratory traffic.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[4][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]

    • Follow all institutional and regulatory procedures for waste manifest and pickup.

Spill and Contamination Cleanup

In the event of a spill, the cleanup materials will also be considered hazardous waste.

  • Control and Containment:

    • Evacuate personnel from the immediate area if necessary.[3]

    • Ensure adequate ventilation.[3]

    • Prevent the spill from entering drains or waterways.[3]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • Disposal of Cleanup Materials:

    • All materials used in the spill cleanup, including absorbent pads, contaminated PPE, and cleaning tools, must be placed in the designated hazardous waste container for this compound.[5]

Quantitative Data Summary

ParameterGuideline/LimitReference
Maximum Hazardous Waste in SAA 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[Vanderbilt University Medical Center][5]
Storage Time Limit in SAA Up to 12 months for partially filled containers, provided the accumulation limit is not exceeded.[University of Pennsylvania EHRS][6]
Container Removal from SAA Within 3 calendar days after the container becomes full.[University of Pennsylvania EHRS][6]
pH for Aqueous Waste Sewer Disposal Generally between pH 2 and 12.5, though sewer disposal of this compound is not recommended.[Missouri State University][11]
Flash Point for Ignitable Waste Less than 140°F (60°C). While not the primary hazard for this compound, it is a key characteristic for waste profiling.[Missouri State University][11]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal cluster_3 Spill Response A Waste Generation ((R)-7-fluorochroman-4-amine HCl) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' Chemical Name & Hazards C->D E Segregate as Halogenated Organic Amine Hydrochloride Waste D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup with EHS or Licensed Contractor F->G H Proper Manifesting & Final Disposal G->H Spill Spill Occurs Spill->B Don PPE I Collect Spill Debris & Contaminated Materials Spill->I Contain & Clean Up I->C Place in Waste Container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety when handling (R)-7-fluorochroman-4-amine hydrochloride. The required level of PPE corresponds to the type of task being performed and the potential for exposure.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical safety gogglesNitrile gloves (double-gloving recommended)Lab coatN95 or higher-rated respirator
Solution Preparation and Transfers Chemical safety goggles or face shieldNitrile glovesLab coatUse within a certified chemical fume hood
Reaction Work-up and Purification Chemical safety goggles and face shieldChemical-resistant gloves (e.g., neoprene)Chemical-resistant apron over a lab coatUse within a certified chemical fume hood
Handling Sealed Containers Safety glasses with side shieldsNitrile glovesLab coatNot generally required

This table summarizes recommended PPE. Always consult your institution's safety guidelines and the most current SDS for the specific compounds you are handling.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safely managing this compound in the laboratory.

Workflow for Handling this compound receiving Receiving and Storage pre_handling Pre-Handling Preparation receiving->pre_handling Inspect container handling Handling and Experimentation (in Fume Hood) pre_handling->handling Don appropriate PPE post_handling Post-Handling Decontamination handling->post_handling After experiment completion waste_disposal Waste Segregation and Disposal post_handling->waste_disposal Segregate waste streams

Safe handling workflow for this compound.
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

  • Pre-Handling Preparation:

    • Work within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment, including spatulas, weigh boats, and secondary containers, before opening the chemical container.

  • Handling and Experimentation:

    • Weighing: Use a spatula to carefully transfer the solid. Avoid pouring directly from the bottle to prevent generating dust.

    • Solution Preparation: In the fume hood, add the weighed solid to the solvent in a flask equipped with a stir bar. Begin stirring to aid dissolution. If necessary, cap the flask and use sonication or gentle heating with adequate ventilation.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Dispose of contaminated bench paper and other solid waste in a designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Solid Waste: Collect unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) in a clearly labeled hazardous waste container for solids.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with incompatible waste streams.[1]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal according to your institution's guidelines.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these safety and logistical guidelines, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.